8-pHPT-2'-O-Me-cAMP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H18N5O7PS |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
4-[9-[(4aR,6R,7S)-2-hydroxy-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-aminopurin-8-yl]sulfanylphenol |
InChI |
InChI=1S/C17H18N5O7PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)22-15-11(14(18)19-7-20-15)21-17(22)31-9-4-2-8(23)3-5-9/h2-5,7,10,12-13,16,23H,6H2,1H3,(H,24,25)(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |
InChI 键 |
ORDUBICXCVLYRX-ZIWBQIBKSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP: The Selective Epac Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP, a key chemical tool in cell signaling research. This analog of cyclic adenosine (B11128) monophosphate (cAMP) is a potent and selective activator of the Exchange protein directly activated by cAMP (Epac). Its high specificity for Epac over Protein Kinase A (PKA) makes it an invaluable instrument for dissecting the distinct signaling pathways governed by these two primary cAMP effectors. This document will delve into the mechanism of action of 8-pCPT-2'-O-Me-cAMP, its effects on downstream signaling cascades, and its applications in studying various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction: Understanding the Role of a Selective Epac Activator
Cyclic AMP is a ubiquitous second messenger that orchestrates a multitude of cellular responses. Its effects are primarily mediated through two distinct protein families: the well-known Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac). Delineating the specific contributions of the PKA and Epac pathways to cellular function has been a significant challenge. The development of selective pharmacological tools has been instrumental in overcoming this hurdle.
8-pCPT-2'-O-Me-cAMP, with the full chemical name 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, is a potent and selective activator of Epac.[1] Its utility is further enhanced by its cell-permeable derivative, 8-pCPT-2'-O-Me-cAMP-AM (acetoxymethyl ester), which readily crosses the plasma membrane and is intracellularly converted to the active form by endogenous esterases.[2] This compound has become an indispensable tool for researchers investigating the physiological and pathophysiological roles of the Epac signaling pathway.
Mechanism of Action: The Epac-Rap1 Signaling Axis
The primary mechanism of action of 8-pCPT-2'-O-Me-cAMP involves the direct binding to and activation of Epac proteins. Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[3] Upon binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding domain of Epac, the protein undergoes a conformational change that unmasks its catalytic GEF domain. This activated Epac then promotes the exchange of GDP for GTP on Rap1, thereby switching Rap1 to its active, GTP-bound state.[3] Activated Rap1, in turn, interacts with a variety of downstream effectors to modulate diverse cellular functions, including cell adhesion, secretion, and proliferation.[1][4]
The selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA is a key feature. This allows for the specific activation of the Epac-Rap1 pathway without confounding inputs from PKA-mediated phosphorylation events.[5][6]
Below is a diagram illustrating the core mechanism of action.
Quantitative Data
The following tables summarize key quantitative data related to the activity of 8-pCPT-2'-O-Me-cAMP and its cell-permeable analog.
Table 1: Potency of 8-pCPT-2'-O-Me-cAMP in Activating Epac
| Parameter | Value | Cell/System | Reference |
| EC50 for Epac1 Activation | 2.2 µM | In vitro | [1] |
| AC50 for Epac Activation | 1.8 µM | In vitro | [3] |
Table 2: Effects on Rap1 Activation
| Compound | Concentration | Fold Increase in Rap1-GTP | Cell Line | Reference |
| 8-pCPT-2'-O-Me-cAMP | 3.0 µM | 1.41 | INS-1 | [7] |
| 8-pCPT-2'-O-Me-cAMP-AM | 3.0 µM | 4.79 | INS-1 | [7] |
Table 3: Effects on Insulin (B600854) Secretion
| Compound | Concentration | Condition | Effect | Cell/System | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | 10 µM | 10 mM Glucose | Potentiates 1st and 2nd phase GSIS | Human Islets | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | 1-10 µM | 20 mM Glucose | Potentiates GSIS | Mouse Islets | [9] |
Table 4: Effects on KATP Channel Activity
| Compound | IC50 for Tolbutamide | Cell Line | Reference |
| Control | 32.2 µM | INS-1 | [7] |
| + 50 µM 8-pCPT-2'-O-Me-cAMP | 10.7 µM | INS-1 | [7] |
| Control | 4.1 µM | Human β-cells | [7] |
| + 50 µM 8-pCPT-2'-O-Me-cAMP | 2.0 µM | Human β-cells | [7] |
Detailed Experimental Protocols
Rap1 Activation Assay (Pull-down Method)
This protocol describes a common method to measure the activation state of Rap1.[10][11]
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP-AM
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap-binding domain) agarose (B213101) beads
-
Wash Buffer (e.g., Lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Standard Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with 8-pCPT-2'-O-Me-cAMP-AM at the desired concentration and for the appropriate time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down of Active Rap1: Incubate equal amounts of protein from each sample with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of GTP-bound Rap1.
Static Insulin Secretion Assay from Isolated Islets
This protocol is adapted for measuring glucose-stimulated insulin secretion (GSIS) potentiated by 8-pCPT-2'-O-Me-cAMP-AM.[9][12][13]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
8-pCPT-2'-O-Me-cAMP-AM
-
Multi-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Pre-incubate batches of islets (e.g., 10 islets per well) in KRB with low glucose for 30-60 minutes at 37°C.
-
Stimulation: Remove the pre-incubation buffer and add KRB containing either low glucose (basal) or high glucose (stimulated), with or without 8-pCPT-2'-O-Me-cAMP-AM.
-
Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the number of islets or total insulin content.
Cell Adhesion Assay
This protocol outlines a method to assess cell adhesion to an extracellular matrix protein.[14][15][16]
Materials:
-
Cells of interest
-
Multi-well plates coated with an extracellular matrix protein (e.g., fibronectin)
-
Serum-free cell culture medium
-
8-pCPT-2'-O-Me-cAMP-AM
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the pre-coated wells.
-
Treatment: Add 8-pCPT-2'-O-Me-cAMP-AM or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution.
-
Washing: Wash away excess stain with water.
-
Solubilization: Solubilize the stain from the adherent cells using a solubilization buffer.
-
Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of ~570-590 nm.
Downstream Signaling and Cellular Functions
Activation of the Epac-Rap1 pathway by 8-pCPT-2'-O-Me-cAMP has been shown to influence a wide array of cellular processes.
Regulation of Insulin Secretion
In pancreatic β-cells, the Epac2 isoform is predominantly expressed.[4] 8-pCPT-2'-O-Me-cAMP potentiates glucose-stimulated insulin secretion by promoting the recruitment and fusion of insulin granules with the plasma membrane.[4][9] This process is thought to involve the mobilization of intracellular calcium stores and the modulation of KATP channel activity.[6][17] The Epac2/Rap1 signaling pathway is essential for the regulation of insulin granule dynamics by cAMP.[4]
Modulation of Cell Adhesion
The Epac-Rap1 pathway plays a crucial role in regulating cell adhesion, particularly through the activation of integrins.[1][18] 8-pCPT-2'-O-Me-cAMP has been demonstrated to induce integrin-mediated cell adhesion to extracellular matrix components like fibronectin.[1][18] This "inside-out" signaling mechanism, where an intracellular event (Rap1 activation) leads to a change in the extracellular binding affinity of integrins, is critical in processes such as leukocyte extravasation and cancer cell migration.[19][20]
Conclusion
8-pCPT-2'-O-Me-cAMP and its cell-permeable derivative are powerful and selective tools for the investigation of Epac-mediated signaling pathways. Their ability to specifically activate the Epac-Rap1 axis, independent of PKA, has been instrumental in elucidating the roles of this pathway in a multitude of cellular functions. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cAMP signaling in both health and disease.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM in human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. content.abcam.com [content.abcam.com]
- 12. protocols.io [protocols.io]
- 13. Static insulin secretion analysis of isolated islets [protocols.io]
- 14. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epac1-Rap1 signaling regulates monocyte adhesion and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RAP1-RAC1 Signaling Has an Important Role in Adhesion and Migration in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
8-pCPT-2'-O-Me-cAMP: A Comprehensive Technical Guide to a Selective Epac Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes. For decades, the primary effector of cAMP was considered to be Protein Kinase A (PKA). However, the discovery of Exchange Protein Directly Activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, has emerged as a pivotal pharmacological tool in dissecting these pathways. This potent and selective Epac activator allows for the targeted investigation of Epac-mediated signaling, offering valuable insights into its roles in various cellular functions and its potential as a therapeutic target. This technical guide provides an in-depth overview of 8-pCPT-2'-O-Me-cAMP, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates. A more cell-permeable acetoxymethyl (AM) ester prodrug version, 8-pCPT-2'-O-Me-cAMP-AM, is also available and is often used in cell-based assays.[1][2][3]
Mechanism of Action: Selective Epac Activation
8-pCPT-2'-O-Me-cAMP is a structural analog of cAMP with key modifications that confer its high affinity and selectivity for Epac over PKA.[4][5] The methylation at the 2'-O-position of the ribose moiety is crucial for this selectivity, as this modification is not well-tolerated by the cAMP-binding domain of PKA.[4] Conversely, this modification is well-accommodated by the corresponding region in Epac.[4] The 8-pCPT group at the adenine (B156593) base further enhances the binding affinity for Epac.[4]
Upon binding of 8-pCPT-2'-O-Me-cAMP to the cyclic nucleotide-binding (CNB) domain of Epac, the protein undergoes a conformational change. This change relieves the autoinhibitory interaction between the regulatory and catalytic domains, thereby unmasking the catalytic site.[6] The activated Epac then functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.[7][8][9] Epac catalyzes the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent engagement with downstream effector proteins.[7][8][9]
Quantitative Data
The following tables summarize the quantitative data regarding the activity and selectivity of 8-pCPT-2'-O-Me-cAMP and its AM-ester prodrug.
Table 1: Activation of Epac by 8-pCPT-2'-O-Me-cAMP
| Compound | Target | Parameter | Value (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac | AC50 | 1.8 | [10] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 | [11] |
Table 2: Selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA
| Compound | Target | Parameter | Value (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP | PKA | EC50 | >10 | [11] |
| 8-pCPT-2'-O-Me-cAMP | PKA I | Kd | 2.9 | [12] |
Note: The combination of 8-pCPT and 2'-O-methyl substitutions improves the Epac/PKA binding selectivity by approximately three orders of magnitude.[4]
Signaling Pathways
The primary signaling pathway activated by 8-pCPT-2'-O-Me-cAMP is the Epac-Rap1 axis. This pathway is involved in a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis.[13]
Caption: The Epac signaling pathway activated by 8-pCPT-2'-O-Me-cAMP.
Downstream effectors of the Epac-Rap1 pathway are cell-type specific and can include phospholipase C (PLC), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[7][9][14]
Experimental Protocols
FRET-Based Epac Activation Assay
This assay measures the activation of Epac in living cells by monitoring the Förster Resonance Energy Transfer (FRET) between fluorescent proteins fused to the Epac protein.[6][15]
Caption: Workflow for a FRET-based Epac activation assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding an Epac-FRET biosensor (e.g., CFP-Epac-YFP) using a suitable transfection reagent. Allow 24-48 hours for protein expression.[15]
-
-
Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 levels.
-
Use appropriate filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.
-
-
Data Acquisition:
-
Acquire baseline images in both donor and acceptor channels for a few minutes to establish a stable baseline FRET ratio.
-
Add 8-pCPT-2'-O-Me-cAMP-AM to the cells at the desired concentration.
-
Immediately begin acquiring time-lapse images in both channels to monitor the change in FRET.
-
-
Data Analysis:
-
For each time point, calculate the ratio of acceptor fluorescence to donor fluorescence (e.g., YFP/CFP).
-
A decrease in the FRET ratio indicates a conformational change in the Epac biosensor upon binding of the activator, signifying Epac activation.[6]
-
Plot the change in FRET ratio over time to visualize the kinetics of Epac activation.
-
In Vitro PKA Activity Assay
This assay determines the effect of 8-pCPT-2'-O-Me-cAMP on the activity of PKA by measuring the phosphorylation of a specific peptide substrate.
Caption: Workflow for an in vitro PKA activity assay.
Detailed Methodology (ELISA-based): [16][17][18]
-
Plate Preparation:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified PKA catalytic subunit, ATP, and magnesium chloride in kinase assay buffer.
-
Add 8-pCPT-2'-O-Me-cAMP or a known PKA activator (e.g., cAMP) as a positive control to the respective wells. Include a negative control without the activator.
-
-
Kinase Reaction:
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate and incubate for 1 hour at room temperature.[16][17]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[16][17]
-
Wash the wells and add a chromogenic HRP substrate (e.g., TMB).[16][17]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[16][17]
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the PKA activity.
-
Compare the activity in the presence of 8-pCPT-2'-O-Me-cAMP to the positive and negative controls to determine its effect on PKA.
-
Rap1 Activation Pull-Down Assay
This assay measures the level of active, GTP-bound Rap1 in cell lysates following stimulation with 8-pCPT-2'-O-Me-cAMP-AM.
Caption: Workflow for a Rap1 activation pull-down assay.
Detailed Methodology: [13][19][20][21][22]
-
Cell Treatment and Lysis:
-
Pull-Down of Active Rap1:
-
Incubate the cell lysates with agarose (B213101) beads coupled to the Rap-binding domain (RBD) of RalGDS (RalGDS-RBD).[13][19] The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
The intensity of the band corresponding to Rap1 in the eluate reflects the amount of active Rap1 in the original cell lysate.
-
Compare the levels of active Rap1 in treated and untreated cells to determine the effect of 8-pCPT-2'-O-Me-cAMP-AM.
-
Conclusion
8-pCPT-2'-O-Me-cAMP is an indispensable tool for the selective activation and study of Epac-mediated signaling pathways. Its high potency and selectivity over PKA have enabled researchers to delineate the specific roles of Epac in a wide range of cellular processes. The cell-permeable AM-ester version further enhances its utility in live-cell experiments. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize 8-pCPT-2'-O-Me-cAMP to advance our knowledge of cAMP signaling and explore the therapeutic potential of targeting the Epac pathway.
References
- 1. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 6. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Epac1 and Epac2 are differentially involved in inflammatory and remodeling processes induced by cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Epac1 and cAMP-dependent protein kinase holoenzyme have similar cAMP affinity, but their cAMP domains have distinct structural features and cyclic nucleotide recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Epac: effectors and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Ion-insensitive cAMP Biosensor for Long Term Quantitative Ratiometric Fluorescence Resonance Energy Transfer (FRET) Measurements under Variable Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. arborassays.com [arborassays.com]
- 19. content.abcam.com [content.abcam.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. researchgate.net [researchgate.net]
The Role of 8-pCPT-2'-O-Me-cAMP in cAMP/PKA-Independent Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of cellular processes. For decades, the principal effector of cAMP signaling was considered to be Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. 8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and selective cell-permeant analog of cAMP that has been instrumental in dissecting these PKA-independent pathways. This technical guide provides an in-depth overview of the role of 8-pCPT-2'-O-Me-cAMP in activating Epac-mediated signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Selective Epac Activation
8-pCPT-2'-O-Me-cAMP is a structural analog of cAMP designed for high affinity and selectivity towards Epac proteins (Epac1 and Epac2) over PKA.[1] Its lipophilicity is enhanced by the acetoxymethyl (AM) ester group, allowing it to readily cross the plasma membrane.[2][3] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP molecule. This active form binds to the cyclic nucleotide-binding (CNB) domain of Epac, inducing a conformational change that relieves autoinhibition and activates its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPases Rap1 and Rap2.[4]
Quantitative Data: Selectivity and Potency
The utility of 8-pCPT-2'-O-Me-cAMP as a research tool lies in its potent and selective activation of Epac. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Target | Reference |
| EC50 | 2.2 µM | Epac1 Activation | [1][5] |
| AC50 | 1.8 µM | Epac Activation | [6] |
| EC50 for PKA activation | >10 µM | PKA | [5] |
| Apparent Affinity (EC50) vs cAMP | Higher than cAMP (EC50 30 µM) | Epac1 | [1] |
Table 1: Potency and Selectivity of 8-pCPT-2'-O-Me-cAMP
| Cell Type | Concentration | Effect | Reference |
| INS-1 cells | 20 µM | Activation of Epac1-camps reporter | [7] |
| Pancreatic β-cells | 50 µM | Stimulation of Epac-mediated Ca2+ release | [8] |
| Retinal pigment epithelium cells | 250 µM (1 hr) | Induction of Rap1 activation | [5] |
| T84 cells | 50 µM | Stimulation of Cl- secretion | [9] |
| Mouse Islets | 10 µM | Stimulation of insulin (B600854) secretion | [7] |
Table 2: Effective Concentrations of 8-pCPT-2'-O-Me-cAMP-AM in Cell-Based Assays
Key Signaling Pathways
Activation of Epac by 8-pCPT-2'-O-Me-cAMP initiates several downstream signaling cascades independent of PKA. The two primary pathways are the activation of Rap GTPases and the mobilization of intracellular calcium.
The Epac-Rap1 Signaling Axis
The most well-characterized downstream effector of Epac is the small GTPase Rap1. Upon activation by 8-pCPT-2'-O-Me-cAMP, Epac catalyzes the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1 then interacts with a multitude of downstream effectors to regulate processes such as cell adhesion, cell-cell junction formation, and exocytosis.[4][10]
Caption: The Epac-Rap1 signaling pathway activated by 8-pCPT-2'-O-Me-cAMP.
Epac-Mediated Calcium Mobilization
8-pCPT-2'-O-Me-cAMP can induce the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER), in a PKA-independent manner.[8][11] This process can be mediated through several proposed mechanisms, including the activation of phospholipase Cε (PLCε) and the subsequent production of inositol (B14025) trisphosphate (IP3), or through direct or indirect effects on ryanodine (B192298) receptors (RyRs) and IP3 receptors on the ER.[12][13] This elevation in intracellular Ca2+ can then trigger various cellular responses, including exocytosis and modulation of enzyme activity.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. tribioscience.com [tribioscience.com]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epac and phospholipase Cepsilon regulate Ca2+ release in the heart by activation of protein kinase Cepsilon and calcium-calmodulin kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epac-mediated activation of phospholipase C(epsilon) plays a critical role in beta-adrenergic receptor-dependent enhancement of Ca2+ mobilization in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Epac Agonist 8-pCPT-2'-O-Me-cAMP: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP, a pivotal tool in cellular signaling research. It details the discovery of this potent and selective activator of Exchange protein directly activated by cAMP (Epac), its multi-step chemical synthesis, and its biological applications. The document includes detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers investigating Epac-mediated signaling pathways and for professionals in the field of drug discovery and development.
Introduction: The Discovery of a Selective Epac Activator
The second messenger cyclic adenosine (B11128) monophosphate (cAMP) plays a crucial role in a myriad of cellular processes. For decades, Protein Kinase A (PKA) was considered the primary effector of cAMP signaling. However, the discovery of Exchange protein directly activated by cAMP (Epac) revealed a parallel PKA-independent signaling pathway.[1][2] This discovery necessitated the development of pharmacological tools to specifically probe the function of Epac.
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) emerged as a breakthrough in this endeavor. It was identified as a potent and highly selective activator of Epac, exhibiting minimal activation of PKA.[3][4] Its development allowed for the dissection of Epac-specific signaling events from those mediated by PKA. Furthermore, the creation of its acetoxymethyl (AM) ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM, provided a cell-permeable version that readily crosses biological membranes and is intracellularly converted to the active compound by esterases.[5][6]
Chemical Synthesis
The chemical synthesis of 8-pCPT-2'-O-Me-cAMP is a multi-step process that begins with commercially available adenosine. The synthesis can be conceptually broken down into the formation of key intermediates: 8-bromoadenosine (B559644) and 2'-O-methyladenosine, followed by their combination and subsequent modifications.
Synthesis of 8-Bromoadenosine
The bromination of adenosine at the C8 position of the purine (B94841) ring is a critical initial step.
Experimental Protocol: Bromination of Adenosine
-
Dissolve adenosine in a suitable solvent, such as 50% methanol.
-
Add bromine and calcium carbonate to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 4°C) for several hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent and purify the product, 8-bromoadenosine, using preparative TLC or column chromatography.[7]
Synthesis of 2'-O-Methyladenosine
The methylation of the 2'-hydroxyl group of the ribose moiety is another key transformation.
Experimental Protocol: Methylation of Adenosine
-
Treat adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for approximately 4 hours.[8]
-
This reaction yields a mixture of monomethylated and dimethylated products. The desired 2'-O-methyladenosine is the major monomethylated product.
-
Isolate the monomethylated adenosine from the reaction mixture using silica (B1680970) gel column chromatography.
-
Separate the pure 2'-O-methyladenosine from its 3'-O-methylated isomer by crystallization from ethanol. The overall yield of 2'-O-methyladenosine is approximately 42%.[8]
Synthesis of 8-pCPT-2'-O-Me-cAMP
The assembly of the final molecule involves the coupling of the modified purine and ribose moieties. A plausible synthetic route involves the initial synthesis of 8-bromo-2'-O-methyladenosine, followed by displacement of the bromine with 4-chlorothiophenol (B41493) and subsequent cyclization.
Conceptual Synthesis Workflow
Synthesis of the Prodrug 8-pCPT-2'-O-Me-cAMP-AM
The active compound is often converted to its cell-permeable acetoxymethyl (AM) ester prodrug.
Experimental Protocol: Synthesis of 8-pCPT-2'-O-Me-cAMP-AM
-
Suspend 8-pCPT-2'-O-Me-cAMP (diisopropylethylammonium salt) in dimethylformamide (DMF).
-
Add acetoxymethyl bromide and diisopropylethylamine to the suspension.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Monitor the formation of the AM-ester by high-performance liquid chromatography (HPLC).
-
Stop the reaction by evaporating the volatile components under reduced pressure.
-
Redissolve the residue in DMF and purify by preparative HPLC.
-
Collect and evaporate the product-containing fractions to yield 8-pCPT-2'-O-Me-cAMP-AM as a mixture of axial and equatorial isomers.[9]
Biological Activity and Data Presentation
8-pCPT-2'-O-Me-cAMP is a potent activator of Epac1 and a super-activator in that it promotes the dissociation of GDP from Rap1 more effectively than cAMP itself.[10] It is highly selective for Epac over PKA.[3][10]
| Parameter | Value | Target | Reference |
| EC50 | 2.2 µM | Epac1 Activation | [11] |
| EC50 | >100 µM (weak activator) | PKA Activation | [11] |
| AC50 | 1.8 µM | Epac Activation | [10] |
Table 1: Quantitative Activity Data for 8-pCPT-2'-O-Me-cAMP
| Compound | Molecular Weight | Formula | Solubility | Purity | Storage |
| 8-pCPT-2'-O-Me-cAMP | 507.8 g/mol | C17H16ClN5O6PS | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) | ≥97% | Crystalline solid |
| 8-pCPT-2'-O-Me-cAMP-AM | 557.9 g/mol | C20H21ClN5O8PS | Soluble to 100 mM in DMSO | ≥97% | Store at -20°C |
Table 2: Physicochemical Properties [9][10][12]
Signaling Pathways
8-pCPT-2'-O-Me-cAMP selectively activates the Epac signaling pathway, leading to the activation of the small GTPase Rap1. This is in contrast to the canonical cAMP signaling pathway, which primarily involves the activation of PKA.
Epac Signaling Pathway
PKA Signaling Pathway (for comparison)
References
- 1. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-pCPT-2'-O-Me-cAMP-AM BIOLOG Life Science Institute [biolog.de]
- 7. mdpi.com [mdpi.com]
- 8. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
The Structure-Activity Relationship of 8-pCPT-2'-O-Me-cAMP: A Technical Guide for Epac-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, has emerged as a pivotal tool in cell signaling research. Its high selectivity for Exchange protein directly activated by cAMP (Epac) over Protein Kinase A (PKA) has enabled the dissection of cAMP-mediated signaling pathways with unprecedented precision. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-pCPT-2'-O-Me-cAMP, offering a comprehensive resource for the design and development of novel Epac modulators.
Core Concepts: The Molecular Basis of Selectivity
The remarkable selectivity of 8-pCPT-2'-O-Me-cAMP for Epac is conferred by key structural modifications to the parent cAMP molecule. The two primary alterations are the addition of a bulky, hydrophobic chlorophenylthio group at the 8-position of the adenine (B156593) ring and a methyl group at the 2'-position of the ribose. These modifications exploit subtle differences in the cyclic nucleotide-binding domains (CNBDs) of Epac and PKA.
The 8-position modification with a para-chlorophenylthio (pCPT) group enhances both the affinity and selectivity for Epac. This bulky group is well-accommodated within the wider CNBD of Epac, while it creates steric hindrance in the corresponding pocket of PKA.
The 2'-O-methylation of the ribose is another critical determinant of selectivity. This modification significantly reduces the affinity for PKA, which relies on a key hydrogen bond with the 2'-hydroxyl group for high-affinity binding. In contrast, the CNBD of Epac can tolerate this modification, further contributing to the compound's selective profile.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinities and activation constants of 8-pCPT-2'-O-Me-cAMP and related analogs for Epac1 and PKA. This data is crucial for understanding the contribution of different structural motifs to the overall activity and selectivity.
Table 1: Activation Constants (EC50) of cAMP Analogs for Epac1 and PKA
| Compound | Epac1 EC50 (µM) | PKA EC50 (µM) | Selectivity Ratio (PKA/Epac1) |
| cAMP | 30 | ~1-2 | ~0.03-0.07 |
| 8-pCPT-cAMP | ~2.5 | ~1.5 | ~0.6 |
| 2'-O-Me-cAMP | ~5 | >100 | >20 |
| 8-pCPT-2'-O-Me-cAMP | 2.2 | >100 | >45 |
Table 2: Relative Binding Affinities of cAMP Analogs for Epac1
| Compound | Relative Binding Affinity vs. cAMP |
| cAMP | 1.0 |
| 8-pCPT-cAMP | ~10 |
| 2'-O-Me-cAMP | ~6 |
| 8-pCPT-2'-O-Me-cAMP | ~14 |
Signaling Pathway of 8-pCPT-2'-O-Me-cAMP
8-pCPT-2'-O-Me-cAMP selectively binds to and activates Epac proteins (Epac1 and Epac2). Upon activation, Epac functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap. This leads to the exchange of GDP for GTP on Rap, converting it to its active, GTP-bound state. Activated Rap then interacts with a variety of downstream effectors, initiating a cascade of cellular responses, including changes in cell adhesion, secretion, and gene expression.
Signaling pathway of 8-pCPT-2'-O-Me-cAMP.
Experimental Protocols
In Vitro Epac1 Guanine Nucleotide Exchange (GEF) Assay
This assay measures the ability of 8-pCPT-2'-O-Me-cAMP to stimulate the GEF activity of Epac1, leading to the exchange of a fluorescently labeled GDP analog (mant-GDP) for GTP on Rap1b.
Materials:
-
Purified recombinant Epac1 protein
-
Purified recombinant Rap1b protein
-
Mant-GDP (2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)
-
GTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Loading of Rap1b with mant-GDP:
-
Incubate 10 µM Rap1b with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA in assay buffer for 30 minutes at 30°C.
-
Stop the loading reaction by adding MgCl₂ to a final concentration of 15 mM.
-
Remove excess unbound mant-GDP by gel filtration (e.g., using a desalting column).
-
-
GEF Reaction:
-
In a 96-well plate, prepare reaction mixtures containing assay buffer, 1 µM mant-GDP-loaded Rap1b, and varying concentrations of 8-pCPT-2'-O-Me-cAMP or other test compounds.
-
Initiate the exchange reaction by adding 100 µM GTP.
-
Immediately begin monitoring the decrease in fluorescence at 440 nm over time. The decrease in fluorescence corresponds to the release of mant-GDP from Rap1b.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease for each compound concentration.
-
Plot the initial rates against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cellular Rap1 Activation Assay (Pull-down)
This assay determines the level of active, GTP-bound Rap1 in cell lysates following treatment with 8-pCPT-2'-O-Me-cAMP. Active Rap1 is selectively pulled down using a fusion protein containing the Rap-binding domain (RBD) of RalGDS.
Materials:
-
Cell line of interest
-
8-pCPT-2'-O-Me-cAMP-AM (cell-permeable version)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1% (v/v) NP-40, 10 mM MgCl₂, 10% (v/v) glycerol, supplemented with protease and phosphatase inhibitors.
-
GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) NP-40, 10 mM MgCl₂, 10% (v/v) glycerol.
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with varying concentrations of 8-pCPT-2'-O-Me-cAMP-AM for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down of Active Rap1:
-
Incubate a portion of the clarified cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative amount of active Rap1.
-
Experimental workflow for the Rap1 activation assay.
Logical Relationship of Chemical Modifications to Activity
The development of 8-pCPT-2'-O-Me-cAMP is a prime example of rational drug design. The logical progression of modifications to the cAMP scaffold and their impact on activity and selectivity are illustrated below.
Logical progression of cAMP analog development.
Conclusion
The detailed understanding of the structure-activity relationship of 8-pCPT-2'-O-Me-cAMP provides a solid foundation for the development of the next generation of Epac modulators. By leveraging the insights presented in this guide, researchers can rationally design novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing our understanding of Epac signaling and its therapeutic potential.
An In-depth Technical Guide to the Activation of Rap1 GTPase by 8-pCPT-2'-O-Me-cAMP
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism by which the synthetic cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-pCPT-2'-O-Me-cAMP, activates the small GTPase Rap1. It details the central role of the Exchange protein directly activated by cAMP (Epac), the conformational changes that drive its guanine (B1146940) nucleotide exchange factor (GEF) activity, and the subsequent transition of Rap1 to its active, GTP-bound state. This document includes quantitative data on activation constants, detailed experimental protocols for measuring Rap1 activation, and visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Epac-Rap1 Signaling Axis
The small GTPase Rap1 is a molecular switch that regulates a multitude of critical cellular processes, including cell adhesion, junction formation, secretion, and proliferation.[1][2] Its activity is tightly controlled by cycling between an inactive GDP-bound state and an active GTP-bound state. This transition is catalyzed by Guanine Nucleotide Exchange Factors (GEFs).
While many signaling pathways converge on Rap1, the cAMP-mediated pathway is of particular interest. Historically, the effects of cAMP were thought to be mediated exclusively through Protein Kinase A (PKA).[3] However, the discovery of Exchange protein directly activated by cAMP (Epac) identified a PKA-independent mechanism for cAMP signaling.[4] Epac proteins (Epac1 and Epac2) are GEFs for Rap1 and Rap2 that are directly activated by cAMP binding.[4][5][6]
To dissect the specific roles of the Epac-Rap1 axis, researchers rely on selective pharmacological tools. 8-pCPT-2'-O-Me-cAMP is a potent and highly selective synthetic analog of cAMP that specifically activates Epac without significantly stimulating PKA.[3][7] Its cell-permeable prodrug form, 8-pCPT-2'-O-Me-cAMP-AM , is widely used in cellular studies to investigate the downstream consequences of Epac activation.[8][9] This guide focuses on the precise mechanism of this activation process.
The Core Activation Mechanism
The activation of Rap1 by 8-pCPT-2'-O-Me-cAMP is a direct, PKA-independent process mediated entirely by Epac proteins. The sequence of events unfolds as follows:
-
Cellular Entry and Conversion: The acetoxymethyl (AM) ester form of the compound, 8-pCPT-2'-O-Me-cAMP-AM, readily crosses the plasma membrane due to its increased lipophilicity.[10] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeable molecule, 8-pCPT-2'-O-Me-cAMP.[9][10]
-
Binding to Epac: In its basal state, the Epac protein exists in an autoinhibited conformation. Its N-terminal regulatory region, which contains the cAMP-binding domain, sterically blocks the C-terminal catalytic region.[11] The active 8-pCPT-2'-O-Me-cAMP molecule binds with high affinity to the cyclic nucleotide-binding (CNB) domain within Epac's regulatory region.[4]
-
Conformational Change: This binding event induces a significant conformational change in the Epac protein. The regulatory region moves away from the catalytic region, relieving the autoinhibition and exposing the catalytic site.[11][12] This site includes the CDC25-homology domain, which is responsible for the GEF activity.[11]
-
GDP-GTP Exchange on Rap1: The now-active Epac protein can bind to inactive, GDP-bound Rap1. Epac's GEF domain interacts with Rap1, promoting the dissociation of GDP.[4][13] With the nucleotide-binding pocket vacant, the much more abundant intracellular GTP rapidly binds to Rap1.
-
Rap1 Activation: The binding of GTP switches Rap1 to its active conformation. Active Rap1-GTP can then interact with its downstream effectors to initiate various cellular responses.[13] This entire process bypasses the need for PKA phosphorylation.[14]
Visualization of the Activation Pathway
The following diagram illustrates the signaling cascade from the entry of the prodrug to the activation of Rap1.
Caption: The Epac-mediated Rap1 activation pathway initiated by 8-pCPT-2'-O-Me-cAMP.
Quantitative Data on Epac Activation
The potency of 8-pCPT-2'-O-Me-cAMP has been quantified in various studies. It is a "super-activator" of Epac, dissociating GDP from Rap1 more effectively than the natural agonist, cAMP.[7] Its cell-permeable AM-ester form is significantly more efficient at activating Rap1 in cellular contexts compared to its non-esterified counterpart.[8][15]
| Compound | Target Protein | Parameter | Value | Notes |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | AC50 | 1.8 µM[16] | AC50 (Activation constant) from in vitro biochemical Rap1 activation assays. |
| 8-pCPT-2'-O-Me-cAMP | Epac2 | AC50 | 3.5 µM[16] | Shows slight selectivity for Epac1 over Epac2 in vitro. |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM[17] | EC50 (Half-maximal effective concentration) from in vitro Rap1 activation assays. |
| cAMP | Epac1 | EC50 | 30 µM[17] | 8-pCPT-2'-O-Me-cAMP is more potent than the endogenous activator cAMP. |
| 8-pCPT-2'-O-Me-cAMP-AM | Cellular Rap1 | ECmax | ~0.1 µM[15] | In HUVECs, the AM-ester is over 100-fold more efficient than the non-AM form. |
| 8-pCPT-2'-O-Me-cAMP | Cellular Rap1 | ECmax | ~100 µM[15] | Demonstrates the poor membrane permeability of the non-AM ester form. |
Experimental Protocols: Rap1 Activation Pull-Down Assay
A standard method to quantify the active, GTP-bound form of Rap1 is a pull-down assay using the Rap-binding domain (RBD) of one of its effectors, RalGDS.[2][18] The RalGDS-RBD specifically binds to Rap1-GTP but not Rap1-GDP.
Principle
Cell lysates containing both active and inactive Rap1 are incubated with agarose (B213101) beads conjugated to a recombinant RalGDS-RBD protein. The beads selectively capture Rap1-GTP. After washing away unbound proteins, the captured active Rap1 is eluted and quantified by standard Western blotting.
Materials
-
Cells: Cultured cells of interest.
-
Stimulus: 8-pCPT-2'-O-Me-cAMP-AM (e.g., Cat. No. 1152197-23-3).
-
Lysis Buffer: 5X Assay/Lysis Buffer (e.g., 125 mM HEPES pH 7.5, 750 mM NaCl, 5% NP-40, 50 mM MgCl₂, 5 mM EDTA, 10% Glycerol).[18] Protease inhibitors should be added fresh.
-
Pull-Down Reagent: RalGDS-RBD Agarose Beads (e.g., Millipore Cat. No. 14-455).[19]
-
Antibody: Anti-Rap1 polyclonal antibody.[18]
-
Controls: Non-hydrolyzable GTP analog (GTPγS) for positive control and GDP for negative control.[18]
-
Standard lab equipment: Microcentrifuge, vortexer, Western blot apparatus.
Detailed Methodology
-
Cell Culture and Stimulation:
-
Plate cells and grow to desired confluency (e.g., 80-90%).
-
Starve cells in serum-free media if necessary to reduce basal signaling.
-
Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the specified time (e.g., 1 µM for 15-30 minutes).[14] Include an untreated (basal) control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold 1X Lysis Buffer to the plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate on ice for 10-15 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[18]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the clarified lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay). Normalize all samples to the same protein concentration by adding 1X Lysis Buffer.
-
-
Affinity Precipitation (Pull-Down):
-
To 500-1000 µg of clarified lysate, add ~20 µL of RalGDS-RBD agarose bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Optional Controls: In parallel, load separate aliquots of lysate from untreated cells with 100 µM GTPγS (positive control) or 1 mM GDP (negative control) for 30 minutes at 30°C before the pull-down.[18]
-
-
Washing:
-
Pellet the agarose beads by brief centrifugation (e.g., 5,000 x g for 1 minute).
-
Carefully aspirate the supernatant, avoiding the bead pellet.
-
Wash the beads 3 times with 1X Lysis Buffer. Pellet the beads and aspirate the supernatant after each wash.
-
-
Elution and Detection:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific for Rap1.
-
Also, run a small fraction of the total cell lysate ("input") to confirm equal protein loading across samples.
-
Experimental Workflow Visualization
Caption: Workflow for the Rap1-GTP pull-down activation assay.
Conclusion and Significance
8-pCPT-2'-O-Me-cAMP is an indispensable tool for selectively activating the Epac-Rap1 signaling pathway. Its mechanism of action relies on its ability to bind directly to the regulatory domain of Epac, inducing a conformational change that unleashes its GEF activity towards Rap1. This leads to the formation of active, GTP-bound Rap1 in a PKA-independent manner. The availability of a cell-permeable prodrug form, coupled with robust detection methods like the RalGDS-RBD pull-down assay, provides researchers with a powerful system to explore the diverse biological functions of this pathway. For drug development professionals, understanding this specific activation mechanism is crucial for designing novel therapeutics that can modulate cell adhesion, vascular permeability, and other Rap1-dependent processes implicated in a range of diseases.[5][20]
References
- 1. benchchem.com [benchchem.com]
- 2. biocat.com [biocat.com]
- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac is a Rap1 guanine-nucleotide-exchange factor directly activated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Characterization of the activation of the Rap-specific exchange factor Epac by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Foundational Studies on 8-pCPT-2'-O-Me-cAMP in Pancreatic β-Cells: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the foundational research on 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), a critical tool for dissecting cyclic AMP (cAMP) signaling in pancreatic β-cells. Traditionally, the effects of cAMP in β-cells were primarily attributed to the activation of Protein Kinase A (PKA). However, the discovery of Exchange Proteins Directly Activated by cAMP (Epac) has revealed a parallel, PKA-independent signaling axis. 8-pCPT-2'-O-Me-cAMP is a cell-permeable analog of cAMP with high selectivity for Epac, making it an invaluable pharmacological instrument. This document details its mechanism of action, summarizes key quantitative findings in tabular format, presents detailed experimental protocols for its application, and visualizes the associated signaling pathways and workflows.
Introduction: PKA-Independent cAMP Signaling
The second messenger cAMP is a pivotal regulator of insulin (B600854) secretion in pancreatic β-cells.[1] Incretin hormones like Glucagon-Like Peptide-1 (GLP-1), released post-meal, bind to G protein-coupled receptors on the β-cell surface, elevating intracellular cAMP levels and potentiating glucose-stimulated insulin secretion (GSIS).[2][3] For decades, these effects were thought to be mediated exclusively by PKA.[1]
The identification of Epac proteins (Epac1 and Epac2) as alternative cAMP effectors has revolutionized this understanding.[4] These proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like G proteins Rap1 and Rap2.[5] Pancreatic islets predominantly express the Epac2 isoform.[2][6][7] To distinguish the functional roles of PKA and Epac, researchers rely on selective activators. 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac, exhibiting minimal to no activation of PKA at typical experimental concentrations.[8][9] Its acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, offers enhanced cell permeability, releasing the active compound intracellularly upon cleavage by endogenous esterases.[2][10]
Mechanism of Action and Selectivity
The defining characteristic of 8-pCPT-2'-O-Me-cAMP is its preferential activation of Epac over PKA. This selectivity is crucial for isolating and studying the PKA-independent effects of cAMP. The compound binds to the regulatory domain of Epac, inducing a conformational change that unleashes its GEF activity towards Rap1.[11]
| Parameter | Epac1 | PKA | Reference(s) |
| EC50 (Activation) | 2.2 µM | >10 µM | [5][8] |
| Kd (Binding Affinity) | 2.2 µmol/l | 20–30 µmol/l | [4] |
| Table 1: Comparative selectivity of 8-pCPT-2'-O-Me-cAMP for Epac1 versus PKA. The significantly lower EC50 for Epac1 demonstrates its high potency and selectivity. |
Core Signaling Pathway and Physiological Effects
In pancreatic β-cells, the activation of Epac2 by 8-pCPT-2'-O-Me-cAMP triggers a cascade of events that culminates in the potentiation of insulin exocytosis.
Epac-Mediated Signaling Cascade
The primary pathway initiated by 8-pCPT-2'-O-Me-cAMP involves the direct activation of Epac2, which in turn activates the small G protein Rap1.[1][11] This activation is linked to two major downstream effects: the mobilization of intracellular calcium and the enhancement of secretory granule dynamics.[4][12]
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tebubio.com [tebubio.com]
- 11. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 8-pCPT-2'-O-Me-cAMP-AM in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), is a highly selective and cell-permeable chemical probe for studying the activation of Exchange protein directly activated by cAMP (Epac). As a prodrug, its acetoxymethyl (AM) ester group facilitates its passage across the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active molecule, 8-pCPT-2'-O-Me-cAMP. This active form is a potent agonist of Epac, a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2, while having a much lower affinity for Protein Kinase A (PKA). This selectivity makes it an invaluable tool for dissecting Epac-mediated signaling pathways from those regulated by PKA.
This document provides detailed application notes and protocols for the use of 8-pCPT-2'-O-Me-cAMP-AM in various cell culture-based experiments, including the analysis of Rap1 activation, insulin (B600854) secretion, and cell adhesion.
Physicochemical Properties and Handling
Proper handling and storage of 8-pCPT-2'-O-Me-cAMP-AM are crucial for maintaining its activity and ensuring experimental reproducibility.
| Property | Data |
| Molecular Weight | 557.9 g/mol |
| Appearance | White lyophilized solid |
| Solubility | Soluble in DMSO (up to 100 mM), poorly soluble in aqueous solutions.[1][2] |
| Storage | Store desiccated at -20°C for up to 2 years.[2] |
| Stock Solution Storage | Store solutions in DMSO at -20°C for up to 1 month.[2] |
Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid multiple freeze-thaw cycles.
Mechanism of Action
The mechanism of action of 8-pCPT-2'-O-Me-cAMP-AM involves a multi-step process within the cell, leading to the specific activation of the Epac signaling pathway.
Cellular activation of Epac by 8-pCPT-2'-O-Me-cAMP-AM.
Data Presentation
The following tables summarize quantitative data from various studies utilizing 8-pCPT-2'-O-Me-cAMP-AM.
Table 1: Rap1 Activation
| Cell Type | Concentration (µM) | Incubation Time | Fold Increase in Rap1-GTP (approx.) | Reference |
| INS-1 | 0.1 - 3.0 | 30 min | Dose-dependent increase | [3] |
| HUVEC | 1 | 60 min | Not specified, but activation observed | [4] |
| HMVEC | 0.2 | 5 - 15 min | Robust activation observed | [5] |
Table 2: Insulin Secretion in INS-1 Cells
| Glucose Level (mM) | 8-pCPT-2'-O-Me-cAMP-AM (µM) | Fold Increase in Insulin Secretion (vs. control) | Reference |
| 11.1 | 10 | ~2.5 | [1][6] |
Table 3: FRET-based Epac Activation in INS-1 Cells
| Compound | Concentration (µM) | Observation | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | 0.3 - 20 | Dose and time-dependent increase in FRET ratio (Epac activation) | [3] |
| 8-pCPT-2'-O-Me-cAMP | 10 - 20 | No or very weak activation | [3] |
Experimental Protocols
General Considerations
-
Serum-Free Conditions: It is highly recommended to perform experiments in serum-free medium.[4] Serum contains esterases that can prematurely cleave the AM ester of the prodrug, reducing its cell permeability and efficacy.
-
Vehicle Control: Use DMSO as a vehicle control at the same final concentration as in the experimental conditions.
-
Concentration Range: The optimal concentration of 8-pCPT-2'-O-Me-cAMP-AM should be determined empirically for each cell type and experimental setup. A starting range of 1-10 µM is often effective.
Protocol 1: Rap1 Activation Assay (Pull-down Method)
This protocol describes the detection of active, GTP-bound Rap1 using a pull-down assay with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS.
Materials:
-
Cell line of interest (e.g., HUVEC, INS-1)
-
8-pCPT-2'-O-Me-cAMP-AM stock solution (in DMSO)
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, 0.5% deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose (B213101) beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 2-4 hours.
-
Treatment: Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM or vehicle (DMSO) for the specified time (e.g., 5-60 minutes).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down:
-
Normalize the protein concentration of the lysates.
-
To 500 µg - 1 mg of protein lysate, add RalGDS-RBD agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute).
-
Wash the beads three times with ice-cold Lysis Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
-
References
- 1. Enhanced Rap1 Activation and Insulin Secretagogue Properties of an Acetoxymethyl Ester of an Epac-selective Cyclic AMP Analog in Rat INS-1 Cells: STUDIES WITH 8-pCPT-2′-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Rap1 Activation with 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-pCPT-2'-O-Me-cAMP is a potent and specific cell-permeable analog of cyclic AMP (cAMP) that selectively activates the Exchange Protein directly Activated by cAMP (Epac).[1][2][3] Epac proteins, including Epac1 and Epac2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4] Unlike the canonical cAMP signaling pathway involving Protein Kinase A (PKA), 8-pCPT-2'-O-Me-cAMP allows for the specific investigation of Epac-mediated signaling cascades.[1][3][5] This document provides detailed protocols for inducing and measuring the activation of Rap1 in response to 8-pCPT-2'-O-Me-cAMP and its acetoxymethyl ester derivative, 8-pCPT-2'-O-Me-cAMP-AM, which exhibits enhanced cell permeability.[2][6][7]
The Epac-Rap1 Signaling Pathway
Upon entering the cell, 8-pCPT-2'-O-Me-cAMP binds to the regulatory domain of Epac, inducing a conformational change that relieves its auto-inhibition.[4] This activation allows the catalytic domain of Epac to interact with the inactive, GDP-bound form of Rap1. Epac then facilitates the exchange of GDP for GTP, leading to the activation of Rap1.[4] Activated, GTP-bound Rap1 can then interact with a variety of downstream effectors to regulate numerous cellular processes, including cell adhesion, junction formation, and exocytosis.[8][9]
Caption: Epac-Rap1 signaling pathway induced by 8-pCPT-2'-O-Me-cAMP.
Quantitative Data Summary
The acetoxymethyl ester form of 8-pCPT-2'-O-Me-cAMP (8-pCPT-2'-O-Me-cAMP-AM) demonstrates significantly higher potency in activating Rap1 within cells due to its increased membrane permeability.[10]
| Compound | Concentration (µM) | Cell Line | Treatment Time | Fold Increase in Rap1-GTP (relative to control) | Reference |
| 8-pCPT-2'-O-Me-cAMP | 3.0 | INS-1 | 30 min | 1.41 | [10] |
| 8-pCPT-2'-O-Me-cAMP-AM | 3.0 | INS-1 | 30 min | 4.79 | [10] |
| 8-pCPT-2'-O-Me-cAMP | 50 | INS-1 | 10 sec application | Induces Ca2+ release | [11] |
| 8-pCPT-2'-O-Me-cAMP-AM | 2.5 | Hypoxic cells | 30 min | Prevents adherens junction disassembly | [7] |
Experimental Protocols
Protocol 1: Preparation of 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM Stock Solutions
-
Reconstitution: 8-pCPT-2'-O-Me-cAMP and its AM ester are soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[6]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Protocol 2: Induction of Rap1 Activation in Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).
-
Serum Starvation (Optional): For some cell types, serum starvation for 2-16 hours prior to stimulation can reduce basal Rap1 activity.
-
Stimulation:
-
Prepare the working solution of 8-pCPT-2'-O-Me-cAMP or 8-pCPT-2'-O-Me-cAMP-AM in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the compound.
-
Incubate the cells for the desired time (e.g., 2.5 to 30 minutes).[10]
-
-
Cell Lysis:
-
After incubation, immediately place the culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., as provided in a Rap1 activation assay kit) containing protease inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[9]
-
Collect the supernatant for the Rap1 activation assay.
-
Protocol 3: Rap1 Activation Pull-Down Assay
This assay specifically isolates the active, GTP-bound form of Rap1. Several commercial kits are available for this purpose.[4][8][9]
-
Protein Quantification: Determine the protein concentration of the cell lysates. It is crucial to use equal amounts of protein for each experimental condition.
-
Affinity Precipitation:
-
Washing:
-
Elution:
-
Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.
-
Visualize the bands using an appropriate chemiluminescent substrate.
-
It is recommended to also run a western blot for total Rap1 from the initial cell lysates to normalize the amount of activated Rap1 to the total Rap1 expression.
-
Caption: Experimental workflow for a Rap1 activation pull-down assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Ca2+-Induced Ca2+ Release (CICR) with 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Epac (Exchange protein directly activated by cAMP) activator, 8-pCPT-2'-O-Me-cAMP, to investigate Ca2+-induced Ca2+ release (CICR). This document outlines the underlying signaling pathways, offers detailed experimental protocols, and presents quantitative data from relevant studies.
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and specific cell-permeant activator of Epac, with negligible effects on Protein Kinase A (PKA).[1][2] This specificity makes it an invaluable tool for dissecting the roles of Epac-mediated signaling in cellular processes, particularly in the regulation of intracellular calcium ([Ca2+]i) dynamics. One of the key processes regulated by Epac is Ca2+-induced Ca2+ release (CICR), a fundamental mechanism where a small influx of Ca2+ triggers a much larger release of Ca2+ from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER).[1][3][4]
Epac activation by 8-pCPT-2'-O-Me-cAMP has been shown to modulate CICR in various cell types, including cardiac myocytes and pancreatic β-cells.[3][4] In the heart, this signaling cascade involves the activation of Rap, Phospholipase Cε (PLCε), Protein Kinase Cε (PKCε), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][5] This ultimately leads to the phosphorylation of ryanodine (B192298) receptors (RyR2) and phospholamban, enhancing SR Ca2+ release.[3][5] In pancreatic β-cells, 8-pCPT-2'-O-Me-cAMP-mediated Epac activation also mobilizes Ca2+ from intracellular stores, a process linked to exocytosis.[1][4]
The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a more cell-permeable analog that is cleaved by intracellular esterases to release the active compound, making it highly effective for use in living cells.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing 8-pCPT-2'-O-Me-cAMP and its AM ester to investigate CICR.
| Parameter | Value | Cell Type | Remarks | Reference(s) |
| 8-pCPT-2'-O-Me-cAMP Concentration | 50 µM | INS-1 insulin-secreting cells, human pancreatic β-cells | Elicited a transient increase in intracellular Ca2+. | [4] |
| 100 µM | Human pancreatic β-cells | Applied for 10 seconds to induce CICR. | [4] | |
| 8-pCPT-2'-O-Me-cAMP-AM Concentration | 10 µM | Human pancreatic β-cells | Facilitated CICR in Ca2+ uncaging experiments. | |
| 10 µM | Human islets of Langerhans | Potentiated glucose-stimulated insulin (B600854) secretion. | [8] | |
| 0.3 - 3.0 µM | INS-1 cells | Dose-dependent activation of Epac1-camps reporter. | [9] | |
| Inhibitor Concentrations | ||||
| Ryanodine | 10 µM | Human pancreatic β-cells, INS-1 cells | Inhibited 8-pCPT-2'-O-Me-cAMP-induced Ca2+ transients. | [10] |
| KN93 (CaMKII inhibitor) | - | Cardiac myocytes | Inhibited βAR- and Epac-mediated CICR. | [3] |
| H-89 (PKA inhibitor) | 10 µM | Human pancreatic β-cells | Did not block the facilitation of CICR by 8-pCPT-2'-O-Me-cAMP-AM. | [10] |
| Key Signaling Molecules | ||||
| Epac AC50 | 1.8 µM | - | Activation of Epac by 8-pCPT-2'-O-Me-cAMP. | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of 8-pCPT-2'-O-Me-cAMP-Induced Ca2+ Transients
This protocol describes the measurement of intracellular calcium changes in response to 8-pCPT-2'-O-Me-cAMP using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., INS-1 cells, primary cardiac myocytes) cultured on glass-bottom dishes.
-
Fura-2 AM or other suitable Ca2+ indicator.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS) or appropriate physiological saline solution.
-
8-pCPT-2'-O-Me-cAMP or 8-pCPT-2'-O-Me-cAMP-AM.
-
Inhibitors (e.g., Ryanodine, Thapsigargin) as needed.
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBS containing 0.02% Pluronic F-127.
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with HBS.
-
Acquire a baseline fluorescence signal. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.
-
Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP in the perfusion buffer at the desired final concentration (e.g., 50 µM).
-
Apply the 8-pCPT-2'-O-Me-cAMP solution to the cells via perfusion or micropipette application.[4]
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to determine the relative changes in intracellular Ca2+.
-
Calibrate the signal to absolute Ca2+ concentrations if required, using appropriate calibration kits.
-
-
Controls:
-
To confirm the involvement of intracellular stores, pre-incubate cells with inhibitors such as ryanodine (to block RyRs) or thapsigargin (B1683126) (to deplete ER Ca2+ stores) before applying 8-pCPT-2'-O-Me-cAMP.[4]
-
To demonstrate PKA independence, pre-incubate with a PKA inhibitor like H-89.[10]
-
Protocol 2: Western Blot Analysis of Epac-Mediated Protein Phosphorylation
This protocol is for assessing the phosphorylation status of downstream targets in the Epac-CICR pathway, such as CaMKII and RyR2.
Materials:
-
Cultured cells (e.g., cardiac myocytes).
-
8-pCPT-2'-O-Me-cAMP.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies against phospho-CaMKII (Thr286), total CaMKII, phospho-RyR2 (Ser2815), and total RyR2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Treat cultured cells with 8-pCPT-2'-O-Me-cAMP at the desired concentration and for the appropriate time. Include untreated controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CaMKII) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. To determine the change in phosphorylation, normalize the phospho-protein signal to the total protein signal for each sample.
-
Visualizations
Signaling Pathway of Epac-Mediated CICR in Cardiac Myocytes
Caption: Epac signaling cascade leading to CICR in cardiac myocytes.
General Experimental Workflow for Studying CICR
Caption: Workflow for measuring Epac-mediated CICR via live-cell imaging.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Epac and Phospholipase Cε Regulate Ca2+ Release in the Heart by Activation of Protein Kinase Cε and Calcium-Calmodulin Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Epac in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 8-pCPT-2-O-Me-cAMP-AM | EPAC Activators: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application of 8-pCPT-2'-O-Me-cAMP in Insulin Secretion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a potent and specific cell-permeant activator of the Exchange Protein Directly Activated by cAMP (Epac). Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, 8-pCPT-2'-O-Me-cAMP exhibits high selectivity for Epac, making it an invaluable tool for dissecting the specific roles of the Epac signaling pathway in cellular processes.[1][2][3] In pancreatic beta-cells, the Epac pathway is a critical component of the machinery that regulates insulin (B600854) secretion, particularly in response to incretin (B1656795) hormones like Glucagon-Like Peptide-1 (GLP-1).[4][5]
These application notes provide a comprehensive overview of the use of 8-pCPT-2'-O-Me-cAMP, and its more cell-permeable acetoxymethyl ester derivative (8-pCPT-2'-O-Me-cAMP-AM), in insulin secretion assays. This document includes detailed protocols for both static incubation and perifusion assays, a summary of expected quantitative outcomes, and a depiction of the underlying signaling pathway.
Mechanism of Action
In pancreatic beta-cells, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+ through voltage-gated calcium channels, which ultimately triggers the exocytosis of insulin-containing granules. The cAMP signaling pathway, often initiated by GPCRs such as the GLP-1 receptor, significantly potentiates this glucose-stimulated insulin secretion (GSIS).
8-pCPT-2'-O-Me-cAMP selectively activates Epac proteins (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2.[3] Activation of Epac by 8-pCPT-2'-O-Me-cAMP in beta-cells has been shown to:
-
Mobilize intracellular Ca2+ stores : Epac activation triggers Ca2+-induced Ca2+ release (CICR) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.[1][2][4]
-
Enhance exocytosis : The elevation in intracellular Ca2+ is directly coupled to the exocytosis of insulin granules.[1][2]
-
Potentiate GSIS : 8-pCPT-2'-O-Me-cAMP-AM has been demonstrated to potentiate both the first and second phases of glucose-stimulated insulin secretion.[3][5]
The selective activation of Epac by 8-pCPT-2'-O-Me-cAMP allows for the specific investigation of this pathway's contribution to insulin secretion, independent of PKA activation.
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by 8-pCPT-2'-O-Me-cAMP in pancreatic beta-cells, leading to the potentiation of insulin secretion.
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP in insulin secretion.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of 8-pCPT-2'-O-Me-cAMP and its AM-ester on insulin secretion and related parameters.
Table 1: Effect of 8-pCPT-2'-O-Me-cAMP on Insulin Secretion in INS-1 Cells
| Condition | 8-pCPT-2'-O-Me-cAMP-AM (µM) | Glucose (mM) | Insulin Secretion (Fold Increase vs. Basal) | Reference |
| Basal | 0 | 3 | 1.0 | [6] |
| Stimulated | 10 | 16.7 | ~2.5 | [6] |
| PKA Inhibitor (H-89) + Stimulated | 10 | 16.7 | ~2.4 (not significantly different from stimulated) | [6] |
Table 2: Effect of 8-pCPT-2'-O-Me-cAMP-AM on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Phase of Secretion | Glucose (mM) | 8-pCPT-2'-O-Me-cAMP-AM (µM) | Potentiation of GSIS | Reference |
| First Phase | 10 | 10 | Yes | [5][7] |
| Second Phase | 10 | 10 | Yes | [5][7] |
| Basal | 3 | 10 | No effect | [5][7] |
Table 3: Effect of 8-pCPT-2'-O-Me-cAMP on Intracellular Calcium in Human Beta-Cells
| Compound | Concentration (µM) | Observation | Reference |
| 8-pCPT-2'-O-Me-cAMP | 100 | Transient increase in [Ca2+]i | [8] |
| 8-pCPT-2'-O-Me-cAMP-AM | 10 | Sustained increase in [Ca2+]i | [8] |
Experimental Protocols
The following are detailed protocols for performing insulin secretion assays using 8-pCPT-2'-O-Me-cAMP.
Experimental Workflow
Caption: General workflow for insulin secretion assays.
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4, containing:
-
Low glucose (e.g., 2.8 or 3 mM)
-
High glucose (e.g., 16.7 or 20 mM)
-
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)
-
Multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO2)
-
Insulin quantification kit (ELISA or RIA)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover in culture medium for at least 2 hours.
-
Pre-incubation: Hand-pick size-matched islets and place them in a multi-well plate (e.g., 5-10 islets per well) containing KRB buffer with low glucose. Incubate for 45-60 minutes at 37°C to allow them to equilibrate to a basal state of insulin secretion.
-
Incubation with Test Substances: Carefully remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions (in triplicate):
-
Basal: Low glucose
-
Stimulatory: High glucose
-
Test: High glucose + desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (e.g., 1-10 µM). A vehicle control (DMSO) should be included.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an appropriate assay (e.g., ELISA).
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the islets in each well (e.g., with acid-ethanol) to measure their total insulin content. The secreted insulin can then be expressed as a percentage of the total insulin content.
Protocol 2: Perifusion Assay for Dynamic Insulin Secretion
Materials:
-
Perifusion system with a temperature-controlled chamber
-
Isolated pancreatic islets
-
KRB buffer (as in Protocol 1) with low and high glucose concentrations
-
8-pCPT-2'-O-Me-cAMP-AM
-
Fraction collector
-
Insulin quantification kit
Procedure:
-
Islet Loading: Place a group of islets (e.g., 50-100) into the perifusion chamber.
-
Equilibration: Perifuse the islets with KRB buffer containing low glucose at a constant flow rate (e.g., 100 µL/min) for 60 minutes to establish a stable basal insulin secretion rate.
-
Stimulation Protocol: Switch the perifusion buffer according to the desired experimental timeline. A typical protocol would be:
-
0-10 min: Low glucose
-
10-30 min: High glucose (to observe first and second phase GSIS)
-
30-50 min: High glucose + 8-pCPT-2'-O-Me-cAMP-AM (to observe potentiation)
-
50-60 min: Low glucose (to return to basal)
-
-
Fraction Collection: Collect the effluent from the perifusion chamber in timed fractions (e.g., every 1-2 minutes) using a fraction collector.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction.
-
Data Analysis: Plot the insulin secretion rate (e.g., ng/islet/min) against time to visualize the dynamics of insulin release under different conditions.
Conclusion
8-pCPT-2'-O-Me-cAMP and its AM-ester are powerful pharmacological tools for elucidating the specific role of the Epac signaling pathway in the regulation of insulin secretion. Their high selectivity over PKA allows for the dissection of cAMP-mediated effects in pancreatic beta-cells. The protocols provided herein offer robust methods for assessing the impact of Epac activation on both static and dynamic insulin release, providing valuable insights for diabetes research and the development of novel therapeutic agents.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* | Semantic Scholar [semanticscholar.org]
- 5. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM in human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Exocytosis in Neurosecretory Cells using 8-pCPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a potent and specific cell-permeant activator of the Exchange Protein Directly Activated by cAMP (Epac).[1][2] Unlike the canonical cyclic AMP (cAMP) effector, Protein Kinase A (PKA), Epac provides a distinct signaling pathway for cAMP-mediated cellular processes.[1][2] This makes 8-pCPT-2'-O-Me-cAMP an invaluable tool for dissecting the PKA-independent effects of cAMP signaling, particularly in the regulation of exocytosis in neurosecretory cells.[1][2] Its acetoxymethyl ester form, 8-pCPT-2'-O-Me-cAMP-AM, exhibits enhanced cell permeability, making it a highly effective prodrug for studying these processes in living cells.[3]
These application notes provide a comprehensive overview of the use of 8-pCPT-2'-O-Me-cAMP and its AM ester in studying exocytosis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows.
Mechanism of Action
The second messenger cAMP is a well-established regulator of exocytosis in a variety of secretory cells.[1] While the PKA pathway has been extensively studied, the discovery of Epac has unveiled a parallel, PKA-independent mechanism.[1][4] 8-pCPT-2'-O-Me-cAMP selectively activates Epac proteins (Epac1 and Epac2), which act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[4][5]
Upon activation by 8-pCPT-2'-O-Me-cAMP, Epac catalyzes the exchange of GDP for GTP on Rap1, leading to the activation of downstream effectors.[6] In the context of neurosecretory cells, this signaling cascade has been shown to mobilize intracellular calcium (Ca²⁺) from stores such as the endoplasmic reticulum, a critical step for triggering exocytosis.[1][2] This Epac-mediated Ca²⁺-induced Ca²⁺ release (CICR) couples the elevation of cAMP to the fusion of secretory vesicles with the plasma membrane, resulting in the release of neurotransmitters or hormones.[1][2]
Quantitative Data
The following tables summarize the effective concentrations and observed effects of 8-pCPT-2'-O-Me-cAMP and its AM ester in various neurosecretory cell types.
Table 1: Effects of 8-pCPT-2'-O-Me-cAMP on Exocytosis and Intracellular Calcium
| Cell Type | Compound | Concentration (µM) | Observed Effect | Reference(s) |
| Human Pancreatic β-cells | 8-pCPT-2'-O-Me-cAMP | 50 - 100 | Mobilization of Ca²⁺ from intracellular stores (CICR) and stimulation of exocytosis (measured by amperometry). | [1][2] |
| INS-1 Insulin-secreting cells | 8-pCPT-2'-O-Me-cAMP | 50 | Transient increase in intracellular Ca²⁺. | [2] |
| INS-1 Insulin-secreting cells | 8-pCPT-2'-O-Me-cAMP-AM | 20 | Activation of the cAMP reporter Epac1-camps. | [6] |
| HUVECs | 8-pCPT-2'-O-Me-cAMP-AM | 2.5 | Activation of Epac and prevention of adherens junction disassembly. | [6] |
| Retinal Pigment Epithelium Cells | 8-pCPT-2'-O-Me-cAMP | 250 | Induction of Rap1 activation and enhancement of junctional proteins. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific experimental needs.
Protocol 1: Measurement of Exocytosis using Patch-Clamp Capacitance
This protocol allows for the monitoring of exocytosis by measuring changes in cell membrane capacitance, which is directly proportional to the cell surface area.
Materials:
-
Neurosecretory cells cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., HBSS)
-
Intracellular (pipette) solution
-
8-pCPT-2'-O-Me-cAMP stock solution
Procedure:
-
Cell Preparation: Culture neurosecretory cells on glass coverslips to an appropriate density for single-cell recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Fill a patch pipette with intracellular solution and mount it on the micromanipulator.
-
Approach a single cell with the pipette tip and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a potential of -70 mV.
-
Record the baseline membrane capacitance for a stable period.
-
Apply 8-pCPT-2'-O-Me-cAMP at the desired concentration to the bath via a perfusion system.
-
Continuously record the membrane capacitance to monitor exocytotic events, which appear as step-like increases.
-
-
Data Analysis: Analyze the recorded capacitance trace to quantify the number and size of exocytotic events.
Protocol 2: Measurement of Exocytosis using Single-Cell Amperometry
Amperometry provides a direct measurement of the release of oxidizable neurotransmitters (e.g., catecholamines, serotonin) from single vesicles.
Materials:
-
Neurosecretory cells cultured on coverslips
-
Amperometry setup with a potentiostat and data acquisition system
-
Carbon-fiber microelectrodes (5-10 µm diameter)
-
Micromanipulator
-
Extracellular solution
-
8-pCPT-2'-O-Me-cAMP stock solution
Procedure:
-
Cell and Electrode Preparation: Prepare cells as in Protocol 1. A carbon-fiber microelectrode is positioned using a micromanipulator.
-
Amperometric Recording:
-
Place the coverslip in the recording chamber with extracellular solution.
-
Carefully position the carbon-fiber microelectrode so that it gently touches the surface of a single cell.
-
Apply a constant oxidizing potential (e.g., +700 mV) to the electrode.
-
Record the baseline current for a stable period.
-
Introduce 8-pCPT-2'-O-Me-cAMP to the bath.
-
Record the resulting amperometric spikes, where each spike represents the release of neurotransmitter from a single vesicle.
-
-
Data Analysis: Analyze the amperometric spikes to determine quantal size (charge per event), spike frequency, and kinetic parameters of release.
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Neurosecretory cells on glass coverslips
-
Fluorescence microscope with an excitation wavelength switcher (for 340 nm and 380 nm), a filter wheel, and a sensitive camera
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
Extracellular buffer (e.g., HBSS)
-
8-pCPT-2'-O-Me-cAMP stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in extracellular buffer.
-
Incubate the cells in the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh extracellular buffer to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Apply 8-pCPT-2'-O-Me-cAMP to the cells.
-
Continuously acquire ratiometric images to monitor changes in [Ca²⁺]i.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation. This ratio can be converted to absolute [Ca²⁺]i values using a calibration procedure.
Conclusion
8-pCPT-2'-O-Me-cAMP is a powerful pharmacological tool for elucidating the role of the Epac signaling pathway in neurosecretion. By specifically activating Epac, researchers can investigate the PKA-independent mechanisms of cAMP-mediated exocytosis. The protocols and data presented here provide a foundation for designing and executing experiments to explore this important signaling cascade in various neurosecretory cell types. The use of its cell-permeant AM-ester further enhances its utility in live-cell imaging and functional studies.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FRET-Based Monitoring of Epac Activation by 8-pCPT-2'-O-Me-cAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exchange proteins directly activated by cAMP (Epac) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1][2] Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that relieves autoinhibition and allows for the activation of Rap GTPases, which in turn regulate a variety of cellular processes, including cell adhesion, secretion, and gene transcription.[2][3] The discovery of Epac has unveiled a PKA-independent signaling pathway for cAMP.
To study the specific roles of Epac, pharmacological tools that selectively activate Epac without affecting PKA are essential. 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a highly selective activator of Epac.[4][5] Its 2'-O-methyl modification confers this selectivity, making it a weak activator of PKA.[4] The acetoxymethyl (AM) ester form, 8-pCPT-2'-O-Me-cAMP-AM, is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP, allowing for the study of Epac activation in living cells.[6][7]
Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools to monitor the spatiotemporal dynamics of intracellular signaling events in real-time.[8][9] For Epac, FRET biosensors typically consist of Epac sandwiched between a donor and an acceptor fluorophore, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[1] In the inactive state, the N- and C-terminal ends of Epac are in close proximity, resulting in high FRET. The binding of cAMP or its analogs, like 8-pCPT-2'-O-Me-cAMP, induces a conformational change that increases the distance between the fluorophores, leading to a decrease in FRET.[1] This change in FRET can be measured and used to quantify Epac activation.
These application notes provide detailed protocols for using FRET-based assays to monitor the activation of Epac by the selective activator 8-pCPT-2'-O-Me-cAMP in living cells.
Data Presentation
Table 1: Quantitative Data on Epac Activation by 8-pCPT-2'-O-Me-cAMP
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Epac1 activation | 2.2 µM | In vitro Rap1 activation assay | [4] |
| Concentration for FRET response | 100 µM | N1E-115 cells expressing Epac-cAMP sensor | [1][10] |
| Dose-dependent action range | 10 - 100 µM | INS-1 insulin-secreting cells | [4] |
| Concentration for Rap1 activation | 2.5 µM (AM form) | Hypoxic cells | [11] |
| Concentration for Cl- secretion | 50 µM | T84 cells | [12] |
Signaling Pathway and Experimental Workflow
Epac Signaling Pathway
Caption: Epac signaling pathway activated by cAMP or 8-pCPT-2'-O-Me-cAMP.
FRET-Based Epac Biosensor Workflow
Caption: Principle of FRET-based Epac biosensor activation.
Experimental Protocols
Protocol 1: Cell Culture and Transfection
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, Rat-1 fibroblasts)[1]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding a FRET-based Epac biosensor (e.g., CFP-Epac-YFP)[1]
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD)
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Cell Seeding: The day before transfection, seed the cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: a. Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A typical starting point is 1-2 µg of plasmid DNA per 35 mm dish. b. Add the complex to the cells in complete growth medium. c. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
-
Verification of Expression: Before proceeding with the FRET assay, verify the expression of the biosensor by observing the fluorescence of CFP and YFP using a fluorescence microscope.
Protocol 2: Live-Cell FRET Imaging
Materials:
-
Transfected cells expressing the Epac FRET biosensor
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
8-pCPT-2'-O-Me-cAMP-AM stock solution (e.g., 10 mM in DMSO)[6]
-
Forskolin (B1673556) stock solution (optional, for positive control; e.g., 10 mM in DMSO)
-
Inverted fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP, and a sensitive camera)
-
Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging
Procedure:
-
Preparation for Imaging: a. Replace the growth medium with pre-warmed live-cell imaging medium. b. Mount the dish or coverslip on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 15-30 minutes.
-
Image Acquisition Setup: a. Locate a field of view with healthy, transfected cells. b. Set up the microscope for FRET imaging. This typically involves acquiring images in three channels:
- CFP channel: Excite with CFP excitation filter (e.g., 430 nm), detect with CFP emission filter (e.g., 470 nm).
- YFP channel: Excite with YFP excitation filter (e.g., 500 nm), detect with YFP emission filter (e.g., 530 nm).
- FRET channel: Excite with CFP excitation filter (e.g., 430 nm), detect with YFP emission filter (e.g., 530 nm). c. Adjust the exposure times for each channel to obtain a good signal-to-noise ratio without saturating the camera.
-
Baseline Recording: Acquire a time-lapse series of images (e.g., one frame every 30-60 seconds) for a few minutes to establish a stable baseline FRET signal.
-
Stimulation with 8-pCPT-2'-O-Me-cAMP-AM: a. Carefully add the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM to the imaging medium. A typical final concentration to elicit a strong response is 50-100 µM.[1][10][12] b. Continue the time-lapse imaging to record the change in FRET signal upon stimulation. The response is typically rapid, occurring within minutes.[1]
-
Positive Control (Optional): After the response to 8-pCPT-2'-O-Me-cAMP-AM has been recorded, you can add a saturating concentration of forskolin (e.g., 25-50 µM) to maximally activate adenylyl cyclase and induce a maximal FRET change, which can be used for normalization.[1]
Protocol 3: FRET Data Analysis
Software:
-
Image analysis software with FRET analysis capabilities (e.g., ImageJ/Fiji with FRET plugins, MATLAB).
Procedure:
-
Background Subtraction: For each time point, subtract the background fluorescence from the CFP, YFP, and FRET images.
-
Ratio Calculation: a. Define regions of interest (ROIs) over individual cells expressing the biosensor. b. For each ROI at each time point, calculate the average fluorescence intensity in the CFP and FRET channels. c. Calculate the FRET ratio, which is typically the acceptor (FRET channel) intensity divided by the donor (CFP channel) intensity (YFP/CFP). An increase in this ratio can also be represented as a change in the CFP/YFP ratio.[1]
-
Normalization: a. Normalize the FRET ratio for each cell to its baseline value (the average ratio before stimulation). This is often expressed as F/F0, where F is the ratio at a given time point and F0 is the baseline ratio. b. A decrease in FRET will result in a decrease in the normalized ratio.
-
Data Plotting and Interpretation: a. Plot the normalized FRET ratio over time for each cell. b. The magnitude and kinetics of the decrease in the FRET ratio reflect the extent and speed of Epac activation by 8-pCPT-2'-O-Me-cAMP.
Troubleshooting
-
Low FRET signal or no response:
-
Verify the expression and correct localization of the FRET biosensor.
-
Ensure the integrity of the 8-pCPT-2'-O-Me-cAMP-AM compound; it can be sensitive to hydrolysis. Prepare fresh dilutions from a frozen stock.[6]
-
Check the health of the cells; unhealthy cells may not respond well.
-
-
High background fluorescence:
-
Use phenol red-free imaging medium.
-
Ensure proper background subtraction during image analysis.
-
-
Phototoxicity or photobleaching:
-
Reduce the excitation light intensity and/or the frequency of image acquisition.
-
Use a more photostable fluorescent protein pair in the biosensor if possible.
-
By following these protocols, researchers can effectively utilize FRET-based biosensors to investigate the specific role of Epac activation by 8-pCPT-2'-O-Me-cAMP in various cellular contexts.
References
- 1. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
- 9. Detecting cAMP with an Epac-Based FRET Sensor in Single Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 8-pCPT-2'-O-Me-cAMP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), is a highly selective and cell-permeable activator of Exchange Protein Directly Activated by cAMP (Epac). As a prodrug, its acetoxymethyl ester group is cleaved by intracellular esterases, releasing the active form, 8-pCPT-2'-O-Me-cAMP, which potently activates the Epac-Rap signaling pathway. This pathway is a crucial mediator of various cellular processes, including cell adhesion, junctional integrity, and exocytosis. These application notes provide a comprehensive overview of the in vivo administration and dosage of 8-pCPT-2'-O-Me-cAMP-AM, with detailed protocols and supporting data for researchers.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of 8-pCPT-2'-O-Me-cAMP-AM in various animal models.
| Animal Model | Strain | Application | Administration Route | Dosage | Vehicle | Reference |
| Mouse | C57BL/6 | Renal Ischemia-Reperfusion Injury | Intrarenal Injection | 1.45 mM | Not Specified | [1] |
| Mouse | Not Specified | Cardiac Hypertrophy | Intraperitoneal Injection | 20 mg/kg | Not Specified | [2] |
Note: The available in vivo data for 8-pCPT-2'-O-Me-cAMP-AM is currently limited. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific animal model and application.
Signaling Pathway
8-pCPT-2'-O-Me-cAMP-AM selectively activates the Epac-Rap1 signaling pathway. Upon entering the cell, the AM-ester is cleaved, and the active compound binds to the cyclic nucleotide-binding domain of Epac. This conformational change promotes the guanine (B1146940) nucleotide exchange factor (GEF) activity of Epac, leading to the activation of the small G-protein Rap1. Activated Rap1 (Rap1-GTP) can then interact with a variety of downstream effectors to modulate cellular functions.
Caption: Epac-Rap1 Signaling Pathway Activation by 8-pCPT-2'-O-Me-cAMP-AM.
Experimental Protocols
Protocol 1: Preparation of 8-pCPT-2'-O-Me-cAMP-AM for In Vivo Administration
This protocol describes the preparation of a stock solution and final dosing solution of 8-pCPT-2'-O-Me-cAMP-AM.
Materials:
-
8-pCPT-2'-O-Me-cAMP-AM powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (10-100 mM):
-
Under sterile conditions, accurately weigh the desired amount of 8-pCPT-2'-O-Me-cAMP-AM powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, dissolve 5.58 mg in 200 µL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
-
Final Dosing Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be minimized (typically <5%) to avoid vehicle-induced toxicity. Perform a pilot study to determine the tolerability of the vehicle in your specific animal model.
-
-
Vortex the final dosing solution to ensure homogeneity.
-
Protect the final solution from light until administration.
-
Protocol 2: In Vivo Administration in a Mouse Model of Renal Ischemia-Reperfusion Injury
This protocol details the intrarenal injection of 8-pCPT-2'-O-Me-cAMP-AM in a mouse model of renal ischemia-reperfusion injury (IRI).
Materials:
-
Prepared 8-pCPT-2'-O-Me-cAMP-AM dosing solution (1.45 mM)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, micro-aneurysm clamps)
-
Sutures
-
Heating pad
-
Analgesics
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Place the anesthetized mouse on a heating pad to maintain body temperature throughout the surgical procedure.
-
Shave and disinfect the surgical area (flank or midline, depending on the surgical approach).
-
-
Surgical Procedure for Ischemia-Reperfusion:
-
Perform a laparotomy to expose the kidneys.
-
Carefully dissect the renal pedicle, avoiding damage to the adrenal gland and major vessels.
-
Occlude the renal artery and vein of one or both kidneys using a micro-aneurysm clamp to induce ischemia. The duration of ischemia will depend on the desired severity of injury (typically 20-30 minutes).[3][4]
-
During ischemia, keep the exposed tissues moist with sterile saline.
-
-
Intrarenal Injection of 8-pCPT-2'-O-Me-cAMP-AM:
-
Just before removing the clamp (reperfusion), slowly inject the prepared 1.45 mM 8-pCPT-2'-O-Me-cAMP-AM solution directly into the renal cortex using a fine-gauge needle.[1] The injection volume should be minimal to avoid tissue damage (e.g., 10-20 µL).
-
Alternatively, the compound can be administered intravenously or intraperitoneally prior to or at the time of reperfusion, though dosages for these routes with this specific compound are not well-established in the literature.
-
-
Reperfusion and Closure:
-
Remove the micro-aneurysm clamp to allow blood flow to be restored to the kidney.
-
Observe the kidney for color change, indicating successful reperfusion.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal closely during recovery.
-
House the animals in a clean cage with easy access to food and water.
-
Animals can be sacrificed at various time points post-reperfusion (e.g., 24, 48, 72 hours) for tissue and blood sample collection and analysis.[1]
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study using 8-pCPT-2'-O-Me-cAMP-AM.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDF6 Alleviates Pathological Cardiac Hypertrophy via AMPKα Signaling Pathway | MDPI [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury | In Vivo [iv.iiarjournals.org]
Investigating Cell Adhesion and Migration with 8-pCPT-2'-O-Me-cAMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
8-pCPT-2'-O-Me-cAMP is a potent and selective cell-permeable analog of cyclic AMP (cAMP) that specifically activates the Exchange Protein directly Activated by cAMP (Epac).[1][2] Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Epac, 8-pCPT-2'-O-Me-cAMP exhibits high selectivity for Epac, making it an invaluable tool for dissecting Epac-mediated signaling pathways.[3][4] This compound has been instrumental in elucidating the role of Epac in a multitude of cellular processes, including cell adhesion and migration.[5][6][7]
Mechanism of Action
8-pCPT-2'-O-Me-cAMP readily crosses the cell membrane due to its acetoxymethyl ester (AM) group, which is subsequently cleaved by intracellular esterases to release the active molecule.[7] The active 8-pCPT-2'-O-Me-cAMP then binds to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity.[4] This leads to the activation of the small GTPase Rap1.[8] Activated Rap1-GTP, in turn, modulates the activity of various downstream effectors, including integrins, which are key transmembrane receptors mediating cell-matrix and cell-cell adhesion.[6] The activation of integrins enhances their affinity for extracellular matrix (ECM) components, such as fibronectin, thereby promoting cell adhesion and influencing cell migration.[1][2]
Applications in Research and Drug Development
The specific activation of the Epac-Rap1 signaling axis by 8-pCPT-2'-O-Me-cAMP provides a powerful method for investigating the molecular mechanisms underlying cell adhesion and migration in various physiological and pathological contexts.
-
Cancer Research: Alterations in cell adhesion and migration are hallmarks of cancer metastasis. 8-pCPT-2'-O-Me-cAMP can be utilized to probe the role of Epac-mediated signaling in tumor cell invasion and dissemination.
-
Inflammation and Immunology: Leukocyte trafficking to sites of inflammation is critically dependent on cell adhesion and migration. This compound can help in understanding the role of Epac in immune cell function.
-
Wound Healing and Tissue Regeneration: The processes of wound healing and tissue repair involve intricate regulation of cell adhesion and migration. 8-pCPT-2'-O-Me-cAMP serves as a tool to explore the contribution of Epac signaling in these restorative processes.
-
Drug Discovery: By providing a means to specifically modulate Epac activity, 8-pCPT-2'-O-Me-cAMP can be used in screening assays to identify novel therapeutic agents that target the Epac signaling pathway for the treatment of diseases characterized by aberrant cell adhesion and migration.
Data Presentation
The following tables summarize the quantitative effects of 8-pCPT-2'-O-Me-cAMP on cell adhesion and migration, as reported in the scientific literature.
Table 1: Effect of 8-pCPT-2'-O-Me-cAMP on Cell Adhesion
| Cell Type | Substrate | 8-pCPT-2'-O-Me-cAMP Concentration | Incubation Time | Result |
| Ovarian carcinoma (Ovcar3) cells | Fibronectin (2 µg/ml) | 0 µM | 15 min | Baseline adhesion |
| 10 µM | 15 min | Increased adhesion | ||
| 30 µM | 15 min | Further increase in adhesion | ||
| 100 µM | 15 min | Maximal adhesion |
Data presented in this table is a qualitative representation based on findings that 8-pCPT-2'-O-Me-cAMP stimulates cell adhesion in a dose-dependent manner. Specific percentages of adherent cells were not available in the referenced literature.
Table 2: Dose- and Time-Dependent Effects of 8-pCPT-2'-O-Me-cAMP on Vascular Smooth Muscle Cell Migration
| 8-pCPT-2'-O-Me-cAMP Concentration | 6 hours | 16 hours | 22 hours |
| Vehicle Control | 100% (Baseline Migration) | 100% (Baseline Migration) | 100% (Baseline Migration) |
| 10 µM | ~100% of control | Inhibited Migration | Inhibited Migration |
| 30 µM | Increased Migration | ~100% of control | ~100% of control |
| 50 µM | Increased Migration | ~100% of control | ~100% of control |
This table summarizes data from studies on rat primary vascular smooth muscle cells, showing a transient increase in migration at higher concentrations and an inhibitory effect at a lower concentration over longer periods.
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol provides a method to quantify the effect of 8-pCPT-2'-O-Me-cAMP on the adhesion of cells to an extracellular matrix protein-coated surface.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Fibronectin, 2 µg/ml in PBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
8-pCPT-2'-O-Me-cAMP (stock solution in DMSO)
-
Cell suspension of interest
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired extracellular matrix protein solution (e.g., 50 µl of 2 µg/ml fibronectin) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 100 µl of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free cell culture medium at a concentration of 1 x 10^6 cells/ml.
-
Cell Labeling: Incubate the cell suspension with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. This will allow for the quantification of adherent cells.
-
Treatment: Prepare serial dilutions of 8-pCPT-2'-O-Me-cAMP in serum-free medium.
-
Seeding: After washing the blocked plate with PBS, add 100 µl of the cell suspension to each well.
-
Incubation: Add the different concentrations of 8-pCPT-2'-O-Me-cAMP or vehicle control to the respective wells and incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.
-
Quantification: Add 100 µl of PBS to each well and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen dye. The fluorescence intensity is directly proportional to the number of adherent cells.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a common method to assess the effect of 8-pCPT-2'-O-Me-cAMP on directional cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
8-pCPT-2'-O-Me-cAMP (stock solution in DMSO)
-
Cell suspension of interest
-
Sterile 200 µl pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the "Wound": Once the cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the well using a sterile 200 µl pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentration of 8-pCPT-2'-O-Me-cAMP or vehicle control. It is recommended to use a medium with reduced serum to minimize cell proliferation.
-
Image Acquisition (Time 0): Immediately after adding the treatment, acquire images of the wound area using a microscope. This will serve as the baseline (Time 0).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the gap.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP in cell adhesion.
Caption: Workflow for the Cell Adhesion Assay.
Caption: Workflow for the Cell Migration (Wound Healing) Assay.
References
- 1. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results in 8-pCPT-2'-O-Me-cAMP experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Epac-selective cAMP analog, 8-pCPT-2'-O-Me-cAMP and its cell-permeable form, 8-pCPT-2'-O-Me-cAMP-AM.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP and what is its primary mechanism of action?
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, or 8-pCPT-2'-O-Me-cAMP, is a potent and selective activator of the Exchange Protein Directly Activated by cAMP (Epac).[1][2] It is an analog of cyclic AMP (cAMP) that preferentially binds to and activates Epac isoforms (Epac1 and Epac2) over Protein Kinase A (PKA).[3][4] This selectivity allows for the specific investigation of Epac-mediated signaling pathways. The activation of Epac by this compound leads to a conformational change, which in turn promotes the exchange of GDP for GTP on the small G-proteins Rap1 and Rap2, initiating downstream signaling cascades.
Q2: What is the difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
8-pCPT-2'-O-Me-cAMP-AM is an acetoxymethyl (AM) ester prodrug of 8-pCPT-2'-O-Me-cAMP.[5] The addition of the AM group masks the negatively charged phosphate, rendering the molecule more lipophilic and able to passively diffuse across the cell membrane.[6] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-2'-O-Me-cAMP.[6] Therefore, the "-AM" version is used for experiments with intact cells, while the parent compound can be used in cell-free systems or when introduced into cells via methods like microinjection.
Q3: How should 8-pCPT-2'-O-Me-cAMP and its AM ester be stored and handled?
Both compounds should be stored desiccated at -20°C for long-term stability.[3] For experimental use, prepare stock solutions in anhydrous DMSO.[7] Stock solutions in DMSO can typically be stored at -20°C for up to a month, though it is always best to refer to the manufacturer's specific recommendations.[8] Avoid multiple freeze-thaw cycles.[9] When using the AM ester, it is crucial to prepare fresh dilutions in serum-free media immediately before application to cells, as serum esterases can hydrolyze the AM group extracellularly, reducing its cell permeability.[6]
Q4: What is the typical working concentration for 8-pCPT-2'-O-Me-cAMP-AM?
The optimal concentration is highly dependent on the cell type and the specific biological response being measured. However, a common starting range is 1-50 µM. For instance, activation of Epac and prevention of adherens junction disassembly in hypoxia has been observed at 2.5 µM.[8] In INS-1 cells, dose-dependent activation of an Epac-based FRET sensor was seen between 0.3-3.0 µM.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Signaling Pathway and Experimental Workflow
To better understand the mechanism and application of 8-pCPT-2'-O-Me-cAMP, the following diagrams illustrate its signaling pathway and a general experimental workflow for assessing its primary downstream effect, Rap1 activation.
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP-AM.
Caption: General experimental workflow for a Rap1 activation assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 8-pCPT-2'-O-Me-cAMP, providing a reference for expected potency and selectivity.
Table 1: Potency (EC50) of 8-pCPT-2'-O-Me-cAMP Analogs
| Compound | Target | Assay System | EC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | In vitro Rap1 Activation | 2.2 µM | [10] |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac1-camps | INS-1 Cells (FRET) | ~1 µM | [8] |
| cAMP | Epac1 | In vitro Rap1 Activation | 30 µM | [10] |
Table 2: Selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA
| Compound | Target | Assay System | Potency | Reference |
| 8-pCPT-2'-O-Me-cAMP | PKA | In vitro Kinase Assay | Weak Activator | [2][4][10] |
| 8-pCPT-2'-O-Me-cAMP | Epac | In vitro Rap1 Activation | Potent Activator | [2][4][10] |
Troubleshooting Guide
Inconsistent or unexpected results can be a significant challenge. This guide addresses common issues in a question-and-answer format.
Problem 1: No or Weak Biological Effect Observed
Q: I've treated my cells with 8-pCPT-2'-O-Me-cAMP-AM, but I'm not seeing the expected downstream effect (e.g., no increase in active Rap1). What should I check?
A: This is a common issue that can stem from several factors. Systematically check the following:
-
Compound Integrity and Handling:
-
AM Ester Hydrolysis: Did you dilute the AM ester in serum-free media immediately before use? Serum esterases will cleave the AM group extracellularly, preventing cell entry.
-
Storage: Has the compound been stored properly at -20°C and protected from moisture? Improper storage can lead to degradation. Consider using a fresh aliquot.
-
Freeze-Thaw Cycles: Have you subjected the DMSO stock solution to multiple freeze-thaw cycles?[9] This can degrade the compound. Aliquoting the stock solution is recommended.
-
-
Cellular Factors:
-
Esterase Activity: While rare, some cell lines may have very low intracellular esterase activity, leading to inefficient cleavage of the AM group. You can test this by comparing the effect of the AM compound to the non-AM version in a permeabilized cell system.
-
Epac Expression: Does your cell line express Epac1 and/or Epac2 at sufficient levels? Confirm expression by Western blot or qPCR.
-
Phosphodiesterase (PDE) Activity: High endogenous PDE activity can rapidly degrade the active compound. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to increase the intracellular concentration of the active compound.
-
-
Experimental Parameters:
-
Concentration and Incubation Time: Are you using an appropriate concentration and incubation time? Perform a dose-response and time-course experiment to optimize these parameters for your specific cell type and assay.
-
Vehicle Control: Ensure your vehicle control (typically DMSO) is not causing unexpected effects. The final DMSO concentration should ideally be below 0.1%.
-
Problem 2: High Background or Inconsistent Results in Rap1 Activation Assay
Q: My Rap1 pulldown assay shows a high signal in the negative control lane or variable results between replicates. How can I improve this?
A: High background and inconsistency in pulldown assays often relate to the technical execution of the protocol.
-
Lysis and Handling:
-
Work Quickly and on Ice: GTP-bound Rap1 is labile and can be rapidly hydrolyzed.[11] Perform all lysis and pulldown steps at 4°C or on ice to minimize this.
-
Fresh Lysates: Use freshly prepared cell lysates whenever possible. If you must use frozen lysates, avoid multiple freeze-thaw cycles.[12]
-
Protease Inhibitors: Ensure you have added a fresh cocktail of protease inhibitors to your lysis buffer.
-
-
Pulldown and Washing Steps:
-
Insufficient Washing: Non-specific binding of proteins to the beads is a common cause of high background. Increase the number of washes (e.g., from 3 to 4) and ensure you are using a sufficient volume of wash buffer.
-
Bead Handling: Be careful not to aspirate the beads during washing steps. Using colored agarose (B213101) beads can help visualize the pellet.[12]
-
Blocking Step: When performing the Western blot, ensure your blocking step is sufficient. Blocking with 3-5% BSA in TBST is often recommended for these assays, as milk can sometimes interfere.[9]
-
-
Antibody and Blotting:
-
Antibody Concentration: An overly high concentration of the primary or secondary antibody can lead to high background. Optimize antibody dilutions.
-
Membrane Drying: Do not let the membrane dry out at any point during the blotting process.[13]
-
Problem 3: Suspected Off-Target Effects
Q: I'm observing a cellular response that I don't think is mediated by Epac. How can I test for off-target effects of 8-pCPT-2'-O-Me-cAMP?
A: While highly selective, at high concentrations or in certain contexts, off-target effects can occur.
-
PKA Activation: The most likely off-target is Protein Kinase A (PKA).[4][10]
-
Use a PKA Inhibitor: Co-treat your cells with a specific PKA inhibitor (e.g., H-89 or KT 5720). If the observed effect is diminished, it suggests PKA is involved.[10]
-
Measure PKA Activity: Directly measure PKA activity by assessing the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein). An increase in phospho-CREB upon treatment would indicate PKA activation.
-
-
Confirming Epac Dependence:
-
Use an Epac Inhibitor: Use a specific Epac inhibitor (e.g., ESI-09) to see if it can block the effect of 8-pCPT-2'-O-Me-cAMP.
-
Genetic Approaches: Use siRNA or shRNA to knock down Epac expression. The disappearance of the biological effect in Epac-knockdown cells is strong evidence for on-target activity.
-
Inactive Analogs: If available, use a structurally similar but inactive analog of the compound as a negative control.
-
Caption: Troubleshooting decision tree for common issues.
Detailed Experimental Protocols
Protocol 1: Rap1 Activation Pulldown Assay
This protocol is a generalized procedure based on commercially available kits.[11][12] Always refer to the specific manufacturer's instructions.
Materials:
-
Cells cultured to 80-90% confluency.
-
8-pCPT-2'-O-Me-cAMP-AM (and vehicle control, DMSO).
-
Serum-free culture medium.
-
Ice-cold PBS.
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol) supplemented with fresh protease and phosphatase inhibitors.
-
RalGDS-RBD agarose beads.
-
2X SDS-PAGE reducing sample buffer.
-
Primary antibody against Rap1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: a. If applicable, serum starve cells according to your experimental design. b. Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM or vehicle control in serum-free medium for the optimized duration.
-
Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 10-15 minutes. d. Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new pre-chilled tube. This is your total cell lysate. Determine the protein concentration.
-
Pulldown of Active Rap1: a. Normalize the protein concentration for all samples with Lysis Buffer (typically 500 µg to 1 mg of total protein per pulldown). b. Add an appropriate volume of RalGDS-RBD agarose bead slurry to each lysate. c. Incubate at 4°C for 1 hour with gentle rotation.
-
Washing: a. Pellet the beads by brief centrifugation (e.g., 10 seconds at 14,000 x g). b. Carefully aspirate the supernatant. c. Wash the beads three times with 0.5-1 mL of ice-cold Lysis/Binding/Wash Buffer. Pellet the beads between each wash.
-
Elution and Western Blotting: a. After the final wash, remove all supernatant. b. Resuspend the bead pellet in 40 µL of 2X SDS-PAGE sample buffer. c. Boil the samples for 5 minutes. d. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. e. Include a sample of the total cell lysate (input control) to verify total Rap1 levels. f. Perform SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody.
Protocol 2: Monitoring Epac Activation with a FRET-based Biosensor
This protocol describes the general use of a genetically encoded Epac-FRET biosensor (e.g., CFP-Epac-YFP) to monitor changes in intracellular cAMP.
Materials:
-
Cells suitable for transfection and live-cell imaging (e.g., HEK293, HeLa).
-
Plasmid DNA for an Epac-FRET biosensor.
-
Transfection reagent.
-
Live-cell imaging microscope equipped for FRET (e.g., with appropriate filter sets for CFP and YFP/FRET).
-
Imaging buffer (e.g., HBSS).
Procedure:
-
Transfection: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Transfect cells with the Epac-FRET biosensor plasmid according to the transfection reagent manufacturer's protocol. c. Allow 24-48 hours for protein expression.
-
Live-Cell Imaging: a. Replace the culture medium with imaging buffer. b. Mount the dish on the microscope stage, maintaining appropriate temperature (37°C) and CO₂ levels if necessary. c. Locate a cell expressing the biosensor.
-
FRET Measurement: a. Excite the donor fluorophore (CFP) at its excitation wavelength (~430 nm). b. Simultaneously or sequentially acquire images in the donor emission channel (CFP, ~475 nm) and the acceptor/FRET emission channel (YFP, ~530 nm). c. Establish a baseline FRET signal by acquiring images for several minutes before stimulation.
-
Stimulation and Data Acquisition: a. Add 8-pCPT-2'-O-Me-cAMP-AM to the dish while continuously acquiring images. b. A successful activation of Epac will cause a conformational change in the biosensor, leading to a decrease in FRET efficiency. This is observed as a decrease in the YFP signal and a concomitant increase in the CFP signal.
-
Data Analysis: a. For each time point, calculate the ratio of the acceptor (YFP) fluorescence intensity to the donor (CFP) fluorescence intensity. b. Plot the YFP/CFP ratio over time. A decrease in this ratio indicates an increase in intracellular cAMP and subsequent Epac activation.[14][15] c. Normalize the ratio change to the baseline to compare results across different cells.
References
- 1. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 8-pCPT-2'-O-Me-cAMP-AM: an improved Epac-selective cAMP analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 15. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of 8-pCPT-2'-O-Me-cAMP.
Welcome to the technical support center for 8-pCPT-2'-O-Me-cAMP. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this potent Epac activator. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-pCPT-2'-O-Me-cAMP?
8-pCPT-2'-O-Me-cAMP is a cell-permeant analog of cyclic AMP (cAMP) that selectively activates the Exchange protein directly activated by cAMP (Epac).[1][2][3][4] Its primary on-target effect is the activation of the Epac-Rap signaling pathway, which is involved in various cellular processes such as cell adhesion, junction formation, and exocytosis.[4] The acetoxymethyl ester form (8-pCPT-2'-O-Me-cAMP-AM) exhibits enhanced cell permeability and is intracellularly converted to the active form by esterases.[5]
Q2: What are the known off-target effects of 8-pCPT-2'-O-Me-cAMP?
While highly selective for Epac, potential off-target effects have been reported. These include:
-
Weak activation of Protein Kinase A (PKA): At concentrations higher than the typical working range for Epac activation, 8-pCPT-2'-O-Me-cAMP can weakly activate PKA.[3]
-
Interaction with P2Y12 Receptors: There is evidence suggesting a potential off-target effect on P2Y12 receptors in blood platelets. The precise nature and concentration-dependence of this interaction require careful consideration in platelet studies.
-
Lack of Isoform Selectivity: 8-pCPT-2'-O-Me-cAMP does not distinguish between the two isoforms of Epac, Epac1 and Epac2.
Q3: How can I minimize the risk of off-target effects in my experiments?
To ensure that the observed effects are indeed mediated by Epac, the following experimental practices are recommended:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of 8-pCPT-2'-O-Me-cAMP required to elicit the desired Epac-mediated effect in your specific cell type.
-
Employ appropriate controls: Include negative controls (vehicle-treated cells) and positive controls for potential off-target pathways (e.g., a known PKA activator).
-
Use specific inhibitors: To confirm the involvement of Epac, use an Epac inhibitor in conjunction with 8-pCPT-2'-O-Me-cAMP to see if the observed effect is blocked. Similarly, use a PKA inhibitor to rule out the involvement of PKA.
-
Serum-free conditions for the "-AM" form: When using 8-pCPT-2'-O-Me-cAMP-AM, it is crucial to perform experiments in serum-free media to prevent extracellular hydrolysis of the acetoxymethyl ester by serum esterases, which can reduce its cell permeability and efficacy.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 8-pCPT-2'-O-Me-cAMP.
Problem 1: No or weak response to 8-pCPT-2'-O-Me-cAMP treatment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound at -20°C and protect it from light and moisture. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. |
| Low Cell Permeability (for the non-AM form) | If using the non-acetoxymethyl ester form, its poor membrane permeability might be the issue. Consider using the more cell-permeant 8-pCPT-2'-O-Me-cAMP-AM. |
| Extracellular Hydrolysis of the "-AM" form | If using the "-AM" form, ensure that the experiments are conducted in serum-free media to prevent its breakdown by extracellular esterases.[5] |
| High Phosphodiesterase (PDE) Activity | High levels of endogenous PDEs can rapidly degrade intracellular cAMP analogs. Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to maintain effective intracellular concentrations. |
| Low Epac Expression | Verify the expression levels of Epac1 and/or Epac2 in your experimental model system using techniques like Western blotting or qPCR. |
Problem 2: Suspected off-target PKA activation.
| Possible Cause | Troubleshooting Step |
| High Concentration of 8-pCPT-2'-O-Me-cAMP | Use a lower concentration of the compound. A dose-response analysis is recommended to find the optimal concentration that activates Epac without significantly engaging PKA. |
| PKA-mediated downstream effects | To confirm or rule out PKA involvement, pre-incubate cells with a specific PKA inhibitor (e.g., H89, KT5720) before treating with 8-pCPT-2'-O-Me-cAMP. If the effect is abolished or reduced, it suggests PKA involvement. |
| Directly measure PKA activity | Perform a PKA activity assay on cell lysates treated with 8-pCPT-2'-O-Me-cAMP. This can be done by measuring the phosphorylation of a known PKA substrate (e.g., CREB at Ser133 or using a phospho-PKA substrate antibody). |
Problem 3: Unexpected results in platelet studies.
| Possible Cause | Troubleshooting Step |
| Off-target interaction with P2Y12 receptors | Be aware of the potential for 8-pCPT-2'-O-Me-cAMP to interact with P2Y12 receptors. To investigate this, you can perform platelet aggregation assays in the presence of a specific P2Y12 antagonist. If the effects of 8-pCPT-2'-O-Me-cAMP are altered, it suggests an interaction with the P2Y12 receptor. |
| Complex cAMP signaling in platelets | Platelets have a complex and highly regulated cAMP signaling network. Consider the interplay with other signaling pathways (e.g., cGMP) and the compartmentalization of cAMP signaling. |
Quantitative Data Summary
The following table summarizes the known quantitative data for 8-pCPT-2'-O-Me-cAMP to aid in experimental design and interpretation.
| Target | Parameter | Value | Reference |
| Epac1 | EC50 | 2.2 µM | [1][3] |
| PKA | EC50 | >100 µM (weak activation) | [1][3] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on-target and off-target effects of 8-pCPT-2'-O-Me-cAMP.
Protocol 1: Rap1 Activation Assay (Pull-down)
This assay is used to confirm the on-target activation of Epac by measuring the activation of its downstream effector, Rap1.
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP or its -AM form
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap1 binding domain) agarose (B213101) beads
-
GTPγS (positive control)
-
GDP (negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture and treat your cells with the desired concentrations of 8-pCPT-2'-O-Me-cAMP for the appropriate time. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Positive and Negative Controls: In separate tubes, incubate a portion of the lysate from untreated cells with GTPγS (to activate all Rap1) or GDP (to inactivate all Rap1).
-
Pull-down: Incubate the clarified lysates (including controls) with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated (pulled-down) Rap1.
Protocol 2: PKA Activity Assay (Western Blot for Phospho-PKA Substrates)
This protocol allows for the assessment of PKA activation by detecting the phosphorylation of its downstream substrates.
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP
-
PKA-specific activator (e.g., Forskolin + IBMX) as a positive control
-
PKA-specific inhibitor (e.g., H89)
-
Lysis buffer with phosphatase inhibitors
-
Primary antibody against a known PKA substrate (e.g., anti-phospho-CREB Ser133) or a general phospho-PKA substrate antibody
-
Loading control antibody (e.g., anti-total CREB or anti-GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with 8-pCPT-2'-O-Me-cAMP at various concentrations. Include a vehicle control, a positive control (PKA activator), and a condition with PKA inhibitor pre-treatment.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to a loading control or the total amount of the substrate protein.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
How to ensure complete intracellular hydrolysis of 8-pCPT-2'-O-Me-cAMP-AM.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the effective use of 8-pCPT-2'-O-Me-cAMP-AM. The following troubleshooting guides and FAQs address common issues related to the intracellular hydrolysis of this potent Epac activator.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP-AM and how does it become active?
A: 8-pCPT-2'-O-Me-cAMP-AM is a potent and cell-permeable selective activator of the Exchange protein directly activated by cAMP (Epac).[1][2] Its permeability is conferred by the acetoxymethyl (AM) ester group, which masks the negatively charged phosphate (B84403) group, allowing the molecule to passively cross the cell membrane.[3][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM group. This hydrolysis event "traps" the now active, membrane-impermeable molecule, 8-pCPT-2'-O-Me-cAMP, within the cytoplasm where it can activate Epac signaling pathways.[1][3][4]
Q2: Why is complete intracellular hydrolysis critical for experimental success?
A: Complete hydrolysis is essential for two primary reasons:
-
Efficacy: Only the hydrolyzed form, 8-pCPT-2'-O-Me-cAMP, can bind to and activate Epac.[1] Incomplete hydrolysis leads to a lower intracellular concentration of the active compound, resulting in a weaker or non-existent biological effect.
-
Data Interpretation: The experimental design assumes that the observed effects are due to the active compound at a known concentration. Incomplete or variable hydrolysis can lead to an underestimation of the compound's potency and introduce significant variability, making results difficult to interpret and reproduce.[6]
Q3: What are the key factors that influence the hydrolysis of the AM ester?
A: Several factors govern the efficiency of intracellular hydrolysis:
-
Intracellular Esterase Activity: The level and activity of non-specific carboxylesterases, which vary significantly between different cell types, are the primary drivers of hydrolysis.[7]
-
Extracellular Esterases: The presence of serum in the culture medium can cause premature hydrolysis of the AM ester outside the cells.[1][2] The resulting charged molecule cannot cross the cell membrane, drastically reducing its efficacy.
-
Cell Health and Viability: Healthy, metabolically active cells are required for efficient esterase function.[7] Dead or unhealthy cells will exhibit little to no esterase activity.
-
Incubation Time and Temperature: Hydrolysis is an enzymatic process that requires sufficient time. Optimal incubation times can vary from 30 minutes to several hours depending on the cell type.[8] Standard physiological temperatures (e.g., 37°C) are typically required.
Q4: How can I confirm that the compound has been successfully hydrolyzed inside my cells?
A: Confirmation can be achieved through direct or indirect methods:
-
Indirect Functional Assays (Recommended): The most common approach is to measure a known downstream consequence of Epac activation. A widely used method is to perform a pull-down assay to measure the activation of Rap1, a small GTPase directly activated by Epac.[4] An increase in active Rap1-GTP strongly indicates successful hydrolysis and target engagement.
-
Direct Analytical Methods: Advanced techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to directly measure the intracellular concentrations of both the AM-ester prodrug and its hydrolyzed active form.[6][9] These methods provide definitive proof of hydrolysis but require specialized equipment and expertise.
-
Esterase Activity Control: Use a positive control compound like Calcein-AM.[3] Calcein-AM is non-fluorescent until its AM group is cleaved by intracellular esterases to produce the intensely fluorescent calcein. Observing fluorescence after loading cells with Calcein-AM confirms that the cells possess competent esterase activity.
Troubleshooting Guide
Problem 1: I am observing no or a very weak biological response after treatment.
This is the most common issue and can stem from several sources. Follow this workflow to diagnose the problem.
| Possible Cause | Recommended Solution | Details |
| Premature Extracellular Hydrolysis | Incubate cells in serum-free media. | Serum contains esterases that will cleave the AM ester before it enters the cell, rendering it ineffective.[1][2] If a short incubation is not possible, reduce serum concentration significantly. |
| Low Intracellular Esterase Activity | Confirm esterase activity with a positive control. | Use a fluorescent indicator like Calcein-AM. If cells cannot hydrolyze Calcein-AM, they will not be able to hydrolyze 8-pCPT-2'-O-Me-cAMP-AM. Consider a different cell line or extend incubation times.[3][7] |
| Compound Degradation | Prepare fresh stock solutions. | Ensure the lyophilized powder has been stored desiccated at -20°C or below.[2] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[2][10] |
| Suboptimal Concentration or Time | Perform dose-response and time-course experiments. | The optimal concentration and incubation time can vary widely between cell types. A typical starting concentration range is 1-20 µM, with incubation from 30 minutes to a few hours.[4][11] |
Problem 2: I am observing high variability between my experimental replicates.
| Possible Cause | Recommended Solution | Details |
| Inconsistent Cell Conditions | Standardize cell culture protocols. | Ensure consistent cell seeding densities, passage numbers, and overall health. Variations in cell density can alter total esterase activity per well, leading to inconsistent hydrolysis.[6] |
| Inconsistent Compound Application | Use precise pipetting and ensure thorough mixing. | Ensure the compound is thoroughly mixed into the media before applying to cells to avoid concentration gradients across the culture vessel.[6] |
Problem 3: The observed biological response is transient or shorter than expected.
| Possible Cause | Recommended Solution | Details |
| Rapid Degradation of Active Compound | Co-incubate with a phosphodiesterase (PDE) inhibitor. | This issue may not be due to incomplete hydrolysis, but rather the rapid degradation of the active 8-pCPT-2'-O-Me-cAMP by intracellular PDEs.[4][6] Using a broad-spectrum PDE inhibitor like IBMX can prolong the signal. Note that PDE inhibitors have their own biological effects.[6] |
Data and Protocols
Quantitative Data Summary
| Parameter | Value & Conditions | Source |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [2] |
| Storage (Solid) | -20°C, desiccated, for up to 2 years | [2] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [2][10] |
| Typical Working Conc. | 1 µM - 20 µM | [4][11] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Starvation (Crucial Step): Aspirate the complete (serum-containing) growth medium. Wash the cells once with warm, serum-free medium or phosphate-buffered saline (PBS).
-
Compound Preparation: Prepare the final concentration of 8-pCPT-2'-O-Me-cAMP-AM by diluting the DMSO stock solution into fresh, pre-warmed, serum-free medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
-
Incubation: Add the compound-containing medium to the cells and incubate at 37°C for the desired period (e.g., 30-120 minutes).
-
Assay: Proceed with cell lysis or the specific downstream functional assay (e.g., Western blot for Rap1 activation, cAMP measurement assay).
Protocol 2: Validation of Intracellular Esterase Activity using Calcein-AM
-
Cell Preparation: Plate cells in a format suitable for fluorescence microscopy or a plate reader (e.g., 96-well black-walled plate).
-
Positive Control: Prepare a set of wells with cells known to have high esterase activity, if available.
-
Negative Control: Prepare a set of wells with cells that have been fixed (e.g., with 4% paraformaldehyde) to denature enzymes.[7]
-
Loading: Prepare a working solution of Calcein-AM (typically 1-2 µM) in PBS or serum-free media. Replace the medium in the wells with the Calcein-AM solution.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Measurement: Wash the cells once with PBS to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence microscope (Excitation ~490 nm, Emission ~515 nm) or a fluorescence plate reader.
-
Interpretation: Healthy, esterase-competent cells will exhibit bright green fluorescence, while fixed or esterase-deficient cells will show little to no signal.[3]
References
- 1. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 2. Kinase Activators: 8-pCPT-2-O-Me-cAMP-AM | SinoBiological [sinobiological.com]
- 3. What is an AM ester? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Determining the optimal incubation time for 8-pCPT-2'-O-Me-cAMP treatment.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 8-pCPT-2'-O-Me-cAMP and its cell-permeable analog, 8-pCPT-2'-O-Me-cAMP-AM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 8-pCPT-2'-O-Me-cAMP?
8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Exchange Protein Directly Activated by cAMP (Epac). It mimics the action of endogenous cyclic AMP (cAMP) on Epac proteins (Epac1 and Epac2), leading to the activation of the small GTPase Rap1. Unlike cAMP, this analog is a weak activator of Protein Kinase A (PKA), making it a valuable tool to study Epac-specific signaling pathways.
Q2: What is the difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
The key difference lies in their cell permeability. 8-pCPT-2'-O-Me-cAMP has poor membrane permeability due to its charged phosphate (B84403) group. The acetoxymethyl (AM) ester modification in 8-pCPT-2'-O-Me-cAMP-AM masks this charge, rendering the molecule highly cell-permeable. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP.[1] This results in a much higher intracellular concentration of the active compound, allowing for the use of significantly lower concentrations in cell-based assays compared to its non-AM counterpart.[2][3]
Q3: How should I prepare and store 8-pCPT-2'-O-Me-cAMP and its AM-ester?
For 8-pCPT-2'-O-Me-cAMP-AM, it is recommended to prepare stock solutions in anhydrous DMSO.[4] Store stock solutions at -20°C or -80°C for long-term stability.[1][5] For the non-AM form, it is soluble in aqueous solutions like PBS.[1] It is advisable to prepare fresh working solutions for each experiment to avoid degradation.
Troubleshooting Guide
Problem 1: No biological effect is observed after treatment.
-
Cause: Poor membrane permeability of 8-pCPT-2'-O-Me-cAMP.
-
Cause: Degradation of the compound.
-
Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and protected from moisture.[5] Prepare fresh stock solutions and working dilutions for each experiment.
-
-
Cause: Insufficient incubation time or concentration.
-
Solution: The optimal incubation time and concentration are highly dependent on the cell type and the specific assay. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. Refer to the data tables below for reported effective concentrations and incubation times in various assays.
-
-
Cause (for AM-ester): Premature hydrolysis of the AM group.
-
Solution: When using 8-pCPT-2'-O-Me-cAMP-AM, it is crucial to perform the treatment in serum-free media. Esterases present in serum can cleave the AM group extracellularly, preventing the compound from efficiently crossing the cell membrane.[1]
-
Problem 2: Inconsistent results between experiments.
-
Cause: Instability of the compound in culture medium.
-
Solution: Prepare fresh solutions for each experiment from a properly stored stock.[7] High levels of phosphodiesterase (PDE) activity in your cells could also lead to the degradation of the active compound. While 8-pCPT-2'-O-Me-cAMP is more resistant to PDEs than cAMP, this can still be a factor.[6]
-
-
Cause: Variability in cell culture conditions.
-
Solution: Ensure consistency in cell density, passage number, and overall cell health, as these factors can influence cellular signaling pathways.
-
Problem 3: High background or non-specific effects observed.
-
Cause: Off-target effects.
-
Solution: Although 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac, it is good practice to include proper controls. To confirm that the observed effect is indeed Epac-mediated and not due to PKA activation, consider co-treatment with a PKA inhibitor (e.g., H89, KT5720).[8]
-
Data Presentation
Table 1: Recommended Concentration and Incubation Times for 8-pCPT-2'-O-Me-cAMP-AM
| Cell Type | Assay | Concentration Range | Incubation Time | Reference |
| INS-1 cells | Epac1-camps activation | 0.3 - 3.0 µM | 0 - 300 seconds | [5] |
| INS-1 cells | Rap1 activation | 0.1 - 3.0 µM | 2.5 - 30 minutes | [2] |
| INS-1 cells | Insulin Secretion | Not Specified | 30 minutes | [2] |
| Human Islets | CREB phosphorylation | 10 µM | Not Specified | [9] |
| HUVECs | Junction Tightening | Not Specified | Not Specified | [10] |
| Jurkat-Epac1 cells | Adhesion to fibronectin | Not Specified | 45 minutes | [4][10] |
Table 2: Recommended Concentration and Incubation Times for 8-pCPT-2'-O-Me-cAMP (non-AM ester)
| Cell Type | Assay | Concentration Range | Incubation Time | Reference |
| INS-1 cells | Ca2+ release (CICR) | 50 µM | 10 seconds (application) | [8] |
| INS-1 cells | Epac1-camps activation | 30 - 100 µM | Not Specified | [2] |
| Human β-cells | Ca2+ release (CICR) | 50 - 100 µM | 10 seconds (application) | |
| In vitro lipid analysis | Inositol phosphate extraction | Not Specified | 60 minutes | [8] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with 8-pCPT-2'-O-Me-cAMP-AM
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Starvation (if applicable): For experiments involving the AM-ester, it is critical to switch to serum-free medium prior to and during treatment to prevent extracellular hydrolysis by serum esterases.[1]
-
Compound Preparation: Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP-AM in anhydrous DMSO.[4] From the stock, prepare fresh working dilutions in serum-free medium immediately before use.
-
Treatment: Add the working solution of 8-pCPT-2'-O-Me-cAMP-AM to the cells.
-
Incubation: Incubate the cells for the desired period (ranging from seconds to hours, depending on the assay) at 37°C in a CO2 incubator.
-
Downstream Analysis: After incubation, proceed with the specific downstream assay (e.g., cell lysis for Western blotting, fixation for immunofluorescence, etc.).
Protocol 2: Rap1 Activation Assay
-
Cell Treatment: Treat cells with 8-pCPT-2'-O-Me-cAMP-AM as described in the general protocol. A positive control, such as forskolin, can be included.
-
Cell Lysis: After the desired incubation time (e.g., 2.5 to 30 minutes), lyse the cells in a suitable lysis buffer.[2]
-
Pull-down Assay: Use a Rap1 activation assay kit, which typically involves a pull-down of GTP-bound (active) Rap1 using a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS.
-
Western Blotting: Analyze the pull-down fraction and total cell lysates by Western blotting using a Rap1-specific antibody to determine the amount of activated Rap1 relative to the total Rap1.
Mandatory Visualization
Caption: Signaling pathway of 8-pCPT-2'-O-Me-cAMP-AM.
Caption: A generalized workflow for experiments.
Caption: Troubleshooting logic for no observed effect.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 7. benchchem.com [benchchem.com]
- 8. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-pCPT-2-O-Me-cAMP-AM | EPAC Activators: R&D Systems [rndsystems.com]
The Critical Role of Serum-Free Media in 8-pCPT-2'-O-Me-cAMP-AM Applications: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective application of 8-pCPT-2'-O-Me-cAMP-AM, a potent and selective cell-permeable activator of Epac (Exchange Protein directly Activated by cAMP). A primary consideration for successful experimentation is the imperative use of serum-free media. This guide will delve into the rationale behind this requirement, offer detailed troubleshooting advice, and provide comprehensive FAQs to ensure the integrity and reproducibility of your research.
The Importance of Serum-Free Media
8-pCPT-2'-O-Me-cAMP-AM is a prodrug designed for enhanced cell permeability. Its lipophilic character is conferred by an acetoxymethyl (AM) ester group. Once inside the cell, endogenous intracellular esterases cleave this AM group, releasing the active, membrane-impermeable metabolite, 8-pCPT-2'-O-Me-cAMP, which then activates Epac.
The presence of serum in the cell culture medium poses a significant challenge to this mechanism. Serum is rich in extracellular esterases that can prematurely cleave the AM group of 8-pCPT-2'-O-Me-cAMP-AM outside the cell.[1][2][3] This premature hydrolysis renders the compound polar and unable to efficiently cross the plasma membrane, drastically reducing its intracellular concentration and, consequently, its efficacy as an Epac activator. Therefore, all experiments involving 8-pCPT-2'-O-Me-cAMP-AM must be conducted in serum-free conditions to ensure the compound reaches its intracellular target.[4]
Quantitative Impact of the AM Ester on Efficacy
The acetoxymethyl ester is pivotal for the biological activity of 8-pCPT-2'-O-Me-cAMP-AM. The following table summarizes data from a study on rat INS-1 pancreatic beta cells, illustrating the enhanced efficacy of the AM-esterified compound in activating the downstream effector of Epac, Rap1. This data underscores the necessity of preserving the AM group until the compound is intracellular, a condition met by using serum-free media.
| Compound (at 3.0 µM) | Fold Increase in Active Rap1 (Rap1-GTP) | Reference |
| 8-pCPT-2'-O-Me-cAMP-AM | 4.79-fold | [5][6] |
| 8-pCPT-2'-O-Me-cAMP | 1.41-fold | [5][6] |
Table 1: Comparison of Rap1 activation in INS-1 cells by 8-pCPT-2'-O-Me-cAMP-AM and its non-AM ester counterpart. The significantly higher activation by the AM-ester highlights its superior cell permeability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended mechanism of action of 8-pCPT-2'-O-Me-cAMP-AM in serum-free media versus its inactivation in the presence of serum, as well as a typical experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no Rap1 activation) | 1. Presence of serum in the medium: Extracellular esterases have inactivated the compound. 2. Compound degradation: Improper storage or handling. 3. Suboptimal concentration: The concentration used is too low for the specific cell type. 4. Low intracellular esterase activity: Some cell types may have lower esterase activity. | 1. Ensure all treatment steps are performed in serum-free medium. Wash cells with PBS before adding the compound in serum-free medium.[4] 2. Store the stock solution (in DMSO) at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.[7] 3. Perform a dose-response curve to determine the optimal concentration (typically in the range of 1-50 µM).[8] 4. Increase the incubation time to allow for more complete hydrolysis of the AM ester. |
| High background or inconsistent results | 1. Incomplete removal of serum: Residual serum from the culture medium. 2. Variability in cell health or density. 3. Solvent effects: High concentrations of DMSO may be toxic to some cells. | 1. Perform thorough washing steps with sterile PBS before switching to serum-free medium for the experiment.[9] 2. Ensure consistent cell seeding density and viability (>90%) across all experimental conditions.[9] 3. Maintain a final DMSO concentration below 0.1% in the culture medium. Run a vehicle control (DMSO in serum-free medium) to assess any solvent-induced effects. |
| Unexpected off-target effects | 1. Activation of PKA at high concentrations: Although selective, very high concentrations might lead to PKA activation. 2. Interaction with other signaling molecules: Potential for interaction with other cyclic nucleotide-binding proteins. | 1. Use the lowest effective concentration determined from your dose-response experiments. To confirm Epac specificity, use a PKA inhibitor (e.g., H-89) as a control.[6] 2. Review the literature for known off-target effects in your specific cell type or pathway of interest. |
Frequently Asked Questions (FAQs)
Q1: Why is serum-free medium essential for experiments with 8-pCPT-2'-O-Me-cAMP-AM?
A1: Serum contains esterase enzymes that will cleave the acetoxymethyl (AM) ester from the 8-pCPT-2'-O-Me-cAMP-AM molecule before it can enter the cells. This premature cleavage makes the compound cell-impermeable, preventing it from reaching its intracellular target, Epac, and rendering it ineffective.[1][2][3]
Q2: Can I adapt my cells to serum-free medium before the experiment?
A2: Yes, adapting your cells to grow in serum-free medium for several passages before the experiment is a good practice, though not always necessary for short-term treatments. For acute treatments, you can wash the cells with PBS and then switch to a serum-free basal medium for the duration of the experiment (e.g., up to 4 hours).[10]
Q3: What is the recommended solvent and storage condition for 8-pCPT-2'-O-Me-cAMP-AM?
A3: The compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability.[7]
Q4: How do I choose the right concentration of 8-pCPT-2'-O-Me-cAMP-AM for my experiment?
A4: The optimal concentration can vary depending on the cell type and the specific biological question. It is highly recommended to perform a dose-response experiment, typically starting from 1 µM up to 50 µM, to determine the most effective concentration for your system.[8]
Q5: Is 8-pCPT-2'-O-Me-cAMP-AM selective for Epac over PKA?
A5: Yes, 8-pCPT-2'-O-Me-cAMP is a well-established selective activator of Epac.[1][8] Studies have shown that even at concentrations that maximally activate Epac, it does not significantly activate PKA.[11][12] However, at very high, non-physiological concentrations, some off-target effects on PKA might be observed. It is always good practice to include appropriate controls, such as a PKA-specific activator or inhibitor, in your experimental design.
Q6: How can I confirm that the observed effects are mediated by Epac?
A6: To confirm that the effects are Epac-mediated, you can perform several control experiments. One approach is to use an Epac inhibitor in conjunction with 8-pCPT-2'-O-Me-cAMP-AM to see if the effect is blocked. Another method is to use siRNA to knock down Epac expression and observe if the response to the compound is diminished. Additionally, performing a Rap1 activation assay can provide direct evidence of Epac activation.[13]
Experimental Protocols
General Protocol for Cell Treatment
-
Cell Culture: Plate cells and grow them in your standard serum-containing medium until they reach the desired confluency.
-
Serum Starvation (Optional but Recommended): For many cell types, a period of serum starvation (e.g., 4-24 hours in serum-free or low-serum medium) prior to treatment can enhance the response by reducing basal signaling activity.
-
Preparation of Working Solution: Prepare a fresh working solution of 8-pCPT-2'-O-Me-cAMP-AM by diluting the DMSO stock solution into pre-warmed serum-free medium to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once or twice with sterile PBS to remove any residual serum.
-
Add the serum-free medium containing 8-pCPT-2'-O-Me-cAMP-AM (and a vehicle control for another set of cells) to the culture plates.
-
-
Incubation: Incubate the cells for the desired period (from minutes to hours, depending on the assay).
-
Downstream Analysis: Proceed with your specific downstream assay, such as cell lysis for Western blotting or live-cell imaging.
Rap1 Activation Assay (Pull-down)
This assay measures the amount of active, GTP-bound Rap1, a direct downstream target of Epac.
-
Cell Lysis: After treatment with 8-pCPT-2'-O-Me-cAMP-AM in serum-free medium, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-down: Incubate the clarified cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap binding domain) coupled to glutathione-agarose beads. This domain specifically binds to GTP-bound (active) Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.
-
Quantification: Quantify the band intensity and compare it to the total amount of Rap1 in the initial cell lysates to determine the fold-change in Rap1 activation.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 3. tebubio.com [tebubio.com]
- 4. Enhanced Rap1 Activation and Insulin Secretagogue Properties of an Acetoxymethyl Ester of an Epac-selective Cyclic AMP Analog in Rat INS-1 Cells: STUDIES WITH 8-pCPT-2′-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
Managing potential cytotoxicity of 8-pCPT-2'-O-Me-cAMP at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-pCPT-2'-O-Me-cAMP, a selective activator of Exchange Protein Directly Activated by cAMP (Epac). The information provided here will help you manage potential cytotoxicity at high concentrations and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 8-pCPT-2'-O-Me-cAMP?
8-pCPT-2'-O-Me-cAMP is a cell-permeable analog of cyclic AMP (cAMP). It selectively activates Epac1 and Epac2, which are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2.[1][2] Unlike cAMP, 8-pCPT-2'-O-Me-cAMP is a poor activator of Protein Kinase A (PKA), making it a valuable tool for studying PKA-independent cAMP signaling pathways.[2][3] Its cell-permeable form, 8-pCPT-2'-O-Me-cAMP-AM, is often used in cell-based assays.[4][5][6]
Q2: What is a typical working concentration for 8-pCPT-2'-O-Me-cAMP?
The optimal concentration of 8-pCPT-2'-O-Me-cAMP is cell-type and application-dependent. However, concentrations in the range of 10-100 µM are commonly used to elicit Epac activation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing unexpected cell death in my experiments. Could 8-pCPT-2'-O-Me-cAMP be cytotoxic?
While 8-pCPT-2'-O-Me-cAMP is a widely used and selective Epac activator, high concentrations may lead to off-target effects or cytotoxicity in certain cell types. The role of Epac activation in cell survival is complex and can be cell-type specific. For instance, sustained Epac activation has been shown to induce apoptosis in neuronal cells, whereas in other cell types, cAMP signaling can be anti-apoptotic.[7][8] It is crucial to empirically determine the optimal, non-toxic concentration range for your specific cell line.
Q4: Are there any known off-target effects of 8-pCPT-2'-O-Me-cAMP?
While highly selective for Epac over PKA, high concentrations of 8-pCPT-2'-O-Me-cAMP may have off-target effects. For example, an off-target effect on P2Y12 receptors in blood platelets has been reported.[9] Researchers should consider the possibility of off-target effects, especially when using high concentrations, and employ appropriate controls to validate their findings.
Q5: How can I differentiate between Epac-mediated effects and potential cytotoxicity?
To distinguish between specific Epac-mediated effects and non-specific cytotoxicity, you can:
-
Perform a dose-response curve: Observe the effect at a range of concentrations. Specific effects should occur within a defined concentration range, while cytotoxicity may only appear at higher concentrations.
-
Use a negative control: An inactive analog or vehicle control (e.g., DMSO) should not produce the same effect.
-
Employ knockdown/knockout models: Using siRNA or CRISPR to reduce Epac expression should attenuate the observed effect if it is indeed Epac-mediated.
-
Assess cell viability: Concurrently measure cell viability using assays like MTT or Trypan Blue exclusion to identify concentrations that are cytotoxic.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Concentration of 8-pCPT-2'-O-Me-cAMP is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. |
| Cell line is particularly sensitive to Epac activation-induced apoptosis. | Research the role of Epac in your specific cell type. Consider using a cell line where Epac's role in apoptosis is better characterized or use Epac inhibitors as a control. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle-only control. | |
| Inconsistent or no response to 8-pCPT-2'-O-Me-cAMP. | Degradation of the compound. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh stock solutions regularly. |
| Low expression of Epac in the cell line. | Verify the expression of Epac1 and Epac2 in your cells using techniques like Western blotting or qPCR. | |
| Use of the non-cell-permeable form in a whole-cell assay. | Ensure you are using the acetoxymethyl (AM) ester form (8-pCPT-2'-O-Me-cAMP-AM) for experiments with intact cells, as this form has enhanced membrane permeability.[4][5][6] | |
| Observed effect is not consistent with known Epac signaling. | Potential off-target effects. | Use a lower concentration of 8-pCPT-2'-O-Me-cAMP. Validate your findings with other Epac activators or by using Epac knockdown/knockout models. |
| Activation of other signaling pathways. | The cAMP signaling pathway is complex. Consider the potential for crosstalk with other pathways in your cell system. |
Quantitative Data Summary
Direct IC50 values for the cytotoxicity of 8-pCPT-2'-O-Me-cAMP are not widely reported in the literature. However, data from related cAMP analogs can provide some context for designing experiments.
Table 1: Comparative Cytotoxicity of a Related cAMP Analog (8-Cl-cAMP)
| Cell Line | Compound | IC50 (µM) |
| ARO (Human thyroid carcinoma) | 8-Cl-cAMP | 55.3 |
| NPA (Human thyroid carcinoma) | 8-Cl-cAMP | 84.8 |
| WRO (Human thyroid carcinoma) | 8-Cl-cAMP | 2.3 - 13.6 |
| Data from a study on the antiproliferative effects of 8-Cl-cAMP, which may act through mechanisms distinct from Epac activation.[10] |
Table 2: Recommended Concentration Range for 8-pCPT-2'-O-Me-cAMP
| Application | Recommended Starting Concentration Range (µM) |
| Epac Activation in Cell Culture | 10 - 100[3] |
| Studies on Ca2+ Mobilization | 10 - 100[3] |
| Insulin Secretion Assays | 10 - 100[3] |
Experimental Protocols
To assess the potential cytotoxicity of 8-pCPT-2'-O-Me-cAMP in your experimental system, the following standard assays are recommended.
Cell Viability Assessment using Trypan Blue Exclusion Assay
Principle: This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Methodology:
-
Seed cells in a multi-well plate and treat with a range of concentrations of 8-pCPT-2'-O-Me-cAMP for the desired duration. Include a vehicle-only control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping.
-
Centrifuge the cell suspension and resuspend the pellet in phosphate-buffered saline (PBS).
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Metabolic Activity Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-pCPT-2'-O-Me-cAMP and a vehicle control for the desired time.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, which can be expressed as a percentage of the control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Treat cells with 8-pCPT-2'-O-Me-cAMP as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a specific substrate for caspase-3 that, when cleaved, releases a chromophore or fluorophore, which can be quantified.
Methodology:
-
Treat cells with 8-pCPT-2'-O-Me-cAMP.
-
Lyse the cells to release their contents.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.
-
An increase in signal compared to the untreated control indicates activation of caspase-3.
Visualizations
Caption: Epac Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
Caption: Concentration-Dependent Effects of 8-pCPT-2'-O-Me-cAMP.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 8-pCPT-2-O-Me-cAMP-AM | EPAC Activators: R&D Systems [rndsystems.com]
- 6. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 7. Differential roles of Epac in regulating cell death in neuronal and myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 10. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
Stability of 8-pCPT-2'-O-Me-cAMP in different cell culture media.
Welcome to the technical support center for 8-pCPT-2'-O-Me-cAMP and its cell-permeable prodrug, 8-pCPT-2'-O-Me-cAMP-AM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
A: 8-pCPT-2'-O-Me-cAMP is the active, cell-impermeable compound that specifically activates the Exchange protein directly activated by cAMP (Epac).[1][2][3] 8-pCPT-2'-O-Me-cAMP-AM (also known as "007-AM") is a cell-permeable prodrug.[4][5] It has an acetoxymethyl (AM) ester group that masks the phosphate, allowing it to cross the cell membrane.[5][6] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 8-pCPT-2'-O-Me-cAMP.[4][7]
Q2: My 8-pCPT-2'-O-Me-cAMP-AM is not producing the expected effect. What could be the issue?
A: A common issue is the premature hydrolysis of the AM ester group in the cell culture medium. Many standard culture media are supplemented with serum, which contains esterases that will cleave the AM group extracellularly.[4][8] This releases the active, but cell-impermeable, form of the compound into the medium, preventing it from reaching its intracellular target.
-
Troubleshooting Tip: Always apply 8-pCPT-2'-O-Me-cAMP-AM to cells in serum-free medium to prevent extracellular hydrolysis.[4][8][9]
Q3: How stable is 8-pCPT-2'-O-Me-cAMP in aqueous solutions and cell culture media?
A: While specific half-life data in common cell culture media like DMEM or RPMI-1640 is not extensively published, the compound is known to have increased stability against phosphodiesterases (PDEs) compared to native cAMP.[10] However, like all cyclic nucleotides, it can be subject to hydrolysis over time, especially at 37°C. A phosphorothioate (B77711) analog is described as "hydrolysis-resistant," which suggests the parent compound is susceptible to hydrolysis.[11] For reproducible results, it is recommended to prepare fresh working solutions for each experiment or to conduct a stability study in your specific medium (see proposed protocol below).
Q4: How should I prepare and store stock solutions?
A: Stock solutions of both the active compound and its AM-ester prodrug are typically prepared in high-quality, anhydrous DMSO.[12][13] Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the primary signaling pathway activated by 8-pCPT-2'-O-Me-cAMP?
A: This compound is a selective activator of the Epac signaling pathway.[1][2] It binds to Epac, which then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.[14][15] This promotes the exchange of GDP for GTP on Rap1, leading to its activation and subsequent downstream cellular effects, such as enhanced cell adhesion and regulation of exocytosis.[14] It is highly selective for Epac and does not significantly activate Protein Kinase A (PKA).[1][2]
Data Summary: Stability and Storage
| Compound Form | Solid Storage & Stability | Stock Solution Storage & Stability | Key Considerations in Cell Culture |
| 8-pCPT-2'-O-Me-cAMP (Sodium Salt) | ≥ 4 years at -20°C[12] | In DMSO or PBS: 6 months at -80°C, 1 month at -20°C.[16] | Cell-impermeable. Stability at 37°C in media is not well-documented; prepare fresh dilutions. |
| 8-pCPT-2'-O-Me-cAMP-AM (Prodrug) | Up to 2 years at -20°C[13] | In anhydrous DMSO: Up to 1 month at -20°C.[13] | Must be used in serum-free medium. [4][8] Extracellular esterases in serum will inactivate the prodrug. |
Note: The stability of the compound in your specific experimental conditions (e.g., in DMEM + 10% FBS at 37°C) is not well-documented in the literature and should be determined empirically if long-term stability is critical.
Signaling Pathway Diagram
Caption: Epac-Rap1 signaling pathway activated by 8-pCPT-2'-O-Me-cAMP.
Experimental Protocols
Protocol 1: Preparation of Working Solutions for Cell Culture
This protocol describes how to prepare a working solution of 8-pCPT-2'-O-Me-cAMP-AM for treating cultured cells.
-
Prepare Stock Solution: Dissolve the compound in anhydrous DMSO to create a 10-50 mM stock solution. For example, to make a 10 mM stock of 8-pCPT-2'-O-Me-cAMP-AM (MW: 557.9 g/mol ), dissolve 5.58 mg in 1 mL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) and store at -20°C for up to one month.[13]
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot. Perform a serial dilution in serum-free cell culture medium to achieve the final desired concentration.
-
Example: To make a 10 µM working solution from a 10 mM stock, first perform a 1:100 dilution in serum-free medium (e.g., 2 µL stock into 198 µL medium) to get an intermediate 100 µM solution. Then, add the appropriate volume of this intermediate solution to your cells (e.g., add 100 µL of 100 µM solution to 900 µL of medium in the well for a final concentration of 10 µM).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is non-toxic, typically ≤ 0.1%.
Protocol 2: Proposed Method for Stability Assessment in Cell Culture Medium
This protocol outlines a general workflow to determine the stability of 8-pCPT-2'-O-Me-cAMP in a specific cell culture medium at 37°C.
-
Preparation:
-
Prepare a 1 mM stock solution of 8-pCPT-2'-O-Me-cAMP in DMSO.
-
Spike the compound into your cell culture medium of choice (e.g., DMEM with 10% FBS) to a final concentration of 100 µM. Prepare a sufficient volume for all time points.
-
As a control, prepare an identical solution in a stable buffer, such as PBS (pH 7.2).
-
-
Incubation:
-
Dispense aliquots of the medium containing the compound into sterile tubes.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube for each condition.
-
Immediately snap-freeze the sample in liquid nitrogen and store at -80°C until analysis to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis (HPLC/LC-MS):
-
Thaw the samples. If the medium contains serum, perform a protein precipitation step (e.g., add 3 volumes of ice-cold acetonitrile (B52724), vortex, centrifuge, and collect the supernatant).
-
Analyze the samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the concentration of the parent compound.
-
A C18 column is typically suitable. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
Monitor the absorbance at a relevant UV wavelength (e.g., ~283 nm) or use mass spectrometry for more specific detection.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the compound.
-
Calculate the concentration of 8-pCPT-2'-O-Me-cAMP remaining at each time point.
-
Plot the percentage of the compound remaining versus time to determine its stability profile and estimate its half-life (t₁/₂) under the tested conditions.
-
Caption: Experimental workflow for assessing the stability of 8-pCPT-2'-O-Me-cAMP.
References
- 1. researchgate.net [researchgate.net]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM - Focus Biomolecules [mayflowerbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. bio-techne.com [bio-techne.com]
- 8. tebubio.com [tebubio.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 11. Sp-8-pCPT-2'-O-Me-cAMPS BIOLOG Life Science Institute [biolog.de]
- 12. caymanchem.com [caymanchem.com]
- 13. sinobiological.com [sinobiological.com]
- 14. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Vehicle Control Selection for 8-pCPT-2'-O-Me-cAMP-AM
This guide provides researchers, scientists, and drug development professionals with best practices for selecting and using an appropriate vehicle control for experiments involving 8-pCPT-2'-O-Me-cAMP-AM, a cell-permeable Epac activator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 8-pCPT-2'-O-Me-cAMP-AM?
A1: The recommended solvent for 8-pCPT-2'-O-Me-cAMP-AM is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO. Stock solutions should be prepared in absolute DMSO to prevent hydrolysis of the acetoxymethyl (AM) ester.[1]
Q2: What is a vehicle control and why is it essential?
A2: A vehicle control is a crucial component of experimental design. It consists of the solvent or carrier used to dissolve and deliver a substance of interest (in this case, 8-pCPT-2'-O-Me-cAMP-AM) administered to a control group. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[2][3]
Q3: Can the vehicle itself affect my experimental results?
A3: Yes. Solvents like DMSO and ethanol (B145695) are not biologically inert and can have their own effects on cells, including altering cell viability, gene expression, and signaling pathways.[3][4] Therefore, it is critical to include a vehicle control in your experiments to account for these potential off-target effects.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5] While some cell lines can tolerate up to 0.5%, it is highly recommended to perform a dose-response experiment to determine the maximum concentration of DMSO that does not affect your specific cell type or assay.[6]
Q5: Should I be aware of any specific interactions between the vehicle and 8-pCPT-2'-O-Me-cAMP-AM?
A5: 8-pCPT-2'-O-Me-cAMP-AM is an acetoxymethyl (AM) ester prodrug, which enhances its cell permeability. Intracellular esterases cleave the AM group to release the active compound. It is advisable to add the compound to serum-free media, as esterases present in serum can cleave the AM ester extracellularly, reducing its cell permeability and efficacy.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent results between experiments. | The final concentration of the vehicle (e.g., DMSO) may not be consistent across all experimental groups. | Ensure that the final concentration of the vehicle is identical in all wells, including the vehicle control and all concentrations of the test compound. |
| High background signal or unexpected effects in the control group. | The concentration of the vehicle may be too high, causing off-target effects. | Perform a vehicle toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and experimental conditions. Reduce the final vehicle concentration if necessary. |
| Low potency or efficacy of 8-pCPT-2'-O-Me-cAMP-AM. | The AM ester may be prematurely cleaved by esterases in the serum of the culture medium. | Add the compound to serum-free medium for the duration of the treatment. |
| Precipitation of the compound in the culture medium. | The solubility of the compound may be poor in the aqueous culture medium. | Ensure the stock solution is properly dissolved in DMSO before diluting it in the culture medium. Use sonication if necessary to dissolve the stock.[8] Do not exceed the solubility limit in the final medium. |
Quantitative Data Summary
The following table summarizes the recommended concentrations for common vehicles.
| Vehicle | Stock Solution Concentration | Recommended Final Concentration in Culture | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | Up to 100 mM for 8-pCPT-2'-O-Me-cAMP-AM | ≤ 0.1% | 0.5% - 1% |
| Ethanol | Varies depending on the compound | ≤ 0.1% | 0.5% - 2% |
Experimental Protocols
Protocol 1: Determining the No-Observed-Adverse-Effect Level (NOAEL) of a Vehicle
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare a series of dilutions of the vehicle (e.g., DMSO) in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.
-
Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Include at least three replicates for each concentration.
-
Incubation: Incubate the cells for the longest duration planned for your experiment with 8-pCPT-2'-O-Me-cAMP-AM (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, WST-1, or trypan blue exclusion.
-
Data Analysis: Plot cell viability against the vehicle concentration to determine the highest concentration that does not significantly reduce cell viability compared to the media-only control. This is the NOAEL for your vehicle in your specific experimental system.
Protocol 2: Preparing the Vehicle Control for an Experiment with 8-pCPT-2'-O-Me-cAMP-AM
-
Prepare Stock Solution: Dissolve 8-pCPT-2'-O-Me-cAMP-AM in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solutions:
-
Compound Treatment: Dilute the stock solution of 8-pCPT-2'-O-Me-cAMP-AM in cell culture medium to the final desired concentrations. Calculate the final percentage of DMSO for each concentration.
-
Vehicle Control: Dilute the 100% DMSO in culture medium to the exact same final percentage as in the highest concentration of the compound treatment group.
-
-
Treatment: Add the prepared working solutions to your cells. Ensure that the volume added to each well is consistent.
-
Assay: Perform your experimental assay.
-
Data Analysis: Compare the results from the compound-treated groups to the vehicle control group to determine the specific effects of 8-pCPT-2'-O-Me-cAMP-AM.
Diagrams
Caption: Workflow for vehicle control in 8-pCPT-2'-O-Me-cAMP-AM experiments.
Caption: Activation pathway of 8-pCPT-2'-O-Me-cAMP-AM.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. medchemexpress.com [medchemexpress.com]
Addressing poor cell permeability of 8-pCPT-2'-O-Me-cAMP vs its AM ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-pCPT-2'-O-Me-cAMP and its acetoxymethyl (AM) ester. The content is designed to address specific issues that may arise during experiments, with a focus on the challenges of cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between 8-pCPT-2'-O-Me-cAMP and 8-pCPT-2'-O-Me-cAMP-AM?
8-pCPT-2'-O-Me-cAMP is a potent and selective activator of the Exchange Protein directly Activated by cAMP (Epac).[1][2] However, its utility in cell-based assays is limited by poor membrane permeability due to the negatively charged phosphate (B84403) group.[3] To overcome this, the acetoxymethyl (AM) ester version, 8-pCPT-2'-O-Me-cAMP-AM, was developed. This modification masks the charged phosphate, rendering the molecule more lipophilic and cell-permeable.[3]
Q2: How does 8-pCPT-2'-O-Me-cAMP-AM work once it enters the cell?
8-pCPT-2'-O-Me-cAMP-AM is a prodrug. After crossing the cell membrane, it is hydrolyzed by intracellular esterases. This cleavage removes the AM group, regenerating the active 8-pCPT-2'-O-Me-cAMP molecule, which is then trapped within the cell due to its restored negative charge.[3]
Q3: What is the mechanism of action of 8-pCPT-2'-O-Me-cAMP?
8-pCPT-2'-O-Me-cAMP selectively binds to and activates Epac proteins (Epac1 and Epac2), which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1.[4] Upon activation, Epac promotes the exchange of GDP for GTP on Rap1, leading to the activation of Rap1 and downstream signaling pathways involved in processes such as cell adhesion, junction formation, and exocytosis.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered when using 8-pCPT-2'-O-Me-cAMP and its AM ester in cellular assays.
Issue 1: Low or no observable effect with 8-pCPT-2'-O-Me-cAMP.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | The charged phosphate group on 8-pCPT-2'-O-Me-cAMP prevents it from efficiently crossing the cell membrane. For intact cell experiments, it is highly recommended to use the cell-permeable AM ester form (8-pCPT-2'-O-Me-cAMP-AM).[3] |
| Compound Degradation | Ensure the compound has been stored properly, typically at -20°C or below, and protected from moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Inappropriate Assay | Confirm that your cell type expresses Epac and that the downstream readout is appropriate for measuring Epac-Rap1 signaling (e.g., Rap1 activation assay, cell adhesion assay). |
Issue 2: Inconsistent or lower-than-expected results with 8-pCPT-2'-O-Me-cAMP-AM.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of the AM Ester | Extend the incubation time (typically 30-60 minutes) to allow for complete cleavage by intracellular esterases.[6] Optimize the incubation temperature (usually 37°C). Note that some cell types may have lower intrinsic esterase activity.[6] |
| Extracellular Hydrolysis of the AM Ester | If using a serum-containing medium, extracellular esterases can cleave the AM group before the compound enters the cell, trapping the charged molecule outside. It is crucial to perform experiments in serum-free media.[7] |
| High Compound Concentration | Using excessively high concentrations of the AM ester can lead to cellular overload and incomplete processing.[6] Titrate the concentration to find the optimal dose for your cell line, typically in the range of 1-50 µM. |
| Compound Precipitation | 8-pCPT-2'-O-Me-cAMP-AM has limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to prevent precipitation in your culture medium. |
| Subcellular Compartmentalization | In some cases, AM esters can accumulate in subcellular compartments. This is more likely with long incubation times or high concentrations.[8] If suspected, consider using lower concentrations and shorter incubation times. |
Issue 3: Suspected off-target effects.
| Potential Cause | Troubleshooting Steps |
| Activation of PKA at High Concentrations | Although 8-pCPT-2'-O-Me-cAMP is highly selective for Epac over Protein Kinase A (PKA), very high concentrations might lead to some PKA activation.[1] Use the lowest effective concentration possible. |
| Interaction with Phosphodiesterases (PDEs) | Some cAMP analogs have been reported to have off-target effects on PDEs.[3] To confirm that the observed effect is Epac-mediated, consider using an Epac-specific inhibitor as a control. |
| Formaldehyde-Induced Toxicity | The hydrolysis of the AM ester releases formaldehyde, which can be toxic to cells at high concentrations.[7] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the used concentration is not causing significant cell death. |
Quantitative Data
| Compound | Parameter | Value | Assay Condition |
| 8-pCPT-2'-O-Me-cAMP | AC50 | 1.8 µM | Activation of Epac |
| 8-pCPT-2'-O-Me-cAMP-AM | Effective Concentration | 1 - 50 µM | Typical range for cell-based assays |
Note: The effective concentration for the AM ester can vary significantly depending on the cell type, incubation time, and specific assay.
Experimental Protocols
Protocol: Rap1 Activation Assay
This protocol provides a general workflow for measuring the activation of Rap1 in response to 8-pCPT-2'-O-Me-cAMP-AM using a pull-down assay with RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain) agarose (B213101) beads, which specifically bind to active, GTP-bound Rap1.
Materials:
-
Cell line of interest cultured to 80-90% confluency
-
Serum-free cell culture medium
-
8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, with protease and phosphatase inhibitors added fresh)
-
RalGDS-RBD agarose beads
-
Anti-Rap1 antibody
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blotting equipment
-
Positive control (e.g., GTPγS) and negative control (e.g., GDP)
Procedure:
-
Cell Treatment:
-
Starve cells in serum-free medium for 2-4 hours prior to the experiment.
-
Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (e.g., 1-50 µM) or vehicle (DMSO) for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.[9]
-
Collect the supernatant. This is your total cell lysate.
-
-
Rap1 Pull-Down:
-
Normalize the protein concentration of the lysates.
-
To an appropriate volume of lysate, add RalGDS-RBD agarose beads.
-
Incubate at 4°C for 1 hour with gentle rotation.[9]
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Carefully remove the supernatant.
-
Wash the beads three times with ice-cold Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of active, pulled-down Rap1.
-
Also, run a sample of the total cell lysate to determine the total Rap1 expression as a loading control.
-
Visualizations
Mechanism of 8-pCPT-2'-O-Me-cAMP-AM Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
Comparing the efficacy of 8-pCPT-2'-O-Me-cAMP vs forskolin for cAMP signaling.
For researchers, scientists, and drug development professionals, the precise modulation of cyclic AMP (cAMP) signaling is critical for dissecting cellular pathways and identifying novel therapeutic targets. This guide provides an in-depth comparison of two widely used tools for elevating intracellular cAMP: the selective Exchange protein directly activated by cAMP (Epac) activator, 8-pCPT-2'-O-Me-cAMP, and the general adenylyl cyclase activator, forskolin (B1673556).
This comparison guide delves into their distinct mechanisms of action, efficacy, and specificity, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between 8-pCPT-2'-O-Me-cAMP and forskolin lies in their point of intervention within the cAMP signaling cascade.
Forskolin , a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, directly activates the enzyme adenylyl cyclase. This leads to a global increase in intracellular cAMP levels, which in turn activates all downstream effectors, including Protein Kinase A (PKA) and Epac.[1]
8-pCPT-2'-O-Me-cAMP , on the other hand, is a synthetic cAMP analog. It is designed to be a selective activator of Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[2] It has a significantly lower affinity for PKA, making it a valuable tool for isolating and studying Epac-specific signaling pathways.[2]
Quantitative Comparison of Efficacy
Direct, side-by-side quantitative comparisons of 8-pCPT-2'-O-Me-cAMP and forskolin in the same experimental system are limited in the literature. However, data from various studies provide insights into their relative potency and selectivity.
| Parameter | 8-pCPT-2'-O-Me-cAMP | Forskolin | References |
| Target | Epac1/2 | Adenylyl Cyclase | [2][1] |
| Mechanism | Direct agonist | Direct activator | [2][1] |
| EC50 for Epac1 Activation (in vitro) | 2.2 µM | Not applicable | [2] |
| EC50 for NK1R Internalization (downstream of cAMP) | 5.2 µM | Not directly comparable | [3] |
| PKA Activation | Weak activator | Potent activator (via cAMP) | [2][4] |
| Specificity | High for Epac over PKA | Non-selective, activates all cAMP effectors | [2] |
| Reported Off-Target Effects | Potential for P2Y12 receptor effects in platelets | Can mediate cellular proliferation via both PKA and Epac | [1][5] |
Experimental Data Highlights
A study comparing the effects of forskolin and 8-pCPT-2'-O-Me-cAMP on the actin cytoskeleton and RhoA activation in prostate carcinoma cells revealed distinct downstream consequences of their different mechanisms of action. Both compounds were shown to affect the actin cytoskeleton, but likely through divergent signaling pathways downstream of either global cAMP elevation (forskolin) or specific Epac activation (8-pCPT-2'-O-Me-cAMP).[6]
Another study demonstrated that the acetoxymethyl ester form of 8-pCPT-2'-O-Me-cAMP (8-pCPT-2'-O-Me-cAMP-AM) is a potent activator of Rap1 in INS-1 cells, an effect mediated by Epac and not inhibited by the PKA inhibitor H-89.[7] This highlights the utility of this compound in specifically probing Epac-Rap1 signaling.
Experimental Protocols
Measuring PKA Activation using a FRET-based Reporter
This protocol describes the use of a genetically encoded FRET-based sensor, such as AKAR4, to measure PKA activity in vitro.
Materials:
-
Purified FRET-based PKA activity reporter (e.g., AKAR4)
-
PKA catalytic (C) subunits
-
Reaction buffer (20 mM Na Hepes pH 7.5, 100 mM NaCl, 10 mM DTT, 20 mM MgCl2, 0.5 % Igepal CA-630)
-
ATP solution
-
96-well black-walled microplate
-
Plate reader capable of FRET measurements (e.g., excitation at 430 nm, emission at 485 nm and 520 nm)
Procedure:
-
Prepare serial dilutions of PKA C subunits in dilution buffer.
-
Prepare a reaction master mix containing the FRET reporter in reaction buffer.
-
Dispense the master mix into the wells of the 96-well plate.
-
Add the PKA C subunit dilutions to the wells to initiate the reaction.
-
Immediately place the plate in the plate reader and begin FRET measurements.
-
After a baseline reading, inject ATP to start the phosphorylation reaction.
-
Continuously measure the FRET ratio (e.g., 520 nm/485 nm emission) over time.
-
To test inhibitors, pre-incubate the reaction mix with the inhibitor before adding ATP.
Measuring Epac Activation via Rap1-GTP Pulldown Assay
This protocol details a method to measure the activation of Epac's downstream effector, Rap1, by quantifying the amount of GTP-bound Rap1.
Materials:
-
Cell culture reagents
-
Stimulants (8-pCPT-2'-O-Me-cAMP or forskolin)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) fusion protein coupled to glutathione-Sepharose beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat cells with 8-pCPT-2'-O-Me-cAMP or forskolin for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with GST-RalGDS-RBD beads to pull down GTP-bound Rap1.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
A fraction of the total cell lysate should be run as a loading control.
References
- 1. Coordinate regulation of forskolin-induced cellular proliferation in macrophages by protein kinase A/cAMP-response element-binding protein (CREB) and Epac1-Rap1 signaling: effects of silencing CREB gene expression on Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Precision Tool for Epac Activation: A Comparative Guide to 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP
For researchers in cellular signaling and drug development, the targeted activation of specific pathways is paramount. The second messenger cyclic AMP (cAMP) orchestrates a multitude of cellular responses primarily through two distinct effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Distinguishing the individual contributions of these pathways has been a significant challenge, driving the development of selective activators. This guide provides a detailed comparison of two commonly used cAMP analogs, 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP, to assist researchers in selecting the optimal tool for activating Epac.
At the heart of cAMP signaling lies the divergence of its effects through PKA and Epac. While PKA is a well-established kinase that phosphorylates a host of downstream targets, Epac functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2. Activation of Epac triggers a cascade of events influencing cellular processes such as cell adhesion, secretion, and gene expression. Consequently, specific activation of Epac is crucial for dissecting its precise physiological and pathological roles.
Performance Comparison: Potency and Selectivity
The ideal Epac activator should exhibit high potency for Epac and minimal off-target activation of PKA. Here, we compare 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP based on these critical parameters.
8-pCPT-2'-O-Me-cAMP (8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate) has emerged as the gold standard for selective Epac activation. The key to its selectivity lies in the 2'-O-methyl modification on the ribose ring, which significantly hinders its ability to bind to and activate PKA.[1] In contrast, this modification is well-tolerated by the cAMP-binding domain of Epac.
8-Br-cAMP (8-Bromoadenosine-3',5'-cyclic monophosphate) is a more traditional cAMP analog that is known to activate PKA.[2][3][4][5] While it is also capable of activating Epac, it lacks the specificity of 8-pCPT-2'-O-Me-cAMP. Studies have shown that 8-Br-cAMP activates both PKA and Epac, often with similar potency to the endogenous activator, cAMP.
The following tables summarize the quantitative data on the potency and selectivity of these two compounds.
| Compound | Target | EC50 (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | [1][6] |
| 8-Br-cAMP | Epac | Micromolar (µM) range (low potency phase) | |
| 8-Br-cAMP | PKA | Picomolar (pM) range (high potency phase) |
| Compound | Selectivity for Epac over PKA | Reference |
| 8-pCPT-2'-O-Me-cAMP | High (EC50 for PKA > 10 µM) | [6] |
| 8-Br-cAMP | Low (activates both PKA and Epac) |
Signaling Pathways and Experimental Design
To illustrate the critical difference in the application of these compounds, the following diagram depicts the cAMP signaling pathway and the points of action of 8-pCPT-2'-O-Me-cAMP and 8-Br-cAMP.
Caption: cAMP signaling pathway and activator specificity.
This diagram clearly shows that while 8-Br-cAMP activates both PKA and Epac pathways, 8-pCPT-2'-O-Me-cAMP provides a targeted activation of the Epac pathway, allowing for the specific investigation of its downstream effects.
Experimental Methodologies for Assessing Epac Activation
To aid researchers in their experimental design, we provide detailed protocols for two common methods used to quantify Epac activation.
Rap1 Activation Pull-Down Assay
This biochemical assay measures the activation of Rap1, the direct downstream effector of Epac. Active, GTP-bound Rap1 is selectively precipitated from cell lysates and quantified by western blotting.
Caption: Workflow for Rap1 activation pull-down assay.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) or control vehicle for the desired time.
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Pull-Down of Active Rap1: Normalize the protein concentration of the lysates. Add an equal amount of protein from each sample to a new tube containing GST-RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain) fusion protein coupled to glutathione-agarose beads. The RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.[8][9]
-
Incubation: Incubate the tubes at 4°C for 1 hour with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes at 4°C) and discard the supernatant. Wash the beads three times with ice-cold wash buffer (similar to lysis buffer but with a lower concentration of detergent).[10]
-
Elution: After the final wash, remove all supernatant and add 2x SDS-PAGE sample buffer to the beads. Boil the samples for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Rap1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the signal using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the relative amount of active Rap1 in each sample. A total Rap1 western blot on the input lysates should be performed as a loading control.
FRET-Based Epac Biosensor Assay in Living Cells
This method allows for the real-time measurement of Epac activation in living cells using a genetically encoded biosensor. The biosensor typically consists of Epac flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). Upon cAMP binding, Epac undergoes a conformational change that alters the distance or orientation between CFP and YFP, leading to a change in Förster Resonance Energy Transfer (FRET).[11][12][13]
Caption: Workflow for FRET-based Epac activation assay.
Detailed Protocol:
-
Cell Transfection: Transfect the cells of interest with a plasmid encoding an Epac-based FRET biosensor (e.g., CFP-Epac-YFP). Use a suitable transfection reagent and follow the manufacturer's protocol.
-
Cell Plating: 24-48 hours post-transfection, plate the cells on glass-bottom dishes or plates suitable for high-resolution live-cell imaging.
-
Live-Cell Imaging: Place the dish on the stage of an inverted fluorescence microscope equipped for FRET imaging. Maintain the cells in an appropriate imaging medium at 37°C and 5% CO2.
-
Baseline FRET Measurement: Identify a cell expressing the biosensor. Acquire baseline images in both the donor (e.g., CFP) and FRET (e.g., YFP emission upon CFP excitation) channels.
-
Cell Stimulation: While continuously acquiring images, carefully add the Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) to the imaging dish.
-
Time-Lapse Imaging: Continue to acquire images in both channels at regular intervals to monitor the change in FRET over time.
-
Data Analysis: For each time point, calculate the FRET ratio (e.g., YFP/CFP emission intensity). A decrease in this ratio typically indicates Epac activation as the conformational change separates the donor and acceptor fluorophores.[14] Plot the change in FRET ratio over time to visualize the kinetics of Epac activation.
Summary and Recommendation
For researchers aiming to specifically investigate the role of the Epac branch of the cAMP signaling pathway, 8-pCPT-2'-O-Me-cAMP is the vastly superior choice over 8-Br-cAMP . Its high potency and, critically, its selectivity for Epac over PKA, ensure that the observed cellular effects can be confidently attributed to Epac activation. While 8-Br-cAMP can activate Epac, its concurrent and potent activation of PKA makes it unsuitable for dissecting the specific functions of Epac. The experimental protocols provided herein offer robust methods for quantifying Epac activation and can be readily employed to study the downstream consequences of using these activators. By selecting the appropriate chemical tool, researchers can achieve greater precision in their experiments and contribute to a clearer understanding of the complex and vital roles of Epac signaling in health and disease.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Specificity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic AMP (cAMP) analog, 8-pCPT-2'-O-Me-cAMP, and its selective activation of Exchange protein directly activated by cAMP (Epac) over Protein Kinase A (PKA). This document summarizes key quantitative data, details experimental protocols for validation, and visualizes the relevant signaling pathways to aid researchers in the precise application of this valuable pharmacological tool.
Executive Summary
8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac proteins (Epac1 and Epac2), which are key mediators of cAMP signaling involved in a variety of cellular processes.[1][2] A critical feature of this analog is its markedly reduced affinity for PKA, the other major downstream effector of cAMP. This selectivity is attributed to a 2'-O-methyl substitution on the ribose ring of cAMP, which sterically hinders its binding to the catalytic subunit of PKA.[3] This guide presents experimental evidence and methodologies to validate the specificity of 8-pCPT-2'-O-Me-cAMP, enabling researchers to confidently dissect Epac-specific signaling pathways. For cell-based assays, the cell-permeable acetoxymethyl ester prodrug, 8-pCPT-2'-O-Me-cAMP-AM, is often utilized. This compound is cleaved by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP.[4][5]
Data Presentation: Quantitative Comparison of Activator Potency
The following table summarizes the activation constants (EC50/AC50) of 8-pCPT-2'-O-Me-cAMP for Epac1 and its lack of significant activation of PKA. This quantitative data underscores the high degree of selectivity of this cAMP analog.
| Target Protein | 8-pCPT-2'-O-Me-cAMP Activation Constant | Reference |
| Epac1 | EC50 = 2.2 µM | [3] |
| PKA | No significant activation at concentrations >10 µM | [2][6] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Signaling Pathways
To understand the significance of selective Epac activation, it is crucial to visualize the distinct downstream signaling cascades of Epac and PKA.
Caption: Epac Signaling Pathway. Max Width: 760px.
Caption: PKA Signaling Pathway. Max Width: 760px.
Experimental Protocols
To empirically validate the specificity of 8-pCPT-2'-O-Me-cAMP, a combination of assays targeting the distinct downstream effectors of Epac and PKA is recommended.
Epac Activation Assay: Rap1-GTP Pulldown
This assay measures the activation of the small GTPase Rap1, a direct downstream effector of Epac.
Caption: Rap1-GTP Pulldown Workflow. Max Width: 760px.
Methodology:
-
Cell Lysis: Culture cells to the desired confluency and treat with 8-pCPT-2'-O-Me-cAMP-AM for the appropriate time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[7][8]
-
Incubation with RalGDS-RBD Beads: The Ras-binding domain (RBD) of RalGDS specifically binds to the active, GTP-bound form of Rap1.[9] Incubate the cell lysates with agarose beads conjugated to the RalGDS-RBD.[10]
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Rap1.[9] An increase in the amount of Rap1 pulled down in the treated sample compared to the control indicates Epac activation.
PKA Activity Assay: In Vitro Kinase Assay with Kemptide
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific peptide substrate, Kemptide.
Caption: PKA Kinase Assay Workflow. Max Width: 760px.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell lysate or purified PKA with a reaction buffer containing the PKA-specific peptide substrate Kemptide (LRRASLG), ATP, and the compound to be tested (8-pCPT-2'-O-Me-cAMP).[11][12][13]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of MgCl2 and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method).[14][15]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[14]
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[14][15]
-
ELISA-based Method: Use a kit that employs a specific antibody to detect the phosphorylated Kemptide. The signal is typically generated by a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.[16][17]
-
Fluorescence-based Method: Utilize a fluorescently labeled Kemptide substrate. Phosphorylation leads to a change in the peptide's charge, allowing for separation of the phosphorylated and unphosphorylated forms by agarose gel electrophoresis and subsequent quantification of the fluorescent bands.[18][19]
-
PKA Activity Assay: Western Blot for Phospho-PKA Substrates
This method assesses PKA activity in cells by detecting the phosphorylation of its endogenous substrates.
Methodology:
-
Cell Treatment and Lysis: Treat cells with 8-pCPT-2'-O-Me-cAMP-AM. As a positive control, use a known PKA activator like Forskolin. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-PKA substrate antibody. These antibodies recognize a consensus phosphorylation motif for PKA (e.g., RRXS/T).[20]
-
Analysis: An increase in the phosphorylation signal in the positive control lane and a lack of a significant increase in the 8-pCPT-2'-O-Me-cAMP-AM treated lane would confirm the specificity of the compound for Epac over PKA.
Conclusion
The presented data and experimental protocols provide a robust framework for validating the specificity of 8-pCPT-2'-O-Me-cAMP as a selective Epac activator. By employing a combination of direct and indirect assays for both Epac and PKA activity, researchers can confidently utilize this tool to elucidate the specific roles of Epac-mediated signaling in their biological systems of interest. The clear distinction in the signaling pathways activated by Epac and PKA, as visualized in the provided diagrams, further emphasizes the importance of using such selective pharmacological agents for precise mechanistic studies.
References
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. content.abcam.com [content.abcam.com]
- 11. scbt.com [scbt.com]
- 12. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]
- 13. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation | PLOS One [journals.plos.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
Confirming PKA-Independent Effects of 8-pCPT-2'-O-Me-cAMP: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, commonly known as 8-pCPT-2'-O-Me-cAMP, is a potent and selective activator of Exchange Proteins Directly Activated by cAMP (Epac). Its utility in dissecting cAMP signaling pathways hinges on its minimal activation of Protein Kinase A (PKA), the other major intracellular cAMP sensor. This guide provides a comparative overview of essential control experiments to rigorously validate the PKA-independent effects of 8-pCPT-2'-O-Me-cAMP, complete with experimental data and detailed protocols.
The second messenger cyclic AMP (cAMP) orchestrates a multitude of cellular processes primarily through two distinct effector pathways: the PKA and the Epac signaling cascades.[1][2][3][4] Differentiating the contributions of these pathways is crucial for understanding cellular signaling and for the development of targeted therapeutics. 8-pCPT-2'-O-Me-cAMP is a key pharmacological tool in this endeavor, designed to selectively activate Epac proteins (Epac1 and Epac2) without significantly engaging PKA.[1][2][5][6] This selectivity arises from the 2'-O-methyl group on the ribose, which sterically hinders binding to the regulatory subunits of PKA.[7]
Comparative Selectivity of cAMP Analogs
The following table summarizes the quantitative selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA, compared to the endogenous ligand cAMP.
| Compound | Target | EC50 (µM) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 | [1][8] |
| PKA | >100 | [8] | |
| cAMP | Epac1 | 30 | [1] |
| PKA | ~1-10 |
Core Control Experiments
To empirically demonstrate that an observed effect of 8-pCPT-2'-O-Me-cAMP is indeed Epac-mediated and PKA-independent, a combination of the following control experiments is recommended.
Pharmacological Inhibition of PKA
The most direct method to rule out PKA involvement is to pre-treat cells with a PKA inhibitor before stimulation with 8-pCPT-2'-O-Me-cAMP. If the effect of 8-pCPT-2'-O-Me-cAMP persists in the presence of the PKA inhibitor, it strongly suggests a PKA-independent mechanism.
Alternative Compounds for Comparison:
-
H-89 and KT 5720: Commonly used cell-permeable PKA inhibitors.[1]
-
Rp-8-Br-cAMPS: A competitive antagonist of cAMP at the PKA regulatory subunit.[1]
Experimental Protocol: PKA Inhibition Assay
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells with a PKA inhibitor (e.g., 10 µM H-89 or 10 µM KT 5720) for 30-60 minutes.[1] Include a vehicle-only control group.
-
Stimulation: Add 8-pCPT-2'-O-Me-cAMP to the desired final concentration (e.g., 10-100 µM) to both inhibitor-treated and vehicle-treated cells.[1]
-
Assay: Measure the downstream endpoint of interest (e.g., intracellular calcium levels, protein phosphorylation, gene expression) at the appropriate time point.
-
Analysis: Compare the magnitude of the response to 8-pCPT-2'-O-Me-cAMP in the presence and absence of the PKA inhibitor. A lack of significant reduction in the response in the presence of the inhibitor supports a PKA-independent effect.
Monitoring PKA-Specific Downstream Events
A complementary approach is to directly measure the activation of a known PKA-specific downstream pathway. The phosphorylation of cAMP Response Element-Binding Protein (CREB) at Serine 133 is a canonical PKA-mediated event.
Experimental Protocol: CREB Phosphorylation Assay (Western Blot)
-
Cell Treatment: Treat cells with 8-pCPT-2'-O-Me-cAMP (e.g., 50 µM), a known PKA activator (e.g., Forskolin or 8-Bromo-cAMP) as a positive control, and a vehicle control for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-CREB (Ser133) and total CREB.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal. 8-pCPT-2'-O-Me-cAMP should not significantly increase CREB phosphorylation compared to the vehicle control, while the positive control should show a robust increase.[9]
Another elegant method is the use of a CRE-luciferase reporter assay.[1] In this system, luciferase expression is driven by a promoter containing multiple cAMP response elements (CREs). PKA activation leads to CREB phosphorylation and subsequent luciferase expression.
Monitoring Epac-Specific Downstream Events
Confirming that 8-pCPT-2'-O-Me-cAMP activates its intended target, Epac, is a critical component of the control experiments. The most common downstream effector of Epac is the small GTPase, Rap1.
Experimental Protocol: Rap1 Activation Assay (Pull-down)
-
Cell Treatment: Stimulate cells with 8-pCPT-2'-O-Me-cAMP (e.g., 50 µM) for a short duration (e.g., 5-10 minutes).[10] Include a vehicle control.
-
Lysis: Lyse cells in a buffer that preserves GTP-bound Rap1.
-
Pull-down: Incubate the lysates with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS (RalGDS-RBD), which specifically binds to the active, GTP-bound form of Rap1. The GST-RalGDS-RBD is typically coupled to glutathione-agarose beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the bound proteins.
-
Western Blotting: Analyze the eluates by Western blotting using an antibody against Rap1. An increase in the amount of pulled-down Rap1 in the 8-pCPT-2'-O-Me-cAMP-treated sample indicates Epac activation.[10]
Genetic Approaches
Genetic manipulation provides a highly specific means to confirm the involvement of Epac.
-
Dominant-Negative Epac: Overexpression of a dominant-negative mutant of Epac (e.g., dominant-negative Epac2) should attenuate or block the effects of 8-pCPT-2'-O-Me-cAMP.[1]
-
siRNA-mediated Knockdown: Knockdown of Epac1 and/or Epac2 expression using siRNA should similarly reduce the cellular response to 8-pCPT-2'-O-Me-cAMP.
Experimental Protocol: Dominant-Negative Epac Expression
-
Transfection: Transfect cells with a plasmid encoding a dominant-negative Epac isoform or an empty vector control.
-
Expression: Allow 24-48 hours for the expression of the dominant-negative protein.
-
Stimulation: Treat the transfected cells with 8-pCPT-2'-O-Me-cAMP.
-
Assay and Analysis: Measure the desired endpoint and compare the response in cells expressing the dominant-negative Epac to the control cells. A significant reduction in the response in the dominant-negative expressing cells confirms the involvement of Epac.[1]
Visualizing the Signaling Pathways and Experimental Logic
To further clarify the experimental strategies, the following diagrams illustrate the key signaling pathways and the logic of the control experiments.
By employing a multi-faceted approach that combines pharmacological inhibitors, readouts of pathway-specific downstream events, and genetic tools, researchers can confidently and rigorously establish the PKA-independent, Epac-mediated effects of 8-pCPT-2'-O-Me-cAMP. This robust validation is paramount for the accurate interpretation of experimental results and the advancement of cAMP signaling research.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 7. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Commercially Available Epac Activators: A Side-by-Side Comparison
For researchers and professionals in drug development, the selective activation of Exchange Proteins Directly Activated by cAMP (Epac) presents a promising therapeutic avenue. This guide provides a comprehensive side-by-side comparison of commercially available Epac activators, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable compound for your research needs.
This guide focuses on the performance of several key Epac activators, including the widely used 8-pCPT-2'-O-Me-cAMP (also known as 007) and its derivatives, as well as newer, more isoform-selective compounds. We will delve into their potency, selectivity for Epac1 versus Epac2, and their activity, or lack thereof, towards Protein Kinase A (PKA), the other major downstream effector of cAMP.
Performance Comparison of Epac Activators
The selection of an appropriate Epac activator is critical and depends on the specific research question, particularly whether isoform-specific activation is required. The following tables summarize the quantitative data on the potency and selectivity of several commercially available Epac activators.
Table 1: Potency and Efficacy of Epac Activators on Epac1 and Epac2
| Compound | Target | AC50 (µM) | kmax (relative to cAMP) | Commercial Suppliers |
| cAMP | Epac1/Epac2 | 1.8 (Epac2) | 1 | Various |
| 8-pCPT-2'-O-Me-cAMP (007) | Epac1 > Epac2 | 1.8 (Epac1), 3.5 (Epac2) | 3.3 (Epac1), 0.8 (Epac2) | Tocris Bioscience, Cayman Chemical, MedChemExpress, BIOLOG Life Science Institute |
| 8-pCPT-2'-O-Me-cAMP-AM (007-AM) | Cell-permeable version of 007 | N/A (pro-drug) | N/A (pro-drug) | Tocris Bioscience, R&D Systems, MedChemExpress |
| S-220 (Sp-8-BnT-cAMPS) | Epac2 >> Epac1 | 13 (Epac1), 0.1 (Epac2) | - | BIOLOG Life Science Institute, Cayman Chemical |
| S-223 (Sp-8-BnT-2'-O-Me-cAMPS) | Epac2 > Epac1 | - | 4.7 (Epac2) | BIOLOG Life Science Institute |
| I-942 | Epac1 | - | Partial Agonist | MedChemExpress |
| SY-009 | Epac1 | - | - | - |
AC50 values represent the concentration of the activator required to achieve 50% of the maximal response. kmax represents the maximal activation relative to the natural ligand, cAMP. A kmax value greater than 1 indicates a "superagonist" activity.
Table 2: Selectivity of Epac Activators over Protein Kinase A (PKA)
| Compound | PKA Activation |
| 8-pCPT-2'-O-Me-cAMP (007) | Weak activator at high concentrations |
| S-220 (Sp-8-BnT-cAMPS) | Activates all four PKA isoforms to a lesser extent than cAMP in vitro; low PKA activation observed in cell-based assays. |
| S-223 (Sp-8-BnT-2'-O-Me-cAMPS) | Efficiently discriminates against PKA in in vitro kinase assays. |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
Rap1 Activation Assay (Pull-Down Method)
This assay is commonly used to measure the activation of Epac, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1.
Objective: To determine the level of active, GTP-bound Rap1 in cell lysates following treatment with an Epac activator.
Materials:
-
Cells of interest
-
Epac activator of choice
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD (Ras-binding domain of RalGDS) fused to GST, bound to glutathione-Sepharose beads
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the Epac activator at various concentrations and for different time points. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with Lysis Buffer.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Pull-Down of Active Rap1: Incubate the clarified lysates with RalGDS-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
In Vitro PKA Activity Assay
This assay is crucial for determining the selectivity of Epac activators by measuring their effect on PKA activity.
Objective: To quantify the catalytic activity of PKA in the presence of an Epac activator.
Materials:
-
Purified PKA catalytic subunit
-
Epac activator of choice
-
PKA substrate (e.g., Kemptide, a synthetic peptide substrate)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for colorimetric/luminescent assays)
-
Kinase Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or specific antibodies for ELISA-based methods, or ADP-Glo™ Kinase Assay from Promega)
Procedure (Example using a non-radioactive, colorimetric assay kit):
-
Prepare Reactions: In a microplate well, combine the Kinase Buffer, purified PKA enzyme, and the Epac activator at the desired concentration. Include a positive control (e.g., cAMP) and a negative control (no activator).
-
Initiate Reaction: Add the PKA substrate and ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).
-
Detection of Phosphorylation: Follow the kit's protocol to detect the phosphorylated substrate. This may involve adding a phosphospecific antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The amount of color development is proportional to the PKA activity.
Visualizing the Epac Signaling Pathway
To provide a clear understanding of the molecular interactions involved, the following diagrams illustrate the Epac signaling pathway and a typical experimental workflow.
Caption: The Epac signaling pathway is initiated by ligand binding to a GPCR.
Caption: Workflow for determining Rap1 activation by an Epac activator.
Cross-Validation of 8-pCPT-2'-O-Me-cAMP with Epac Knockdown/Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of results obtained using the selective Epac activator, 8-pCPT-2'-O-Me-cAMP, with data from Epac knockdown and knockout models. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for validating on-target effects and interpreting experimental outcomes in the study of cAMP-Epac signaling.
Introduction to Epac-Mediated Signaling and its Investigation
Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of cellular processes. Its effects are primarily mediated through two main effector families: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs).[1] Epac proteins, comprising Epac1 and Epac2, function as GEFs for the small GTPases Rap1 and Rap2, thereby controlling downstream signaling pathways involved in cell adhesion, secretion, and gene expression.[2]
To dissect the specific contributions of the Epac branch of cAMP signaling, researchers rely on pharmacological tools and genetic manipulation. The compound 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a highly selective activator of Epac that does not activate PKA.[1][3] Its cell-permeant acetoxymethyl ester form (8-pCPT-2'-O-Me-cAMP-AM) is widely used to probe Epac function in intact cells.[4]
Epac Signaling Pathway
The following diagram illustrates the canonical Epac signaling pathway, which is activated by cAMP and the pharmacological activator 8-pCPT-2'-O-Me-cAMP, leading to the activation of Rap1 and downstream cellular responses.
Experimental Workflow for Cross-Validation
A typical workflow for cross-validating the effects of 8-pCPT-2'-O-Me-cAMP with Epac knockdown or knockout models is depicted below. This process ensures that the observed phenotype is indeed a result of Epac activation.
Comparative Data
The following tables summarize quantitative data from studies employing both 8-pCPT-2'-O-Me-cAMP and Epac genetic models, demonstrating the power of this combined approach.
Table 1: Effect of 8-pCPT-2'-O-Me-cAMP on Rap1 Activation
| Cell/Tissue Type | Model | Treatment | Outcome: Rap1 Activation | Reference |
| Pancreatic Beta Cells | Wild-Type | 8-pCPT-2'-O-Me-cAMP | Increased Rap1-GTP | [5] |
| Pancreatic Beta Cells | Epac2 Knockout | 8-pCPT-2'-O-Me-cAMP | No significant increase in Rap1-GTP | [5] |
| Human Endothelial Cells | Control siRNA | 8-pCPT-2'-O-Me-cAMP-AM | Increased Rap1-GTP | [2] |
| Human Endothelial Cells | Epac1 siRNA | 8-pCPT-2'-O-Me-cAMP-AM | Abolished Rap1-GTP increase | [2] |
Table 2: Effect of 8-pCPT-2'-O-Me-cAMP on Calcium Mobilization
| Cell/Tissue Type | Model | Treatment | Outcome: Intracellular Ca2+ Release | Reference |
| Mouse Pancreatic β-cells | Wild-Type | 8-pCPT-2'-O-Me-cAMP-AM | Facilitated Ca2+-induced Ca2+ release (CICR) | [6] |
| Mouse Pancreatic β-cells | Epac2 Knockout | 8-pCPT-2'-O-Me-cAMP-AM | No facilitation of CICR | [6] |
| Mouse Pancreatic β-cells | PLC-ε Knockout | 8-pCPT-2'-O-Me-cAMP-AM | No facilitation of CICR | [6] |
Table 3: Effect of 8-pCPT-2'-O-Me-cAMP on Insulin (B600854) Secretion
| Cell/Tissue Type | Model | Treatment | Outcome: Insulin Secretion | Reference |
| Rat INS-1 Cells | Wild-Type | 8-pCPT-2'-O-Me-cAMP-AM | Stimulated insulin secretion | [4] |
| Rat INS-1 Cells | Wild-Type + PKA inhibitor (H-89) | 8-pCPT-2'-O-Me-cAMP-AM | No inhibition of stimulated insulin secretion | [4] |
| Mouse Islets | Wild-Type | 8-pCPT-2'-O-Me-cAMP-AM | Stimulated insulin secretion | [4] |
Experimental Protocols
Epac Knockdown using siRNA
This protocol describes a general procedure for the transient knockdown of Epac1 or Epac2 in cultured cells.
Materials:
-
Epac1 or Epac2-targeting siRNA duplexes (a pool of multiple siRNAs is recommended to minimize off-target effects)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Western blot or qPCR reagents for validation
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA (Epac-targeting or non-targeting control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by measuring Epac1 or Epac2 mRNA (qPCR) or protein (Western blot) levels compared to the non-targeting control.
-
Functional Assays: Following validation, the cells are ready for treatment with 8-pCPT-2'-O-Me-cAMP and subsequent functional assays.
Generation and Use of Epac Knockout Mice
Epac1 and Epac2 knockout mice have been generated and are valuable tools for in vivo and ex vivo studies.[7][8]
Generation:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Rapgef3 (Epac1) or Rapgef4 (Epac2) gene, often by replacing a critical exon with a selection cassette (e.g., neomycin resistance).
-
Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and clones with successful homologous recombination are selected.
-
Blastocyst Injection and Chimeric Mouse Generation: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Offspring are genotyped by PCR or Southern blot analysis to identify wild-type, heterozygous, and homozygous knockout animals.
Experimental Use:
-
Animal Husbandry: Mice are maintained in a specific pathogen-free facility with controlled light-dark cycles and ad libitum access to food and water.
-
Experimental Procedures: Age- and sex-matched wild-type and knockout littermates are used for experiments to minimize variability. Tissues or primary cells can be isolated for ex vivo studies.
-
Confirmation of Knockout: The absence of Epac1 or Epac2 protein in knockout tissues should be confirmed by Western blot or immunohistochemistry.
Application of 8-pCPT-2'-O-Me-cAMP
8-pCPT-2'-O-Me-cAMP-AM (Cell-Permeant):
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C.
-
Working Concentration: The optimal working concentration varies depending on the cell type and the specific assay but typically ranges from 1 to 100 µM. A dose-response curve should be performed to determine the optimal concentration for a given experiment.
-
Treatment: Dilute the stock solution in serum-free medium immediately before use and add to the cells. The acetoxymethyl ester is cleaved by intracellular esterases to release the active 8-pCPT-2'-O-Me-cAMP.
8-pCPT-2'-O-Me-cAMP (Non-Cell-Permeant):
-
This form is not readily cell-permeable and is typically used in in vitro assays with purified proteins or in cell-free systems.[4]
Conclusion
The combined use of the selective Epac activator 8-pCPT-2'-O-Me-cAMP and genetic models of Epac deficiency provides a robust strategy for elucidating the specific roles of Epac1 and Epac2 in cellular signaling. When the effects of 8-pCPT-2'-O-Me-cAMP are attenuated or abolished in Epac knockdown or knockout models, it provides strong evidence that the observed cellular response is indeed mediated by Epac. This cross-validation approach is essential for the accurate interpretation of experimental data and for the validation of Epac as a potential therapeutic target in various disease states.
References
- 1. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Epac2-dependent mobilization of intracellular Ca2+ by glucagon-like peptide-1 receptor agonist exendin-4 is disrupted in β-cells of phospholipase C-ɛ knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of exchange proteins directly activated by cAMP (Epac) causes defects in hippocampal signaling in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epac1 and Epac2 are differentially involved in inflammatory and remodeling processes induced by cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
The "Super-Agonist" Status of 8-pCPT-2'-O-Me-cAMP for Epac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclic AMP (cAMP) signaling research, the quest for specific and potent modulators of its downstream effectors is paramount. One such effector, the Exchange Protein directly Activated by cAMP (Epac), has garnered significant attention as a therapeutic target. This guide provides a comprehensive comparison of the widely used Epac agonist, 8-pCPT-2'-O-Me-cAMP, with other alternatives, focusing on experimental data to objectively assess its classification as a "super-agonist."
Executive Summary
8-pCPT-2'-O-Me-cAMP is a cell-permeable analog of cAMP that exhibits high selectivity for Epac over the other primary cAMP sensor, Protein Kinase A (PKA).[1][2] Experimental evidence strongly supports its designation as a "super-agonist," particularly for the Epac1 isoform. This term reflects its ability to induce a greater maximal activation of Epac and to do so with higher potency than the endogenous agonist, cAMP.[3] This enhanced activity is attributed to its chemical structure, which promotes a more stable and active conformation of the Epac protein.
Comparative Analysis of Epac Agonists
The following table summarizes the quantitative data on the potency and efficacy of 8-pCPT-2'-O-Me-cAMP in comparison to cAMP and another selective Epac agonist, 8-CPT-cAMP.
| Agonist | Epac Isoform | AC50 (µM) | kmax (relative to cAMP) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 1.8 | 3.3 | [4] |
| Epac2 | 3.5 | 0.8 | [4] | |
| cAMP | Epac1 | ~30 | 1.0 | [1] |
| Epac2 | - | 1.0 | ||
| 8-CPT-cAMP | Epac1 | - | "super agonist" | [5] |
| Epac2 | - | partial agonist | [5] |
AC50: The concentration of agonist that produces 50% of the maximal response, indicating potency (a lower value means higher potency). kmax: The maximal activation of Epac relative to that induced by cAMP, indicating efficacy.
As the data illustrates, 8-pCPT-2'-O-Me-cAMP is significantly more potent in activating Epac1 than cAMP (AC50 of 1.8 µM vs. ~30 µM).[1][4] Furthermore, its efficacy is over three times greater than that of cAMP for Epac1 (kmax = 3.3), solidifying its status as a "super-agonist" for this isoform.[4] While it also activates Epac2, it does so with lower potency and efficacy compared to its effect on Epac1.[4] The related compound, 8-CPT-cAMP, also demonstrates "super-agonist" properties for Epac1 but acts as only a partial agonist for Epac2.[5]
Signaling Pathways and Experimental Workflows
To understand the context of 8-pCPT-2'-O-Me-cAMP's action, it is crucial to visualize the Epac signaling pathway and the experimental methods used to characterize its activity.
Caption: The Epac signaling pathway.
The diagram above illustrates the canonical Epac signaling cascade. Upon stimulation of G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, leading to the production of cAMP. cAMP then binds to and activates Epac, which in turn acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G-protein Rap1, converting it from its inactive GDP-bound state to an active GTP-bound state. Activated Rap1 then engages downstream effectors to elicit various cellular responses. 8-pCPT-2'-O-Me-cAMP bypasses the GPCR and adenylyl cyclase steps to directly activate Epac.
Two primary experimental assays are used to quantify the activity of Epac agonists:
Caption: Experimental workflows for assessing Epac activation.
Detailed Experimental Protocols
FRET-based Epac Activation Assay
This assay measures the conformational change in Epac upon agonist binding in living cells using a genetically encoded biosensor.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Epac-FRET sensor plasmid (e.g., CFP-Epac-YFP)
-
Cell culture reagents
-
Transfection reagent
-
Fluorescence microscope or plate reader capable of FRET measurements
-
Epac agonists (8-pCPT-2'-O-Me-cAMP, etc.)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a suitable format for microscopy or plate reader analysis (e.g., glass-bottom dishes or multi-well plates).
-
Transfect the cells with the Epac-FRET sensor plasmid according to the manufacturer's instructions.
-
Allow 24-48 hours for sensor expression.
-
-
Assay Performance:
-
Replace the culture medium with assay buffer.
-
Acquire a baseline FRET signal (excitation of CFP at ~430 nm, emission of CFP at ~475 nm and YFP at ~530 nm).
-
Add the Epac agonist at various concentrations.
-
Record the change in FRET signal over time. Activation of the Epac sensor leads to a conformational change that decreases FRET efficiency (increase in CFP/YFP emission ratio).
-
-
Data Analysis:
-
Calculate the change in FRET ratio (e.g., YFP/CFP or CFP/YFP) for each agonist concentration.
-
Plot the change in FRET ratio against the agonist concentration and fit the data to a dose-response curve to determine the AC50.
-
Compare the maximal FRET change induced by different agonists to determine relative efficacy (kmax).
-
Rap1 Activation Pull-Down Assay
This biochemical assay quantifies the amount of active, GTP-bound Rap1 in cell lysates following stimulation with an Epac agonist.
Materials:
-
Mammalian cells
-
Epac agonists
-
Lysis buffer (containing protease inhibitors)
-
GST-RalGDS-RBD (Rap Binding Domain) fusion protein coupled to glutathione-agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Treat cells with the Epac agonist for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active Rap1:
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rocking. The RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.
-
Also, run a sample of the total cell lysate to determine the total amount of Rap1 protein.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down Rap1 and normalize it to the total Rap1 in the lysate.
-
Compare the levels of active Rap1 in agonist-treated cells to untreated controls.
-
Conclusion
The classification of 8-pCPT-2'-O-Me-cAMP as a "super-agonist" of Epac, particularly Epac1, is well-supported by quantitative experimental data. Its superior potency and efficacy compared to the endogenous agonist cAMP make it an invaluable tool for researchers studying Epac-mediated signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other Epac modulators, which will be crucial for the development of novel therapeutics targeting the Epac signaling axis.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jalinklab.nl [jalinklab.nl]
- 4. In vitro GEF and GAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Epac Signaling Landscape: A Guide to Alternative Pharmacological Tools
For researchers, scientists, and drug development professionals delving into the intricate world of Epac-mediated signaling, the availability of precise and well-characterized pharmacological tools is paramount. This guide provides an objective comparison of alternative activators and inhibitors for Exchange protein directly activated by cAMP (Epac), supported by experimental data to aid in the selection of the most suitable compounds for your research needs.
The second messenger cyclic AMP (cAMP) orchestrates a multitude of cellular processes.[1][2][3] While protein kinase A (PKA) was long considered the primary effector of cAMP, the discovery of Epac (also known as cAMP-GEF) has unveiled a parallel, PKA-independent signaling axis.[1][4][5][6] Epac proteins, with their two main isoforms, Epac1 and Epac2, act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[5][7][8] This activation triggers a cascade of downstream events influencing cell adhesion, proliferation, differentiation, and more.[3][9] The development of pharmacological modulators targeting Epac has been instrumental in dissecting its isoform-specific functions and therapeutic potential.[8][10]
The Epac Signaling Pathway
The canonical Epac signaling pathway begins with the elevation of intracellular cAMP levels, often triggered by the activation of G-protein coupled receptors (GPCRs).[6][11] cAMP directly binds to the regulatory cyclic nucleotide-binding (CNB) domain of Epac, inducing a conformational change that relieves autoinhibition and exposes the catalytic domain.[5][7][12] Activated Epac then facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent interaction with downstream effectors.[7]
Caption: A simplified diagram of the Epac signaling cascade.
Comparative Analysis of Epac Pharmacological Tools
The following tables provide a comparative overview of alternative pharmacological activators and inhibitors of Epac, summarizing their isoform selectivity and potency.
Epac Activators
While cAMP is the endogenous activator, several synthetic analogs have been developed to offer improved cell permeability and selectivity over PKA.
| Compound | Target(s) | EC50 (Epac1) | EC50 (Epac2) | Selectivity | Mechanism of Action |
| 8-pCPT-2'-O-Me-cAMP (007) | Epac1 & Epac2 | ~1.3 µM | ~2.2 µM | Pan-Epac activator, selective over PKA[6] | cAMP analog, direct binding |
| I942 | Epac1 | Partial Agonist | Very low activity | Selective for Epac1[10] | Non-cyclic nucleotide agonist[13] |
| Sp-8-BnT-cAMPS (S0220) | Epac2 | - | Potent activator | Selective for Epac2[8] | cAMP analog, direct binding |
Epac Inhibitors
A growing number of small molecules have been identified that inhibit Epac activity through various mechanisms, with some exhibiting isoform preference.
| Compound | Target(s) | IC50 (Epac1) | IC50 (Epac2) | Selectivity | Mechanism of Action |
| (R)-CE3F4 | Epac1 > Epac2 | ~4.2-5.8 µM[11][14] | ~44-66 µM[11][14] | ~10-11-fold for Epac1[11][15] | Uncompetitive[11] |
| ESI-09 | Epac1 & Epac2 | 3.2 µM | 1.4 µM | Pan-Epac inhibitor[11] | Competitive[11] |
| ESI-05 | Epac2 | No effect | 0.4 µM[11] | Selective for Epac2[11][16][17] | Allosteric[16] |
| HJC0350 | Epac2 | No effect | 0.3 µM[11] | Selective for Epac2[11] | - |
| AM-001 | Epac1 | - | No effect | Selective for Epac1 | Non-competitive[11] |
Key Experimental Protocols
Accurate characterization of these pharmacological tools relies on robust and reproducible experimental assays. Below are detailed protocols for two key methods used to study Epac signaling.
Förster Resonance Energy Transfer (FRET)-based Epac Activation Assay
This assay directly measures the conformational change in Epac upon cAMP binding in living cells.
Principle: Epac is genetically fused with a FRET pair of fluorescent proteins (e.g., CFP and YFP). In the inactive state, the proteins are in close proximity, resulting in high FRET. Upon cAMP binding, a conformational change separates the fluorophores, leading to a decrease in FRET.[18]
Workflow:
Caption: Workflow for a FRET-based Epac activation assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or other suitable cell lines) on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding an Epac-based FRET sensor (e.g., CFP-Epac-YFP) using a suitable transfection reagent.[18]
-
Allow cells to express the sensor for 24-48 hours.
-
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the chosen FRET pair (e.g., excitation and emission filters for CFP and YFP).
-
Maintain cells in a physiological buffer at 37°C during imaging.
-
-
Data Acquisition:
-
Acquire baseline fluorescence images in both donor (e.g., CFP) and acceptor (e.g., YFP) channels before adding any compound.
-
Add the Epac activator or inhibitor at the desired concentration.
-
Acquire images at regular time intervals to monitor the change in fluorescence.
-
-
Data Analysis:
-
For each time point, select a region of interest (ROI) within a cell.
-
Measure the average fluorescence intensity for both the donor and acceptor channels within the ROI.
-
Calculate the FRET ratio (e.g., Acceptor Intensity / Donor Intensity).
-
Normalize the FRET ratio to the baseline to determine the change in FRET over time. A decrease in the FRET ratio typically indicates Epac activation.[18]
-
Rap1 Activation Pull-Down Assay
This biochemical assay measures the level of active, GTP-bound Rap1 in cell lysates.
Principle: The Rap-binding domain (RBD) of RalGDS specifically binds to the active, GTP-bound form of Rap1.[19][20] By using a GST-tagged RalGDS-RBD immobilized on beads, active Rap1 can be "pulled down" from cell lysates and subsequently detected by Western blotting.[19][21]
Workflow:
Caption: Workflow for a Rap1 activation pull-down assay.
Detailed Methodology:
-
Cell Lysis:
-
Pull-Down of Active Rap1:
-
Incubate a portion of the cell lysate with RalGDS-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation.[19][21]
-
-
Washing:
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.[19][21]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the band corresponds to the amount of active Rap1 in the original lysate.
-
Conclusion
The expanding arsenal (B13267) of pharmacological tools targeting Epac provides researchers with unprecedented opportunities to dissect the nuances of this important signaling pathway. The choice of a specific activator or inhibitor should be guided by the experimental context, considering factors such as isoform selectivity, potency, and mechanism of action. By employing well-validated compounds in conjunction with robust experimental assays, the scientific community can continue to unravel the complex roles of Epac in health and disease, paving the way for novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 4. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 5. RAPGEF3 - Wikipedia [en.wikipedia.org]
- 6. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 10. Selective small-molecule EPAC activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. The novel exchange protein activated by cyclic AMP 1 (EPAC1) agonist, I942, regulates inflammatory gene expression in human umbilical vascular endothelial cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
- 15. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. content.abcam.com [content.abcam.com]
Negative controls for ruling out non-specific effects in 8-pCPT-2'-O-Me-cAMP studies.
Comparative Guide to Negative Controls for 8-pCPT-2'-O-Me-cAMP Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of appropriate negative controls for studies involving 8-pCPT-2'-O-Me-cAMP, a potent and selective cell-permeable activator of the Exchange protein directly activated by cAMP (Epac). The primary goal is to ensure that the observed biological effects are specifically mediated by Epac activation and not due to non-specific or off-target interactions, most notably with Protein Kinase A (PKA), the other major intracellular cAMP sensor.
Introduction: The Importance of Controls for an Epac-Specific Agonist
8-pCPT-2'-O-Me-cAMP is an indispensable tool for elucidating the cellular functions of Epac proteins (Epac1 and Epac2). Its selectivity is conferred by the 2'-O-methyl substitution on the ribose, which sterically hinders binding to the cAMP-binding sites of PKA while preserving high-affinity interaction with the corresponding site on Epac.[1][2][3] However, rigorous experimental design mandates the inclusion of negative controls to definitively rule out PKA-dependent signaling and other non-specific effects.
This guide compares several pharmacological and genetic control strategies, providing the rationale for their use and supporting experimental data.
Comparison of Negative Control Strategies
The ideal negative control strategy for an 8-pCPT-2'-O-Me-cAMP experiment depends on the specific biological question and experimental system. The following approaches are commonly used:
-
Pharmacological Inhibition of PKA: The most direct method to exclude PKA involvement is to pre-treat the system with a PKA-specific inhibitor. If the effect of 8-pCPT-2'-O-Me-cAMP persists, it is considered PKA-independent.
-
Genetic Knockdown/Inhibition of Epac: The gold standard for confirming on-target effects is to use genetic tools like siRNA or dominant-negative constructs to ablate Epac function. The loss or significant reduction of the 8-pCPT-2'-O-Me-cAMP-induced effect in these systems provides strong evidence for Epac specificity.
Quantitative Data: Selectivity of cAMP Analogs
The following table summarizes the selectivity profile of 8-pCPT-2'-O-Me-cAMP and key control compounds. The data demonstrate the high selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA.
| Compound | Target(s) | Action | Activation Constant (Ka or EC50) | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 / Epac2 | Activator | ~1.8 - 2.2 µM for Epac1 | [1][4] |
| PKA | Weak Activator | >300 µM (Ka) | [1] | |
| 6-Bnz-cAMP | PKA | Selective Activator | ~3.5 µM (Ka, PKA Type I) | [3] |
| Epac | No significant activation | N/A | [3] | |
| Rp-8-Br-cAMPS | PKA | Competitive Antagonist | Inhibits PKA activation | [5][6] |
| Epac | Does not block Epac activation by 8-pCPT-2'-O-Me-cAMP | N/A | [1][7] | |
| H-89 | PKA | Inhibitor (ATP-competitive) | Ki ≈ 48 nM | [8] |
| Other Kinases | Non-selective at higher concentrations | N/A |
Note: N/A indicates that the compound is not intended for that mode of action, and specific quantitative data is not applicable in this context.
Visualizing the Signaling Pathways and Experimental Logic
To clarify the roles of these compounds, the following diagrams illustrate the cAMP signaling cascade and the logic for selecting controls.
Caption: cAMP signaling pathways and intervention points for controls.
Caption: Workflow for validating Epac-specific effects using controls.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key assays used to differentiate Epac and PKA activity.
This method provides a real-time measurement of Epac activation in living cells using a genetically encoded biosensor.
-
Principle: A fusion protein of Epac is flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP). Upon cAMP (or an analog) binding, Epac undergoes a conformational change that separates the fluorophores, leading to a decrease in FRET.[9][10]
-
Cell Preparation: Culture cells (e.g., HEK293) in a suitable format (e.g., 96-well plate) and transfect or transduce them with a plasmid/virus encoding the Epac-FRET sensor (e.g., 'H188' sensor).[11] Allow 24-48 hours for sensor expression.
-
Assay Procedure:
-
Replace culture medium with a buffered salt solution (e.g., HBSS).
-
Acquire a baseline fluorescence reading using a plate reader or microscope capable of ratiometric FRET measurement (e.g., excite at ~430 nm, measure emission at ~480 nm for CFP and ~530 nm for YFP).[12]
-
Add test compounds:
-
Vehicle
-
8-pCPT-2'-O-Me-cAMP (e.g., 10 µM)
-
PKA inhibitor (e.g., 30 µM H-89) followed by 8-pCPT-2'-O-Me-cAMP
-
PKA activator (e.g., 100 µM 6-Bnz-cAMP)
-
-
Record the FRET ratio (e.g., YFP/CFP or CFP/YFP, depending on the sensor design) over time.
-
-
Data Analysis: Normalize the FRET ratio to the baseline. A decrease in FRET indicates sensor activation. Compare the responses across different treatment groups. No change in the 8-pCPT-2'-O-Me-cAMP signal in the presence of a PKA inhibitor confirms Epac specificity.
This classic assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific peptide substrate.
-
Principle: PKA transfers the gamma-phosphate from [γ-³²P]ATP to a specific substrate peptide, such as Kemptide (LRRASLG). The amount of incorporated radioactivity is proportional to PKA activity.[13][14]
-
Reagents:
-
PKA source (purified enzyme or cell lysate)
-
Assay Dilution Buffer (ADB)
-
Kemptide substrate (1 mM)
-
PKA inhibitor (as a negative control, e.g., PKI peptide)
-
Magnesium/ATP cocktail containing [γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
-
Assay Procedure:
-
Prepare reaction tubes on ice. To each tube, add:
-
10 µL Assay Dilution Buffer
-
10 µL Substrate Cocktail (containing Kemptide and test compounds like 8-pCPT-2'-O-Me-cAMP or 6-Bnz-cAMP)
-
10 µL PKA enzyme preparation. For background control, add buffer instead.
-
-
Initiate the reaction by adding 10 µL of the Magnesium/[γ-³²P]ATP cocktail.
-
Incubate at 30°C for 10 minutes.[13]
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose square.
-
-
Washing and Quantification:
-
Wash the P81 squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Wash once with acetone.
-
Place the dried squares in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract background counts from all samples. A compound that does not increase counts above baseline (like 8-pCPT-2'-O-Me-cAMP should) is considered not to activate PKA in this assay.
Conclusion
The Epac-selective activator 8-pCPT-2'-O-Me-cAMP is a powerful research tool. However, its utility is critically dependent on the use of appropriate negative controls to validate the specificity of its action. A multi-pronged approach, combining pharmacological PKA inhibitors (e.g., H-89, Rp-8-Br-cAMPS), PKA-selective activators (e.g., 6-Bnz-cAMP), and, where feasible, genetic ablation of Epac, provides the most robust framework for ruling out non-specific effects. The experimental protocols and comparative data provided in this guide offer a foundation for designing rigorous experiments to confidently attribute observed phenomena to the Epac signaling axis.
References
- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-pCPT-2'-O-Me-cAMP: A Procedural Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Chemical Waste
In the absence of explicit disposal directives, 8-pCPT-2'-O-Me-cAMP must be managed as a hazardous chemical waste. Under no circumstances should this compound be discarded down the drain or mixed with regular trash.[1]
Immediate Safety and Handling Protocols
Prior to disposal, strict adherence to safety protocols during handling is essential. This includes the use of appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile), inspected before use.[1] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
This data is based on general laboratory safety standards for handling chemical compounds.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of 8-pCPT-2'-O-Me-cAMP:
-
Waste Collection:
-
Collect waste 8-pCPT-2'-O-Me-cAMP, including pure compound and any contaminated materials (e.g., pipette tips, tubes, and gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "8-pCPT-2'-O-Me-cAMP".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature for the pure compound is -20°C.[2][3][4] While waste may not require such stringent temperature control, it should be stored in a cool, dry place.
-
-
Institutional Protocol:
-
Documentation:
-
Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
-
Experimental Protocols
Currently, there are no established and validated experimental protocols for the in-lab neutralization or deactivation of 8-pCPT-2'-O-Me-cAMP prior to disposal. Therefore, the recommended procedure is to treat it as hazardous waste and have it disposed of by a certified hazardous waste management company through your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of 8-pCPT-2'-O-Me-cAMP.
Signaling Pathway Context
8-pCPT-2'-O-Me-cAMP is a cell-permeant analog of cyclic AMP (cAMP) that selectively activates Epac (Exchange protein directly activated by cAMP), a key component of the cAMP signaling pathway.[3][8] This pathway is crucial in various cellular processes. While the biological activity does not directly inform disposal, understanding its mechanism reinforces the need for careful handling to avoid unintended biological effects.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of 8-pCPT-2'-O-Me-cAMP, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-pCPT-2-O-Me-cAMP-AM | EPAC | Tocris Bioscience [tocris.com]
- 5. uwlax.edu [uwlax.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling 8-pHPT-2'-O-Me-cAMP
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of the Epac activator 8-pCPT-2'-O-Me-cAMP.
This document provides crucial safety and logistical information for the handling and use of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), a potent and selective activator of Exchange Protein directly Activated by cAMP (Epac). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling 8-pCPT-2'-O-Me-cAMP, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure.[1][2][3][4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves should be worn at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles to protect from airborne particles or splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Face Mask or Respirator | When handling the powder outside of a certified fume hood, a face mask is recommended. For significant aerosol-generating procedures, a respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of the compound and ensure the safety of laboratory personnel.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier has provided a Certificate of Analysis (COA) and, if available, a Safety Data Sheet (SDS).
Storage: 8-pCPT-2'-O-Me-cAMP is a combustible solid and should be stored in a tightly sealed container in a freezer at -20°C. The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Preparation of Stock Solutions:
-
Weighing: Handle the powdered form in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][5] Use an analytical balance and appropriate tools to handle the powder.
-
Dissolving: Prepare stock solutions by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water. Consult the product datasheet for specific solubility information. For the acetoxymethyl ester form (8-pCPT-2'-O-Me-cAMP-AM), which is more cell-permeable, DMSO is a common solvent.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Disposal Plan
Proper disposal of 8-pCPT-2'-O-Me-cAMP and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a designated, labeled hazardous waste container in accordance with institutional and local regulations. |
| Aqueous Solutions | Consult your institution's Environmental Health and Safety (EHS) office. Depending on the concentration and local regulations, it may be permissible to dispose of very dilute, non-hazardous solutions down the sanitary sewer with copious amounts of water.[7][8][9][10] However, it is generally recommended to collect all chemical waste for professional disposal. |
| Contaminated Materials | All materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous chemical waste container.[11] |
Experimental Protocols
Cell Treatment with 8-pCPT-2'-O-Me-cAMP:
This protocol provides a general guideline for treating cultured cells with 8-pCPT-2'-O-Me-cAMP to study Epac-mediated signaling.
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the 8-pCPT-2'-O-Me-cAMP stock solution. Dilute the stock solution to the final desired concentration in serum-free or appropriate cell culture medium. Typical working concentrations can range from 10 µM to 100 µM.[12]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of 8-pCPT-2'-O-Me-cAMP.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, lyse the cells for subsequent analysis, such as a Rap1 activation assay.
Rap1 Activation Assay (Pull-Down Method):
This assay is used to measure the activation of Rap1, a key downstream effector of Epac.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarification of Lysates: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Affinity Precipitation: Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Ral Guanine (B1146940) Nucleotide Dissociation Stimulator - Ras Binding Domain), which specifically binds to the active, GTP-bound form of Rap1.[13] This fusion protein is typically coupled to glutathione-agarose beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for Rap1.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the bands. The amount of Rap1 pulled down corresponds to the level of active Rap1 in the cells.
-
Total Rap1 Control: It is crucial to also run a western blot for total Rap1 from the initial cell lysates to normalize the amount of activated Rap1 to the total amount of Rap1 protein present in each sample.
Signaling Pathway
8-pCPT-2'-O-Me-cAMP selectively activates Epac, a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. This activation occurs independently of Protein Kinase A (PKA).
Caption: Epac Signaling Pathway Activated by 8-pCPT-2'-O-Me-cAMP.
References
- 1. 3mmcshopeu.com [3mmcshopeu.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. quora.com [quora.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. bio-techne.com [bio-techne.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
